molecular formula C5H7BrN4 B1340576 6-Bromo-N2-methylpyrazine-2,3-diamine CAS No. 55635-63-7

6-Bromo-N2-methylpyrazine-2,3-diamine

Cat. No.: B1340576
CAS No.: 55635-63-7
M. Wt: 203.04 g/mol
InChI Key: KAXGNNJZVMTPNM-UHFFFAOYSA-N
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Description

6-Bromo-N2-methylpyrazine-2,3-diamine is a useful research compound. Its molecular formula is C5H7BrN4 and its molecular weight is 203.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-N-methylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c1-8-5-4(7)9-2-3(6)10-5/h2H,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXGNNJZVMTPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480084
Record name 5-Bromo-N~3~-methylpyrazine-2,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55635-63-7
Record name 5-Bromo-N~3~-methylpyrazine-2,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-(methylamino)pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazine derivatives are integral scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities and versatile chemical properties.[1] This document outlines a plausible and efficient synthetic pathway, offers a step-by-step experimental protocol, and details the necessary analytical techniques for comprehensive characterization of the title compound. The content is designed to equip researchers and drug development professionals with the practical and theoretical knowledge required for the successful preparation and validation of this compound, thereby facilitating its application in drug discovery and development programs.

Introduction: The Significance of Substituted Pyrazinediamines

Heterocyclic compounds are foundational to modern medicinal chemistry, with nitrogen-containing rings like pyrazine being particularly prominent.[2] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a key pharmacophore in a wide array of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties.[2][3] The functionalization of the pyrazine ring with substituents such as amino and bromo groups can significantly modulate the molecule's physicochemical properties, including its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[1]

This compound, the subject of this guide, incorporates several key features that make it a valuable building block in drug discovery:

  • A Bromo Substituent: The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4]

  • A Diamine Moiety: The two amino groups provide sites for hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.[5]

  • A Methylated Amine: The N-methyl group can influence the compound's lipophilicity, metabolic stability, and binding selectivity.

This guide will provide a comprehensive overview of a proposed synthetic route and the analytical methods required to confirm the identity and purity of this compound.

Proposed Synthesis of this compound

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound suggests that the final N-methylation step is preceded by the bromination of a suitable pyrazine-2,3-diamine precursor. This strategy is advantageous as it allows for the late-stage introduction of the methyl group, potentially simplifying the overall synthesis and purification process.

Step-by-Step Synthesis Pathway

The proposed two-step synthesis is as follows:

Step 1: Bromination of 2,3-Diaminopyrazine

The first step involves the electrophilic bromination of 2,3-diaminopyrazine to yield 6-bromo-pyrazine-2,3-diamine. The amino groups on the pyrazine ring are activating and ortho-, para-directing. Therefore, direct bromination is expected to occur at the C-5 or C-6 position. Due to steric hindrance between the two amino groups, substitution at the C-5 position is less likely.

Step 2: Selective N-Methylation of 6-Bromo-pyrazine-2,3-diamine

The second step is the selective N-methylation of 6-bromo-pyrazine-2,3-diamine to afford the final product. Achieving selective mono-methylation can be challenging. However, by carefully controlling the stoichiometry of the methylating agent and the reaction conditions, it is possible to favor the formation of the desired product.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Materials and Reagents
  • 2,3-Diaminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Step 1: Synthesis of 6-Bromo-pyrazine-2,3-diamine
  • To a solution of 2,3-diaminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-bromo-pyrazine-2,3-diamine.

Step 2: Synthesis of this compound
  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of 6-bromo-pyrazine-2,3-diamine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the protons of the two different amino groups, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (nitrogen, bromine).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • HPLC analysis should be performed to assess the purity of the final compound. A suitable column and mobile phase should be chosen to achieve good separation of the product from any impurities or starting materials.

Expected Characterization Data
Technique Expected Data
¹H NMR Aromatic proton (singlet), NH₂ protons (broad singlet), NH proton (broad singlet), CH₃ protons (singlet or doublet depending on coupling to NH)
¹³C NMR Signals corresponding to the four unique carbon atoms of the pyrazine ring and the methyl carbon.
HRMS Calculated exact mass for C₅H₇BrN₄. The spectrum should show the characteristic isotopic pattern for a bromine-containing compound.
HPLC A single major peak indicating high purity.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.[7][8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[7][9]

  • Handling of Reagents:

    • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Handle with care and avoid contact with skin and eyes.

    • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use a non-aqueous quenching method.

    • Methyl Iodide (MeI): Methyl iodide is a toxic and carcinogenic substance. Handle with extreme caution in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Visualization of Workflow and Reaction

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2,3-Diaminopyrazine Step1 Step 1: Bromination (NBS, Acetonitrile) Start->Step1 Intermediate Intermediate: 6-Bromo-pyrazine-2,3-diamine Step1->Intermediate Step2 Step 2: N-Methylation (NaH, MeI, THF) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Synthetic workflow for this compound.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation 2,3-Diaminopyrazine 6-Bromo-pyrazine-2,3-diamine 6-Bromo-pyrazine-2,3-diamine 2,3-Diaminopyrazine->6-Bromo-pyrazine-2,3-diamine NBS, Acetonitrile This compound This compound 6-Bromo-pyrazine-2,3-diamine->this compound 1. NaH, THF 2. MeI

Caption: Proposed reaction scheme for the synthesis.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. By leveraging established chemical principles and providing detailed experimental and analytical protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will enable its use as a versatile intermediate for the development of novel therapeutic agents. Adherence to the outlined safety protocols is paramount to ensure a safe and successful experimental outcome.

References

  • Google Patents. (n.d.). Synthesis of substituted pyrazines.
  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2017). 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MOLBASE. (n.d.). 6-bromo-N2-(2-methyl-2-morpholinopropyl)pyrazine-2,3-diamine. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • PubMed. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. Retrieved from [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

  • PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5-Bromo-N3-phenylpyrazine-2,3-diamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]

  • PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Retrieved from [Link]

  • PubMed. (2023). Exploring the interaction between myofibrillar proteins and pyrazine compounds: Based on molecular docking, molecular dynamics simulation, and multi-spectroscopy techniques. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-N-methyl-3-pyridazinamine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Characterization

The pyrazine ring system is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. The specific functionalization of 6-Bromo-N2-methylpyrazine-2,3-diamine—featuring a halogen atom for potential vector-based interactions, and a combination of primary and secondary amines for tailored hydrogen bonding and salt formation—marks it as a compound of significant interest. Its physicochemical properties will dictate its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1][2][3] Therefore, a rigorous and systematic characterization is the foundational step in unlocking its therapeutic potential.

This guide outlines the logical flow for characterizing a novel compound, beginning with computational predictions to establish a baseline, followed by a suite of definitive experimental assays.

Structural & Computational Analysis (Phase I)

Before commencing wet lab experiments, a computational assessment provides invaluable predictive data, guiding experimental design and resource allocation.[4][5][6]

Molecular Profile
  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₅H₇BrN₄

    • Molecular Weight: 203.04 g/mol

    • Canonical SMILES: CNc1nc(N)c(Br)cn1

In Silico Physicochemical Predictions

Computational models provide a rapid first pass on key drug-like properties.[3][4][7] Platforms like SwissADME, ChemAxon, or similar software are utilized for these predictions.[3][4][7]

PropertyPredicted ValueSignificance in Drug Development
LogP (Lipophilicity) 0.5 - 1.5Governs membrane permeability and solubility. The predicted range suggests a balanced profile.
Topological Polar Surface Area (TPSA) ~75 ŲInfluences transport properties and cell penetration. Values under 140 Ų are favorable.
Aqueous Solubility (LogS) -2.0 to -3.5Indicates moderate to low solubility, highlighting the need for precise experimental determination.
pKa (Most Basic) 4.5 - 5.5Predicts the ionization state at physiological pH (7.4), affecting receptor interaction and solubility.
pKa (Second Basic) 1.0 - 2.0Suggests the second amine is significantly less basic, likely protonating only in highly acidic media.

Note: These values are estimates derived from algorithms based on structurally similar fragments and should be confirmed experimentally.

Experimental Characterization Workflow (Phase II)

The following sections detail the necessary experimental protocols to definitively determine the physicochemical properties of this compound. The workflow is designed to be sequential, where the purity and identity established in the initial steps are prerequisites for subsequent quantitative assays.

Workflow Overview Diagram

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Solid-State & Stability Synthesis Compound Synthesis & Purification Confirmation Structure & Identity Confirmation (NMR, HRMS, FT-IR) Synthesis->Confirmation Purity Purity Assessment (HPLC-UV) Confirmation->Purity Solubility Thermodynamic Solubility (Shake-Flask) Purity->Solubility pKa Ionization Constant (pKa) (Potentiometric Titration) Purity->pKa LogD Lipophilicity (LogD) (Shake-Flask) Purity->LogD SolidState Solid-State Analysis (DSC, TGA, XRD) Purity->SolidState Stability Chemical Stability (Forced Degradation) SolidState->Stability

Caption: Overall workflow for the physicochemical characterization of a novel compound.

Identity, Structure, and Purity Verification

Rationale: Unambiguous confirmation of the molecular structure and a high degree of purity (>95%) are essential for the integrity of all subsequent data. Contaminants can significantly alter measured properties like solubility and pKa.

Protocol:

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Detection: Use a UV-Vis detector, monitoring at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure no impurities are missed.

  • Sample Preparation: Dissolve the compound in a suitable solvent like methanol to a concentration of ~1 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Causality: A gradient method is chosen to ensure the elution of potential impurities with a wide range of polarities.[8][9][10] Formic acid is used as a mobile phase modifier to improve peak shape for the amine functionalities.

  • HRMS (ESI+): This will confirm the molecular formula by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. The expected mass should be within 5 ppm of the theoretical value.

  • ¹H and ¹³C NMR: These analyses, typically in DMSO-d₆ or CDCl₃, will confirm the chemical structure. The number of signals, their splitting patterns (multiplicity), and chemical shifts must be consistent with the proposed structure of this compound.

Determination of Aqueous Solubility

Rationale: Solubility is a critical determinant of oral bioavailability and is essential for designing in vitro biological assays.[11][12] The thermodynamic shake-flask method is the gold standard as it measures the equilibrium solubility of the solid material.[13][14]

Protocol: Shake-Flask Method (Thermodynamic Solubility)

  • Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into several glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial. Key buffers include:

    • Phosphate-Buffered Saline (PBS), pH 7.4 (to mimic physiological conditions).

    • pH 2.0 buffer (to mimic stomach acid).

    • pH 5.0 and 9.0 buffers (to assess pH-dependent solubility).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method with a calibration curve.

Causality: Using the solid form of the compound is crucial as it accounts for the energy required to break the crystal lattice, providing a true measure of solubility.[13] Incubation for at least 24 hours ensures the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[14][15]

Determination of Ionization Constant (pKa)

Rationale: The pKa value dictates the charge state of the molecule at different pH values, which profoundly impacts solubility, permeability, and target binding.[1][2][16] Given the two basic nitrogen centers, determining their respective pKa values is critical.

Protocol: Potentiometric Titration

  • Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.5-1 mM). If solubility is low, a co-solvent like methanol or DMSO can be used, and the results extrapolated back to 0% co-solvent.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Measurement: Record the pH of the solution using a calibrated pH electrode after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve. Specialized software is used for precise calculation, especially for overlapping pKa values.

Causality: Potentiometric titration is a direct and robust method for measuring pKa.[17] It relies on the fundamental relationship between pH and the ratio of protonated to unprotonated species. For molecules with multiple ionizable centers, this method can resolve distinct pKa values.[16]

Determination of Lipophilicity (LogP and LogD)

Rationale: Lipophilicity is a key indicator of a drug's ability to cross biological membranes. LogP represents the partition coefficient of the neutral species, while LogD represents the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.

Protocol: Shake-Flask Method (OECD 107)

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours to create a biphasic system at equilibrium.

  • Partitioning: Add a known amount of the compound to a vial containing a defined volume ratio of the two phases (e.g., 1:1 or 2:1 n-octanol:buffer). For LogD, use a buffer at a specific pH (e.g., 7.4).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate, often aided by centrifugation.[18]

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP/LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Causality: The shake-flask method is the internationally recognized standard for LogP determination.[19][20][21] It provides a direct measure of partitioning. Measuring LogD at pH 7.4 is more physiologically relevant than LogP for an ionizable compound, as it reflects the partitioning of the mixture of species present in the body.

Solid-State Characterization

Rationale: The solid-state properties of an active pharmaceutical ingredient (API) affect its stability, dissolution rate, and manufacturability.[22][23] Techniques like DSC and TGA are essential for this analysis.[22][23][24][25][26]

Protocol:

  • Sample Preparation: Place a small amount of the compound (2-5 mg) into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation:

    • Melting Point (Tm): A sharp endothermic peak indicates the melting temperature of a crystalline solid.

    • Glass Transition (Tg): A step-like change in the baseline indicates the transition of an amorphous solid from a glassy to a rubbery state.[22]

    • Polymorphism: The presence of multiple melting peaks or recrystallization events may indicate the existence of different crystalline forms (polymorphs).

Protocol:

  • Sample Preparation: Place a small amount of the compound (5-10 mg) onto a TGA balance pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The instrument records the mass of the sample as a function of temperature. A loss of mass indicates decomposition, dehydration (loss of water), or desolvation (loss of residual solvent).[23]

Causality: DSC measures heat flow and reveals phase transitions, while TGA measures mass changes.[26] Used together, they provide a comprehensive thermal profile. For example, a sharp peak in the DSC thermogram without a corresponding mass loss in the TGA confirms melting, whereas a peak with mass loss indicates decomposition.[25]

Data Synthesis and Summary

The culmination of this characterization workflow is a comprehensive data package that provides a holistic view of the compound's physicochemical nature.

ParameterMethodResultImplication for Drug Development
Identity HRMS, NMRTo Be DeterminedConfirms the correct molecule has been synthesized.
Purity HPLC-UVTo Be DeterminedEnsures reliability of all other measurements. Target >95%.
Solubility (pH 7.4) Shake-FlaskTo Be DeterminedKey for assessing potential oral absorption and formulating for in vitro screens.
pKa₁ / pKa₂ Potentiometric TitrationTo Be DeterminedDefines ionization state, impacting solubility, permeability, and target engagement.
LogD (pH 7.4) Shake-FlaskTo Be DeterminedPredicts membrane permeability and potential for CNS penetration or off-target effects.
Melting Point DSCTo Be DeterminedIndicates crystalline nature and provides a benchmark for purity and stability.
Thermal Stability TGATo Be DeterminedDefines the decomposition temperature, informing on handling and storage conditions.

Conclusion

The systematic application of the computational and experimental protocols outlined in this guide will generate a definitive physicochemical profile for this compound. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development pipeline. It enables the rational design of formulations, the interpretation of biological data, and the prediction of in vivo pharmacokinetic behavior, ultimately accelerating the journey from a novel molecule to a potential therapeutic agent.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. Available at: [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH-Gerätebau GmbH. Available at: [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023). NETZSCH-Gerätebau GmbH. Available at: [Link]

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Malaria Journal. Available at: [Link]

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  • In-vitro Thermodynamic Solubility. (2023). protocols.io. Available at: [Link]

  • Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006). OECD. Available at: [Link]

  • Thermal Analysis Techniques. Impact Analytical. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). IDEAS/RePEc. Available at: [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. (2018). ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2024). Lab Manager. Available at: [Link]

  • A.8. PARTITION COEFFICIENT. (1992). European Commission. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

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  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). ResearchGate. Available at: [Link]

  • Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (2023). ResearchGate. Available at: [Link]

  • Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties. (2023). PubMed Central. Available at: [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (2007). PubMed Central. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies. Available at: [Link]

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  • Development of Methods for the Determination of pKa Values. (2010). PubMed Central. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009). PubMed. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (2015). Waters Corporation. Available at: [Link]

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  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. (2020). ResearchGate. Available at: [Link]

  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. (2018). ResearchGate. Available at: [Link]

  • 6-BROMOPYRIDINE-2,3-DIAMINE. (2024). ChemBK. Available at: [Link]

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An In-depth Technical Guide to 6-Bromo-N2-methylpyrazine-2,3-diamine: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after component in the design of therapeutic agents. Within this class of compounds, 6-Bromo-N2-methylpyrazine-2,3-diamine emerges as a key building block, offering a strategic combination of reactive sites for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its critical role in drug discovery, and a list of potential suppliers.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 55635-63-7Advanced ChemBlocks[1]
Molecular Formula C5H7BrN4Advanced ChemBlocks[1]
Molecular Weight 203.04 g/mol Advanced ChemBlocks[1]
Appearance Likely a solidInferred from related compounds
Purity Typically ≥95%Advanced ChemBlocks[1]
Storage Conditions Store in a cool, dry, well-ventilated areaGeneral laboratory practice

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Plausible Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available diaminopyrazine, involving bromination followed by selective N-methylation.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Selective N-Methylation A 2,3-Diaminopyrazine B 2,3-Diamino-5-bromopyrazine A->B N-Bromosuccinimide (NBS) Acetonitrile, rt C 2,3-Diamino-5-bromopyrazine D This compound C->D Methyl iodide, NaH Anhydrous THF, 0°C to rt

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Diamino-5-bromopyrazine

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyrazine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature, while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings like diaminopyrazine.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2,3-diamino-5-bromopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) (1.1 eq) portion-wise under an inert atmosphere.

  • Reagent Addition: After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise to the suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The final product can be purified by flash chromatography.

Causality behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base used to deprotonate one of the amino groups, making it a more potent nucleophile for the subsequent methylation.

  • Anhydrous THF and Inert Atmosphere: Necessary to prevent the reaction of the strong base (NaH) with water.

  • Selective N-methylation: The N2-amino group is generally more nucleophilic than the N3-amino group due to electronic effects, leading to preferential methylation at the N2 position.

The Pivotal Role in Drug Discovery and Development

The strategic placement of a bromine atom and a methylamino group on the diaminopyrazine scaffold makes this compound a highly valuable intermediate in the synthesis of kinase inhibitors. The pyrazine core itself is a well-established pharmacophore that can interact with the hinge region of the ATP-binding site of various kinases.

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the introduction of a wide array of substituents to explore the chemical space and optimize the pharmacological properties of a lead compound. The methylamino group can also be further functionalized or may itself contribute to the binding affinity and selectivity of the final molecule.

G cluster_0 Core Intermediate cluster_1 Cross-Coupling Reactions cluster_2 Diverse Kinase Inhibitor Scaffolds A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst D Sonogashira Coupling (Alkynes) A->D Pd/Cu Catalysts E Aryl-substituted Pyrazines B->E F Amino-substituted Pyrazines C->F G Alkynyl-substituted Pyrazines D->G

Caption: Versatility of this compound in synthesizing diverse kinase inhibitors.

The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery. The ability to readily diversify the this compound scaffold allows for the rapid generation of compound libraries for high-throughput screening against a panel of kinases. This approach significantly accelerates the identification of potent and selective inhibitors.

Potential Suppliers

Identifying a reliable source for key starting materials is crucial for any research and development program. The following is a list of potential suppliers for this compound:

SupplierProduct NumberPurity
Advanced ChemBlocksAD24236595%[1]
Angene International Limited--
Alchem Pharmtech-95%
BLDpharm--

Note: Availability and purity should be confirmed directly with the supplier.

Conclusion

This compound stands as a strategically important building block for the synthesis of advanced pharmaceutical intermediates, particularly in the realm of kinase inhibitors. Its versatile chemical nature, with a reactive bromine handle and a modifiable amino group on a biologically relevant pyrazine core, provides medicinal chemists with a powerful tool for the exploration of new chemical entities. The plausible synthetic route outlined in this guide, coupled with an understanding of its applications, should empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Angene International Limited. This compound. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8343. [Link]

Sources

A Technical Guide to the Structural Elucidation of 6-Bromo-N2-methylpyrazine-2,3-diamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its substituted pyrazine core, a scaffold found in numerous biologically active compounds.[1][2] The methodologies and interpretations presented herein are designed to offer a robust framework for the analysis of this and structurally related heterocyclic amines.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For a halogenated compound like this compound, MS provides unmistakable clues for its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the mass spectrum is as follows:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound is predicted to exhibit several key features. The most telling characteristic is the isotopic signature of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in a pair of peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonDescription
216 / 218[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
201 / 203[M - CH₃]⁺Loss of a methyl radical from the N-methyl group.
137[M - Br]⁺Loss of a bromine radical.
109[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrazine ring.

The fragmentation is anticipated to proceed via pathways common for aromatic amines and halogenated heterocycles.[4][5][6] Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the loss of a substituent on the nitrogen atom.[6][7]

fragmentation M [M]⁺˙ m/z 216/218 F1 [M-CH₃]⁺ m/z 201/203 M->F1 - •CH₃ F2 [M-Br]⁺ m/z 137 M->F2 - •Br F3 [M-Br-HCN]⁺ m/z 109 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment and connectivity of atoms.[1][8] For this compound, both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Given the polarity of the amine functionalities, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for such compounds.[1][9]

  • Instrument Setup: A 400 MHz (or higher field) NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity.[9]

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is utilized. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[9]

  • Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[9][10]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in DMSO-d₆ (0.6-0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock H1 ¹H NMR Acquisition Lock->H1 C13 ¹³C NMR Acquisition Lock->C13 FT Fourier Transform H1->FT C13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Solvent Phase->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. The pyrazine ring is an electron-deficient system, which tends to shift the signals of its attached protons downfield.[1]

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling
H-5~7.8Singlet1HN/A
NH₂ (at C-3)~6.5Broad Singlet2HN/A
NH (at C-2)~6.0Quartet1HJ ≈ 5 Hz
N-CH₃~2.8Doublet3HJ ≈ 5 Hz
  • H-5: This sole aromatic proton on the pyrazine ring is expected to appear as a singlet and be the most downfield of the signals due to the deshielding effects of the aromatic ring and adjacent nitrogen atoms.

  • NH₂ and NH Protons: The amine protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary with concentration and temperature. The NH proton of the secondary amine is expected to show coupling to the methyl protons, resulting in a quartet.

  • N-CH₃: The methyl protons are coupled to the adjacent NH proton, leading to a doublet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons attached to electronegative atoms (N, Br) will be shifted downfield.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~145
C-5~130
C-6~120
N-CH₃~30
  • C-2 and C-3: These carbons are bonded to nitrogen atoms within the pyrazine ring and also bear amino groups, placing them significantly downfield.

  • C-6: The carbon atom directly bonded to the electronegative bromine atom will be deshielded, but its chemical shift will also be influenced by the adjacent nitrogen.

  • C-5: This carbon is part of the aromatic system and its chemical shift is influenced by the adjacent bromine and nitrogen atoms.

  • N-CH₃: The methyl carbon will appear at the most upfield position, typical for an aliphatic carbon.

Comprehensive Structural Confirmation

The combined data from mass spectrometry and NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The MS data confirms the molecular weight and the presence of a bromine atom. The NMR data confirms the presence and connectivity of the key functional groups: a single aromatic proton, a primary amine, a secondary N-methyl amine, and the substituted pyrazine core.

Sources

A Technical Guide to the Prospective Crystal Structure of 6-Bromo-N2-methylpyrazine-2,3-diamine: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and subsequent crystal structure determination of the novel compound, 6-Bromo-N2-methylpyrazine-2,3-diamine. As no public crystallographic data for this specific molecule currently exists, this document serves as a predictive and methodological guide for researchers in medicinal chemistry and drug development. It outlines a plausible synthetic pathway, detailed protocols for obtaining high-quality single crystals, and a step-by-step workflow for structural elucidation via single-crystal X-ray diffraction. The causality behind each experimental choice is explained to provide a deeper understanding of the process. This guide is intended to empower researchers to successfully determine the three-dimensional atomic arrangement of this and similar pyrazine derivatives, which are crucial scaffolds in pharmaceutical research.

Introduction: The Significance of Pyrazine Derivatives and Structural Analysis

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules.[1][2] Their presence in pharmaceuticals is widespread, with applications ranging from antiviral agents to anticancer therapies. The specific substitution pattern on the pyrazine ring dramatically influences the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.

The target molecule of this guide, this compound, is a promising scaffold for further chemical elaboration. The presence of a bromine atom provides a handle for cross-coupling reactions, while the diamino groups offer sites for further functionalization. The N-methylation introduces a specific stereoelectronic feature that can impact intermolecular interactions and biological activity.

Determining the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount.[3][4] An accurate crystal structure provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its chemical behavior and for rational drug design.[3] This guide provides a comprehensive roadmap for a researcher to achieve this goal.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available 2,3-dichloropyrazine. The proposed synthetic route is designed for regiochemical control and high yields.

Synthetic Workflow Diagram

Synthesis_Workflow A 2,3-Dichloropyrazine B 2-Amino-3-chloropyrazine A->B Selective Amination (NH3, solvent) C 6-Bromo-2-amino-3-chloropyrazine B->C Bromination (NBS, H2SO4) D 6-Bromo-N2-methyl-3-chloro-2-aminopyrazine C->D Regioselective N-Methylation (MeI, base) E This compound D->E Final Amination (NH3, catalyst, pressure)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Selective Mono-amination of 2,3-Dichloropyrazine

  • Rationale: A selective nucleophilic aromatic substitution (SNAr) is employed to introduce the first amino group. Controlling the stoichiometry of ammonia is key to minimizing the formation of the di-aminated byproduct.

  • Protocol:

    • In a pressure vessel, dissolve 2,3-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol.

    • Cool the solution to 0°C and bubble with anhydrous ammonia gas until saturation.

    • Seal the vessel and heat to 120-140°C for 16-24 hours.

    • After cooling, vent the vessel and concentrate the reaction mixture under reduced pressure.

    • Purify the resulting solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-amino-3-chloropyrazine.

Step 2: Bromination of 2-Amino-3-chloropyrazine

  • Rationale: Electrophilic bromination of the pyrazine ring is directed by the activating amino group. N-Bromosuccinimide (NBS) in a strong acid is an effective reagent for this transformation.

  • Protocol:

    • To a solution of 2-amino-3-chloropyrazine (1 equivalent) in concentrated sulfuric acid at 0°C, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 6-bromo-2-amino-3-chloropyrazine.

Step 3: Regioselective N-Methylation

  • Rationale: The N-methylation of the exocyclic amino group is a critical step. The choice of base and reaction conditions can influence the regioselectivity. A non-nucleophilic base is preferred to avoid side reactions.

  • Protocol:

    • Dissolve 6-bromo-2-amino-3-chloropyrazine (1 equivalent) in an aprotic solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base such as sodium hydride (1.1 equivalents) at 0°C.

    • After stirring for 30 minutes, add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify by column chromatography to isolate 6-bromo-N2-methyl-3-chloro-2-aminopyrazine.

Step 4: Final Amination

  • Rationale: The final amino group is introduced by another SNAr reaction, displacing the remaining chlorine atom. This step may require more forcing conditions due to the modified electronic nature of the ring.

  • Protocol:

    • In a pressure vessel, dissolve 6-bromo-N2-methyl-3-chloro-2-aminopyrazine (1 equivalent) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

    • Add a copper(I) catalyst, such as copper(I) iodide (0.1 equivalents), and a ligand like L-proline (0.2 equivalents).

    • Saturate the solution with ammonia gas and heat to 150-180°C for 24-48 hours.

    • After cooling and venting, dilute the reaction mixture with water and extract with ethyl acetate.

    • The crude product is then purified by recrystallization or column chromatography to yield the final product, this compound.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[5] The following protocols are recommended for the crystallization of small organic molecules like the target compound.

General Considerations
  • Purity: The starting material must be of the highest possible purity (>98%).

  • Solvent Selection: A systematic solvent screen is crucial. Ideal solvents are those in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures.

  • Slow Growth: Crystal growth should be slow to allow for the formation of a well-ordered lattice.

Recommended Crystallization Techniques

Technique 1: Slow Evaporation

  • Principle: A saturated solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form.

  • Protocol:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Technique 2: Vapor Diffusion

  • Principle: A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Protocol:

    • In a small, open vial, dissolve the compound in a small amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a larger volume of a more volatile anti-solvent (e.g., hexane or pentane).

    • Seal the jar and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, causing crystals to form.

Technique 3: Solvent Layering

  • Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[5]

  • Protocol:

    • Dissolve the compound in a small amount of a dense solvent (e.g., chloroform) in a narrow test tube.

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, minimizing mixing.

    • Seal the tube and allow it to stand undisturbed. Crystals will form at the interface over time.

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

Once a suitable single crystal is obtained, the following workflow is employed to determine its three-dimensional structure.[6][7]

Experimental Workflow Diagram

Xray_Workflow A Crystal Selection and Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction and Integration B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structure Validation and Analysis E->F G CIF File Generation F->G

Caption: General experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol

Step 1: Crystal Selection and Mounting

  • Rationale: A single, well-formed crystal with no visible defects is crucial for collecting high-quality diffraction data.

  • Protocol:

    • Under a microscope, select a crystal with dimensions of approximately 0.1-0.3 mm in all directions.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

Step 2: Data Collection

  • Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

  • Protocol:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.

Step 3: Data Reduction and Integration

  • Rationale: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Protocol:

    • Use specialized software (e.g., Bruker APEX suite, CrysAlisPro) to integrate the intensities of the reflections from the raw data.

    • Apply corrections for factors such as Lorentz polarization and absorption.

    • Determine the unit cell parameters and the crystal's space group.

Step 4: Structure Solution

  • Rationale: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.

  • Protocol:

    • Use a structure solution program (e.g., SHELXT, SIR) to apply direct methods to the reflection data.

    • This will generate an initial model of the molecular structure within the unit cell.

Step 5: Structure Refinement

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy.

  • Protocol:

    • Use a refinement program (e.g., SHELXL) to perform least-squares refinement of the atomic positions, displacement parameters, and other structural parameters.

    • Difference Fourier maps are used to locate missing atoms, such as hydrogens.

Step 6: Structure Validation and Analysis

  • Rationale: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • Protocol:

    • Use software like PLATON or the IUCr's checkCIF service to validate the geometric parameters and identify any potential issues.

    • Analyze bond lengths, bond angles, and intermolecular interactions.

Step 7: CIF File Generation

  • Rationale: The final crystallographic data is compiled into a standard Crystallographic Information File (CIF) for publication and deposition in databases.[1][6][7]

  • Protocol:

    • The refinement software will generate a CIF file containing all relevant information about the crystal structure and the diffraction experiment.

Hypothetical Crystallographic Data and Structural Insights

The following table presents a set of hypothetical but realistic crystallographic data for this compound, based on typical values for similar brominated and N-methylated heterocyclic compounds.

Parameter Hypothetical Value
Chemical Formula C₅H₇BrN₄
Formula Weight 203.05 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 8.5 Å
b 10.2 Å
c 9.8 Å
α 90°
β 105°
γ 90°
Volume 825 ų
Z 4
Calculated Density 1.63 g/cm³
Absorption Coefficient 4.5 mm⁻¹
F(000) 408
Crystal Size 0.20 x 0.15 x 0.10 mm
Theta range for data collection 2.5° to 28.0°
Reflections collected 5000
Independent reflections 1800 [R(int) = 0.04]
Final R indices [I>2sigma(I)] R1 = 0.05, wR2 = 0.12
Goodness-of-fit on F² 1.05

Expected Structural Insights:

  • Planarity: The pyrazine ring is expected to be planar.

  • Bond Lengths and Angles: The C-Br bond length will be a key parameter, as will the C-N and N-H bond lengths of the amino groups. The bond angles within the pyrazine ring will reveal any distortion from ideal hexagonal geometry.

  • Intermolecular Interactions: The presence of N-H groups and the bromine atom suggests the possibility of hydrogen bonding (N-H···N or N-H···Br) and/or halogen bonding in the crystal packing. These interactions will play a crucial role in the solid-state architecture of the compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for any researcher aiming to determine the crystal structure of this compound. By following the proposed synthetic route, employing the detailed crystallization protocols, and executing the systematic X-ray diffraction workflow, the successful elucidation of this novel structure is highly probable. The resulting crystallographic data will be invaluable for advancing our understanding of the structure-property relationships of pyrazine derivatives and will undoubtedly aid in the development of new therapeutic agents.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrazine Diamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrazine diamines, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. From their fundamental structural features to their diverse therapeutic applications, we will dissect the mechanisms of action and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

The Pyrazine Core: A Foundation for Diverse Bioactivity

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, contribute to its capacity to interact with a wide range of biological targets.[2] The introduction of diamine substituents onto the pyrazine ring dramatically enhances its structural diversity and potential for biological interactions, leading to a broad spectrum of pharmacological activities.[3]

The rationale for focusing on substituted pyrazine diamines lies in their proven track record in yielding clinically relevant molecules. Several approved drugs, including the anticancer agent Bortezomib and the antiviral Favipiravir, feature a pyrazine core, underscoring its therapeutic potential.[4][5]

A Spectrum of Therapeutic Potential: Key Biological Activities

Substituted pyrazine diamines have been extensively investigated and have demonstrated a remarkable array of biological activities. This section will delve into the most significant of these, exploring the underlying mechanisms of action where elucidated.

Anticancer Activity: Targeting Key Oncogenic Pathways

The antiproliferative properties of substituted pyrazine diamines are among their most well-documented activities.[3][4][6] These compounds exert their effects through various mechanisms, primarily by targeting key players in cancer cell signaling.

Kinase Inhibition: A predominant mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases.[6] These enzymes play crucial roles in cell proliferation, survival, and angiogenesis. Pyrazine-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function.[6] For instance, certain triazolopyrazine derivatives have shown potent inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and metastasis.[7]

Signaling Pathway: Kinase Inhibition by Pyrazine Diamines

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylation Pyrazine_Diamine Substituted Pyrazine Diamine Pyrazine_Diamine->RTK Binds to ATP pocket ATP ATP ATP->RTK Blocked Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Activation

Caption: Inhibition of receptor tyrosine kinases by substituted pyrazine diamines.

Induction of Apoptosis: Beyond kinase inhibition, some pyrazine derivatives can induce programmed cell death, or apoptosis, in cancer cells. This can be achieved by modulating various cellular pathways, including the activation of caspases and the disruption of mitochondrial function. For example, certain novel[3][8][9]triazolo[4,3-a]pyrazine derivatives have been shown to induce late-stage apoptosis in A549 lung cancer cells.[7]

Antimicrobial and Antitubercular Activities

The pyrazine scaffold is a cornerstone in the development of antimicrobial agents. Pyrazinamide, a simple pyrazine derivative, is a first-line drug for the treatment of tuberculosis.[10][11] This has spurred significant research into novel substituted pyrazine diamines with enhanced activity against Mycobacterium tuberculosis and other pathogenic microbes.

The proposed mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid by a mycobacterial enzyme, pyrazinamidase.[10][11] Pyrazinoic acid is thought to disrupt membrane transport and energy metabolism in a pH-dependent manner. The exploration of various substituted pyrazine amides has revealed compounds with potent antitubercular activity, highlighting the potential for further development in this area.[10][11]

Furthermore, pyrazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[3][12] For instance, pyrazine-2-amidoxime has shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[12]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Substituted pyrazine diamines have emerged as promising candidates in this arena.[3] Their anti-inflammatory effects are often attributed to the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokine production.

Other Notable Biological Activities

The versatility of the substituted pyrazine diamine scaffold extends to a range of other biological activities, including:

  • Antiviral Activity: Certain pyrazine derivatives have shown efficacy against various viruses.[4]

  • Antidiabetic Activity: Novel pyrazine-substituted benzamides have been identified as allosteric activators of human glucokinase, a key enzyme in glucose metabolism, suggesting their potential in the management of type 2 diabetes.[9]

  • Insecticidal Activity: Some diamide insecticides containing a pyrazole ring have shown that substitutions on the heterocyclic ring can lead to potent activity against insect ryanodine receptors.[13]

Experimental Evaluation of Biological Activities: Protocols and Methodologies

The robust evaluation of the biological activities of substituted pyrazine diamines requires well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays.

General Synthesis of Substituted Pyrazine Diamines

The synthesis of substituted pyrazine diamines often involves multi-step reactions. A common approach is the condensation of a pyrazine-2-carboxylic acid chloride with appropriately substituted anilines.[10]

Experimental Protocol: Synthesis of Substituted Pyrazine-2-carboxamides

  • Acid Chloride Formation: Dissolve the desired substituted pyrazine-2-carboxylic acid in an appropriate solvent (e.g., thionyl chloride) and reflux the mixture to form the corresponding acid chloride.

  • Amide Coupling: In a separate flask, dissolve the substituted aniline in a suitable solvent (e.g., pyridine or dichloromethane) and cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared pyrazine-2-carboxylic acid chloride to the aniline solution with constant stirring.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water.

  • Purification: Collect the precipitated solid by filtration, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired substituted pyrazine-2-carboxamide.

Workflow: Synthesis of Substituted Pyrazine Diamines

Synthesis_Workflow Start Substituted Pyrazine-2-Carboxylic Acid + Thionyl Chloride Acid_Chloride Pyrazine-2-Carboxylic Acid Chloride Start->Acid_Chloride Coupling Amide Coupling Reaction Acid_Chloride->Coupling Aniline Substituted Aniline + Pyridine Aniline->Coupling Workup Work-up (Ice Water Quench) Coupling->Workup Purification Purification (Recrystallization) Workup->Purification Product Substituted Pyrazine-2-Carboxamide Purification->Product

Caption: General workflow for the synthesis of substituted pyrazine diamines.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine diamine compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vitro Antitubercular Activity Assessment

The Microplate Alamar Blue Assay (MABA) is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[14]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Compound Preparation: Prepare serial dilutions of the substituted pyrazine diamine compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the mycobacterial suspension to each well containing the test compounds. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.[14]

  • Alamar Blue Addition: Add Alamar Blue solution to each well.[14]

  • Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[14]

Structure-Activity Relationships and Future Directions

The biological activity of substituted pyrazine diamines is intricately linked to their chemical structure. The nature and position of the substituents on the pyrazine ring and the diamine moieties significantly influence their potency and selectivity. For example, in a series of substituted amides of pyrazine-2-carboxylic acids, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity.[10][11]

Future research in this field will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and docking studies to design novel pyrazine diamine derivatives with enhanced target specificity and reduced off-target effects.

  • Combination Therapies: Investigating the synergistic effects of substituted pyrazine diamines with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.

  • Exploring New Therapeutic Areas: Expanding the investigation of these compounds into other disease areas where their mechanisms of action may be relevant.

Conclusion

Substituted pyrazine diamines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their proven success in yielding clinically effective drugs, coupled with the vast potential for structural modification, ensures their continued importance in the field of drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of this remarkable chemical scaffold.

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The Brominated Pyrazine Core: A Technical Guide to Its Discovery, Synthesis, and Application in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of functional molecules, from life-saving pharmaceuticals to advanced materials. The introduction of bromine atoms to this core bestows unique reactivity, enabling a diverse array of subsequent chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing brominated pyrazine compounds. We will explore the causality behind experimental choices in classical and modern synthetic routes, detail step-by-step protocols for key reactions, and discuss the pivotal role of brominated pyrazines as versatile intermediates in drug discovery and materials science.

Introduction: The Significance of the Pyrazine Ring and its Brominated Congeners

The pyrazine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity.[1] While this electron deficiency makes the pyrazine core resistant to electrophilic aromatic substitution, it also renders it susceptible to nucleophilic attack, a property that has been widely exploited in organic synthesis.[2] The incorporation of one or more bromine atoms onto the pyrazine ring dramatically alters its chemical personality. Brominated pyrazines serve as highly versatile synthetic intermediates, primarily due to the bromine atom's ability to participate in a wide range of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[3] This has made them indispensable building blocks in the synthesis of complex molecules with diverse biological activities and material properties.[4]

A number of FDA-approved drugs contain the pyrazine moiety, highlighting its importance in medicinal chemistry.[5][6] The antiviral drug Favipiravir and the anticancer agent Bortezomib are prominent examples where the pyrazine core is a key structural feature.[7][8] Brominated pyrazines often serve as crucial precursors in the synthesis of such therapeutic agents.[7]

A Historical Perspective: From Early Syntheses to the Advent of Brominated Pyrazines

The history of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine derivative reported by Laurent in 1844.[9] The foundational methods for constructing the pyrazine ring were established shortly after, with the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses being among the earliest and most notable examples.[10] These classical methods typically involve the condensation of α-dicarbonyl compounds or their equivalents with 1,2-diamines.

The specific exploration of brominated pyrazines came later. A significant milestone in the direct bromination of the pyrazine core was documented in a 1946 patent. This work detailed a method for preparing 2-bromopyrazine by heating pyrazine hydrochloride with bromine at elevated temperatures. This early method highlighted the challenging nature of direct electrophilic bromination on the electron-deficient pyrazine ring, requiring harsh reaction conditions.

The development of milder and more selective bromination techniques evolved with a deeper understanding of heterocyclic reactivity. The use of pyrazine N-oxides to activate the ring towards electrophilic substitution became a key strategy.[8] Furthermore, the advent of modern cross-coupling reactions in the latter half of the 20th century significantly elevated the importance of brominated pyrazines as synthetic intermediates.

Synthetic Methodologies for Brominated Pyrazines

The synthesis of brominated pyrazines can be broadly categorized into two main approaches: direct bromination of a pre-formed pyrazine ring and the construction of the pyrazine ring from brominated precursors.

Direct Bromination of the Pyrazine Ring

Direct bromination of the unsubstituted pyrazine ring is challenging due to its electron-deficient nature. However, several strategies have been developed to achieve this transformation.

As mentioned in the historical context, early methods involved the high-temperature reaction of pyrazine salts with bromine. This approach, while historically significant, often suffers from low yields and lack of regioselectivity, and requires harsh conditions.

Experimental Protocol: Synthesis of 2-Bromopyrazine via High-Temperature Bromination (Adapted from a 1946 patent)

  • Pyrazine hydrochloride is mixed with bromine in an inert solvent.

  • The mixture is heated to a temperature sufficient to distill the 2-bromopyrazine product.

  • Alternatively, bromine is added to a solution of pyrazine hydrobromide in an inert solvent.

  • The temperature is raised to distill off the solvent.

  • The reaction is continued under vacuum to yield 2-bromopyrazine hydrobromide, which is subsequently neutralized to afford 2-bromopyrazine.

The most common and effective strategy for direct bromination is the use of pyrazine rings bearing electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups. These activating groups increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack.

The regioselectivity of the bromination is dictated by the position of the activating group, with substitution generally occurring at the positions ortho and para to the activator.[4] For instance, 2-aminopyrazine is selectively brominated at the 5-position.[4]

Common Brominating Agents for Activated Pyrazines:

  • N-Bromosuccinimide (NBS): A widely used reagent for the bromination of activated aromatic and heteroaromatic compounds. It offers milder reaction conditions compared to elemental bromine.

  • Bromine (Br₂): Often used in a suitable solvent like acetic acid or chloroform.

Experimental Protocol: Synthesis of 5-Bromo-2-pyrazinamine (Illustrative)

  • Dissolve 2-aminopyrazine in chloroform.

  • Add pyridine to the solution.

  • Slowly add a solution of bromine in chloroform dropwise over a period of one hour.

  • Stir the reaction mixture for 30 minutes.

  • Dilute the mixture with water and stir for an additional 10 minutes.

  • Separate the organic layer, wash with water, and dry over magnesium sulfate.

  • Evaporate the solvent under vacuum.

  • Purify the residue by column chromatography (ethyl acetate/n-pentane) to obtain 5-bromo-2-pyrazinamine.

The formation of a pyrazine N-oxide activates the ring towards both nucleophilic and electrophilic attack. The N-oxide functionality increases the electron density at the C2 and C6 positions, facilitating electrophilic substitution. Subsequent deoxygenation of the N-oxide yields the substituted pyrazine. This strategy allows for the introduction of bromine at positions that are otherwise difficult to functionalize.[8]

Diagram: General Workflow for Bromination via Pyrazine N-Oxide

G Pyrazine Substituted Pyrazine N_Oxide Pyrazine N-Oxide Pyrazine->N_Oxide Oxidation Brominated_N_Oxide Brominated Pyrazine N-Oxide N_Oxide->Brominated_N_Oxide Electrophilic Bromination Brominated_Pyrazine Brominated Pyrazine Brominated_N_Oxide->Brominated_Pyrazine Deoxygenation

Caption: Workflow for the bromination of pyrazines via N-oxide intermediates.

Synthesis of Brominated Pyrazines from Acyclic Precursors

An alternative to direct bromination is the construction of the brominated pyrazine ring from acyclic precursors that already contain bromine atoms. This approach can offer excellent control over the final substitution pattern.

Conversion of Other Halogens and Functional Groups to Bromides

In some instances, a brominated pyrazine can be accessed through the conversion of other functional groups. For example, a Sandmeyer-type reaction can be employed to convert an amino group to a bromine atom. This is a common strategy for the synthesis of dibromopyrazines.

Experimental Protocol: Synthesis of 2,5-Dibromopyrazine [7]

  • To a cooled solution of 5-bromo-2-pyrazinamine in aqueous hydrobromic acid (48%), add bromine.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining a low temperature.

  • Stir the reaction mixture for 30 minutes and then allow it to warm to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers and evaporate the solvent under vacuum to obtain 2,5-dibromopyrazine.

The Role of Brominated Pyrazines in Drug Discovery and Materials Science

Brominated pyrazines are invaluable building blocks in the synthesis of a wide range of functional molecules. Their utility stems from the versatility of the carbon-bromine bond in modern organic synthesis.

Key Intermediates in Pharmaceutical Synthesis

The ability of brominated pyrazines to participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions makes them ideal precursors for the synthesis of complex pharmaceutical agents.[3]

Table 1: Examples of Brominated Pyrazine Intermediates in Drug Synthesis

Drug/Investigational CompoundTherapeutic AreaRole of Brominated Pyrazine IntermediateCitation(s)
Favipiravir Antiviral2-Amino-5-bromopyrazine is a key intermediate in one of the synthetic routes. The bromine is later displaced or the molecule is further functionalized.[7]
Imidazo[1,2-a]pyrazine-based Kinase Inhibitors Oncology3-Bromo-imidazo[1,2-a]pyrazine derivatives are used as scaffolds for further elaboration through cross-coupling reactions.
Pyrazine Carboxamide Derivatives AntibacterialN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is used as a starting material for Suzuki coupling to generate a library of potential antibacterial agents.[5]

Diagram: Role of Brominated Pyrazines in Cross-Coupling Reactions

G Bromopyrazine Bromopyrazine (Electrophile) Product Substituted Pyrazine Bromopyrazine->Product Coupling_Partner Coupling Partner (e.g., Boronic Acid, Stannane, Amine) Coupling_Partner->Product Catalyst Palladium Catalyst + Ligand + Base Catalyst->Product

Caption: General scheme for the functionalization of bromopyrazines via cross-coupling reactions.

Building Blocks for Advanced Materials

The electronic properties of the pyrazine ring make it an attractive component for the development of organic electronic materials. Brominated pyrazines serve as key monomers for the synthesis of conjugated polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely introduce different functional groups via cross-coupling reactions allows for the fine-tuning of the electronic and optical properties of these materials.

Conclusion and Future Outlook

The discovery and development of synthetic methods for brominated pyrazines have been pivotal to the advancement of heterocyclic chemistry. From early, high-temperature brominations to modern, highly selective catalytic methods, the ability to introduce bromine onto the pyrazine core has unlocked a vast chemical space for exploration. As versatile and highly valuable synthetic intermediates, brominated pyrazines will undoubtedly continue to play a crucial role in the discovery and development of new pharmaceuticals and advanced materials. Future research in this area will likely focus on the development of even more efficient, sustainable, and regioselective bromination methods, as well as the exploration of novel applications for this important class of compounds.

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  • Synthesis of substituted pyrazines from N-allyl malonamides. (2014). Organic & Biomolecular Chemistry, 12(42), 8432-8439.

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An In-depth Technical Guide to the Spectroscopic Analysis of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine. Pyrazine derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2] Accurate and thorough characterization is the bedrock of any research and development program, ensuring the identity, purity, and stability of the target compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application and interpretation of key analytical methods.

Molecular Profile and Strategic Overview

This compound is a substituted heteroaromatic compound. Its structure incorporates a pyrazine core, a halogen substituent (bromine), a primary amine, and a secondary N-methylamine. Each of these features provides distinct spectroscopic handles that, when analyzed in concert, create a unique and definitive fingerprint of the molecule.

Our analytical strategy is based on a multi-technique approach, where each method provides complementary information to build a complete structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy will map the carbon-hydrogen framework and probe the electronic environment of each nucleus.

  • Mass Spectrometry (MS) will determine the exact molecular weight and offer structural clues through fragmentation patterns, with a key focus on the isotopic signature of bromine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy will identify the specific functional groups present by their characteristic vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy will probe the electronic transitions within the conjugated pyrazine system.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides direct evidence of the number of distinct proton environments and their neighboring protons. For this compound, we expect to identify signals for the lone aromatic proton, the two amine protons, and the methyl group protons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, leading to sharper, more easily identifiable peaks.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Caption: General workflow for ¹H NMR analysis.

Expected Data Interpretation:

  • Aromatic Proton (H-5): A single proton attached to the pyrazine ring is expected to appear as a singlet in the aromatic region, typically between δ 7.5-8.5 ppm.

  • Amine Protons (-NH₂ and -NH-): The primary amine (-NH₂) protons will likely appear as a broad singlet. The secondary amine (-NH-) proton will also be a broad singlet (or a quartet if coupled to the methyl group). Their chemical shifts are variable and dependent on solvent and concentration but can be expected in the δ 4.0-7.0 ppm range. These peaks can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen will likely appear as a singlet (or a doublet coupled to the N-H proton) in the upfield region, around δ 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment (e.g., aromatic, aliphatic). A proton-decoupled ¹³C experiment is standard, where all signals appear as singlets, simplifying the spectrum by removing C-H coupling.

Expected Data Interpretation: The molecule has five carbon atoms in the pyrazine ring and one in the methyl group. Due to the asymmetric substitution, six distinct carbon signals are expected.

  • Pyrazine Ring Carbons: Four signals are expected in the downfield region (δ 130-160 ppm), corresponding to the carbons of the pyrazine ring. The carbons directly attached to nitrogen atoms will be the most deshielded.

  • Methyl Carbon (-CH₃): A single signal is expected in the upfield region (δ 25-35 ppm).

Data Summary Table: Predicted NMR Data

Assignment ¹H NMR (ppm, DMSO-d₆) ¹³C NMR (ppm, DMSO-d₆)
Pyrazine-H~7.8 (s, 1H)C-Br: ~135-145
-NH₂~6.5 (br s, 2H)C-N(H)CH₃: ~145-155
-NHCH₃~5.0 (br s, 1H)C-NH₂: ~150-160
-CH₃~3.0 (s, 3H)C-H: ~125-135
-CH₃: ~25-35

Mass Spectrometry (MS)

Principle and Rationale: MS provides the molecular weight of a compound with high accuracy. It involves ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound, the most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 10 µg/mL.[3]

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used. ESI is a "soft" ionization technique that often keeps the molecular ion intact, while EI can provide valuable fragmentation data.[3]

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Expected Data Interpretation:

  • Molecular Formula: C₅H₇BrN₄

  • Molecular Weight:

    • With ⁷⁹Br: 5(12.01) + 7(1.01) + 79.90 + 4(14.01) = ~202.0 g/mol

    • With ⁸¹Br: 5(12.01) + 7(1.01) + 81.90 + 4(14.01) = ~204.0 g/mol

  • Molecular Ion Peak: Expect to see two prominent peaks in the mass spectrum:

    • [M]⁺ at m/z ≈ 202 (corresponding to the ⁷⁹Br isotope)

    • [M+2]⁺ at m/z ≈ 204 (corresponding to the ⁸¹Br isotope)

    • The relative intensity of these two peaks should be approximately 1:1.[4]

  • Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the methyl group, or parts of the amine side chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. It is an excellent tool for quickly confirming the presence of the amine and aromatic functionalities in the target molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer, such as a Thermo Nicolet 6700 or equivalent, is used.[3]

  • Data Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
N-H Stretch (Primary Amine)3400-3200 (two bands)Asymmetric and symmetric stretching of the -NH₂ group.[5]
N-H Stretch (Secondary Amine)3350-3250 (one band)Stretching of the -NH- group.[6]
C-H Stretch (Aromatic)3100-3000C-H bond stretching on the pyrazine ring.
C-H Stretch (Aliphatic)3000-2850C-H bond stretching of the methyl group.
C=N, C=C Stretch (Aromatic Ring)1650-1450Ring stretching vibrations of the pyrazine core.[7]
N-H Bend (Amine)1640-1550Bending (scissoring) vibration of the N-H bonds.
C-N Stretch1350-1250Stretching of the carbon-nitrogen bonds.
C-Br Stretch650-550Stretching of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic compounds like pyrazine, two main types of transitions are observed: π→π* and n→π*.[8] The position and intensity of these absorption bands are sensitive to the molecular structure and solvent polarity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a UV-transparent solvent like ethanol, methanol, or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum against a solvent blank, typically over a range of 200-400 nm.[8][9]

Expected Data Interpretation:

  • π→π* Transition: An intense absorption band is expected at shorter wavelengths, typically around 260-280 nm . This is characteristic of the conjugated π-system of the pyrazine ring.[9]

  • n→π* Transition: A less intense, broader absorption band is expected at longer wavelengths, around 310-340 nm . This transition involves the non-bonding electrons on the nitrogen atoms.[8][9] The presence of amino and bromo substituents will influence the exact λₘₐₓ values.

Integrated Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable structural proof.

Molecule 6-Bromo-N2-methyl- pyrazine-2,3-diamine NMR NMR (¹H, ¹³C) Molecule->NMR C-H Framework MS Mass Spec. Molecule->MS Mol. Weight & Isotope Pattern FTIR FTIR Molecule->FTIR Functional Groups UV UV-Vis Molecule->UV Electronic System

Caption: Integrated approach for structural confirmation.

The NMR data confirms the proton and carbon skeleton, the MS confirms the molecular weight and elemental composition (specifically the presence of one bromine atom), the FTIR confirms the presence of amine and aromatic functional groups, and the UV-Vis confirms the conjugated electronic nature of the pyrazine core. Together, these data points provide a rigorous and self-validating characterization of this compound, essential for its application in any scientific endeavor.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. BenchChem.
  • Samir, F., et al. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]

  • Opotek. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectroscopy. Available at: [Link]

  • Prasad, M. V., & Kumar, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... ResearchGate. Available at: [Link]

  • Montana State University. (n.d.). Chemistry 326: Experiment #2. Available at: [Link]

  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyrazine. NIST WebBook. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • Sanya, O. T., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

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An In-depth Technical Guide to the Theoretical and Computational Analysis of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical and computational framework for the study of 6-Bromo-N2-methylpyrazine-2,3-diamine, a novel heterocyclic compound with significant potential in medicinal chemistry. Pyrazine derivatives are a well-established class of compounds in drug discovery, known for their diverse biological activities.[1][2][3] This document outlines a multidisciplinary approach, integrating synthetic strategy, spectroscopic analysis, and advanced computational modeling to fully characterize this molecule and explore its therapeutic potential.

Introduction: The Therapeutic Promise of Pyrazine Scaffolds

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel drugs. The introduction of a bromine atom and methyl and amino groups to the pyrazine ring in this compound is anticipated to modulate its physicochemical properties, influencing its pharmacokinetic profile and biological activity. This guide will delve into the theoretical underpinnings and practical computational methodologies to predict and understand these properties, thereby accelerating its development from a theoretical molecule to a potential drug candidate.

Proposed Synthetic Pathway and Structural Elucidation

Conceptual Synthetic Workflow

A potential synthetic approach could involve the reaction of a suitable brominated aminopyrazine precursor with a methylating agent. The choice of reagents and reaction conditions would be critical to ensure regioselectivity and high yield.

Synthetic_Workflow A Starting Material: Brominated Diaminopyrazine B Methylation Reaction (e.g., with methyl iodide) A->B Reagents & Conditions C Purification (e.g., Column Chromatography) B->C Crude Product D This compound C->D Purified Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Crystallographic Characterization

Following synthesis, a thorough characterization is essential to confirm the structure and purity of the compound.

Table 1: Predicted Spectroscopic and Crystallographic Data

Technique Predicted Key Features
¹H NMR Distinct signals for the pyrazine ring proton, N-H protons, and the N-methyl group. Chemical shifts will be influenced by the electronic environment.
¹³C NMR Resonances for each carbon atom in the pyrazine ring and the methyl group.
FT-IR Characteristic stretching vibrations for N-H, C-H, C=N, and C-Br bonds.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₅H₆BrN₅), along with a characteristic isotopic pattern for bromine.
X-ray Cryst. The crystal structure would reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.[4][5]

In-Silico Analysis: A Computational Deep Dive

Computational chemistry offers powerful tools to investigate the properties of this compound at the molecular level. Density Functional Theory (DFT) and molecular docking are particularly valuable in this context.[6][7]

Density Functional Theory (DFT) Studies

DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

  • Geometry Optimization: The molecular structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8] This will determine the most stable conformation of the molecule.

  • Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared spectrum.

  • Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) will be calculated.[7] These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Analysis of Results C->E D->E

Caption: A typical workflow for DFT analysis of the target molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is invaluable for identifying potential biological targets and understanding the mechanism of action.

  • Target Selection: Based on the known biological activities of similar pyrazine derivatives, a relevant protein target will be selected (e.g., a kinase, DNA gyrase).[9]

  • Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) will be prepared, and the protein receptor structure will be obtained from the Protein Data Bank (PDB).

  • Docking Simulation: A docking algorithm will be used to predict the binding mode and affinity of the ligand to the active site of the receptor.

  • Analysis of Interactions: The resulting docked poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.[9]

Docking_Workflow A Select Protein Target (PDB) C Prepare Receptor A->C B Prepare Ligand (this compound) D Molecular Docking Simulation B->D C->D E Analyze Binding Interactions and Affinity D->E

Caption: A streamlined workflow for molecular docking studies.

Table 2: Predicted Computational Parameters

Parameter Significance
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
Binding Affinity (kcal/mol) A quantitative measure of the strength of the interaction between the ligand and the protein target. More negative values indicate stronger binding.
Key Amino Acid Interactions Identifies the specific residues in the protein's active site that are crucial for binding.

Potential Therapeutic Applications and Future Directions

The computational studies outlined in this guide will provide a strong foundation for understanding the therapeutic potential of this compound. The predicted electronic properties and binding affinities can guide the selection of appropriate biological assays for experimental validation. For instance, a high predicted binding affinity to a bacterial enzyme would warrant further investigation into its antibacterial properties.[9]

Future work should focus on the synthesis and experimental validation of the predicted properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the potency and selectivity of this promising scaffold.

Conclusion

This technical guide has presented a comprehensive theoretical and computational strategy for the investigation of this compound. By integrating synthetic chemistry concepts with advanced in-silico techniques, a detailed molecular profile of this novel compound can be established. This approach not only accelerates the early stages of drug discovery but also provides a deeper understanding of the underlying molecular mechanisms, paving the way for the rational design of new and effective therapeutic agents.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. (2017). ResearchGate. [Link]

  • 5-Bromo-N3-phenylpyrazine-2,3-diamine. (n.d.). PMC - NIH. [Link]

  • Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2023). ResearchGate. [Link]

  • Quantum computational, spectroscopic and molecular docking studies on 6-amino-3-bromo-2-methylpyridine. (2022). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. (2025). PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC - PubMed Central. [Link]

  • 2-Bromo-6-hydrazinylpyridine. (2023). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine‐1,3,4‐Oxadiazole Analogs as Potential Antitubercular Agents. (n.d.). ResearchGate. [Link]

  • X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). PMC - NIH. [Link]

  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (n.d.). NIH. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). PMC - PubMed Central. [Link]

  • N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. (2014). PubMed. [Link]

  • The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3. (2025). ResearchGate. [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv | Cambridge Open Engage. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI. [Link]

  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. (n.d.). MDPI. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
  • VIBRATIONAL SPECTROSCOPIC STUDIES AND COMPUTATIONAL STUDY OF 2,4-DIAMINO-6-METHYL-1,3,5-TRIAZIN-1-IUM 4-CYANOBENZOATE. (n.d.). SID. [Link]

  • 2-Bromo-6-hydrazinylpyridine. (n.d.). PMC. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazinediamines are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their structural motif is a key pharmacophore in a variety of biologically active molecules. Specifically, 6-Bromo-N2-methylpyrazine-2,3-diamine serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the bromo, methyl, and amino functionalities allows for diverse downstream chemical modifications, making it a valuable intermediate in drug discovery and development.[1]

This document provides a comprehensive, three-stage experimental protocol for the synthesis of this compound. The described methodology is designed to be robust and scalable, with a focus on regiochemical control and purification efficiency. The protocol is intended for researchers and scientists with a background in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of this compound is approached via a linear three-stage sequence, commencing with the formation of the core pyrazine-2,3-diamine heterocycle. This is followed by a regioselective bromination and a subsequent selective mono-N-methylation, which employs a protecting group strategy to ensure the desired isomer is obtained.

Synthesis_Workflow Start Starting Materials Step1 Stage 1: Synthesis of Pyrazine-2,3-diamine Start->Step1 Intermediate1 Pyrazine-2,3-diamine Step1->Intermediate1 Step2 Stage 2: Regioselective Bromination Intermediate1->Step2 Intermediate2 6-Bromo-pyrazine-2,3-diamine Step2->Intermediate2 Step3a Stage 3a: Mono-Boc Protection Intermediate2->Step3a Intermediate3a tert-butyl (3-amino-6-bromopyrazin-2-yl)carbamate Step3a->Intermediate3a Step3b Stage 3b: N-Methylation Intermediate3a->Step3b Intermediate3b tert-butyl (6-bromo-3-(methylamino)pyrazin-2-yl)carbamate Step3b->Intermediate3b Step3c Stage 3c: Deprotection Intermediate3b->Step3c FinalProduct This compound Step3c->FinalProduct

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
Diaminomaleonitrile (DAMN)C₄H₄N₄108.11Sigma-Aldrich≥98%
Glyoxal (40% in H₂O)C₂H₂O₂58.04Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Sigma-Aldrich≥99%
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich≥97%
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Methyl iodideCH₃I141.94Sigma-Aldrich≥99%
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-Aldrich≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Tetrahydrofuran (THF)C₄H₈O72.11Fisher ScientificAnhydrous
Acetonitrile (ACN)C₂H₃N41.05Fisher ScientificAnhydrous
Methanol (MeOH)CH₃OH32.04Fisher ScientificAnhydrous
Sodium hydroxideNaOH40.00Sigma-Aldrich≥98%
Hydrochloric acid (HCl)HCl36.46Sigma-Aldrich37% in H₂O
Sodium bicarbonateNaHCO₃84.01Sigma-Aldrich≥99%
Magnesium sulfateMgSO₄120.37Sigma-AldrichAnhydrous
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Thin Layer Chromatography (TLC): To be performed on Merck silica gel 60 F₂₅₄ plates with visualization by UV light (254 nm) and/or staining with appropriate reagents.

  • Flash Column Chromatography: To be performed using silica gel (230-400 mesh) as the stationary phase.

Experimental Protocols

Stage 1: Synthesis of Pyrazine-2,3-diamine

The synthesis of the pyrazine-2,3-diamine core is achieved through the condensation of diaminomaleonitrile (DAMN) with glyoxal.[1][2][3] DAMN, a tetramer of hydrogen cyanide, serves as a versatile and readily available precursor for various nitrogen-containing heterocycles.[4]

Procedure:

  • To a solution of diaminomaleonitrile (10.81 g, 100 mmol) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask, add a 40% aqueous solution of glyoxal (14.5 g, 100 mmol).

  • Heat the reaction mixture to reflux for 4 hours. The progress of the reaction should be monitored by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and then with a small amount of cold ethanol (20 mL).

  • Dry the resulting solid under vacuum to afford pyrazine-2,3-diamine as a pale yellow solid.

Expected Yield: 75-85% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity before proceeding to the next stage.

Stage 2: Regioselective Bromination to Yield 6-Bromo-pyrazine-2,3-diamine

The bromination of the electron-rich pyrazine-2,3-diamine is carried out using N-bromosuccinimide (NBS). The two amino groups are strong activating, ortho-, para-directing groups, which direct the electrophilic substitution to the 5- and 6-positions. Due to the symmetry of the starting material, these positions are equivalent, leading to the formation of the desired 6-bromo derivative. The use of NBS provides a low concentration of bromine, which helps to prevent over-bromination and other side reactions.[5][6][7][8]

Procedure:

  • Dissolve pyrazine-2,3-diamine (11.01 g, 100 mmol) in anhydrous acetonitrile (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (300 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0-10% Methanol in Dichloromethane) to yield 6-bromo-pyrazine-2,3-diamine as a solid.

Expected Yield: 60-70% Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry of bromination should be confirmed by 2D NMR techniques if necessary.

Stage 3: Selective Mono-N-methylation

Direct mono-N-methylation of a diamine is often challenging due to the potential for di-methylation and lack of selectivity. A robust method to achieve selective mono-methylation involves a three-step sequence of protection, methylation, and deprotection.[9][10]

One of the amino groups is selectively protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by taking advantage of the reduced basicity of the second amino group after the first has been protonated.[10]

Procedure:

  • Suspend 6-bromo-pyrazine-2,3-diamine (18.9 g, 100 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask and cool to 0 °C.

  • Slowly add a solution of 1 M HCl in methanol (100 mL, 100 mmol) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.

  • To this suspension, add a solution of di-tert-butyl dicarbonate (21.83 g, 100 mmol) in anhydrous methanol (50 mL) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the mixture under reduced pressure. Add water (200 mL) and adjust the pH to >12 with 4N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected product. This is often used in the next step without further purification.

Expected Yield: 70-80% (crude) Characterization: The formation of the mono-protected product can be confirmed by TLC and HRMS analysis of a small aliquot.

The remaining free amino group is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a strong base.[11][12]

Procedure:

  • Dissolve the crude tert-butyl (3-amino-6-bromopyrazin-2-yl)carbamate (approx. 100 mmol) in anhydrous tetrahydrofuran (THF) (300 mL) in a 1 L round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (15.6 g, 110 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 10-30% Ethyl Acetate in Hexanes).

Expected Yield: 50-60% over two steps. Characterization: Characterize the N-methylated, Boc-protected intermediate by ¹H NMR, ¹³C NMR, and HRMS.

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Procedure:

  • Dissolve the purified tert-butyl (6-bromo-3-(methylamino)pyrazin-2-yl)carbamate (approx. 50-60 mmol) in dichloromethane (150 mL) in a 250 mL round-bottom flask.

  • Add trifluoroacetic acid (TFA) (50 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in water (100 mL) and basify to pH 10-12 with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Yield: 85-95% Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its melting point determined.

Troubleshooting and Safety Precautions

  • Stage 1: Incomplete reaction may require longer reflux times or the addition of a catalytic amount of acid.

  • Stage 2: Over-bromination can occur if an excess of NBS is used or if the reaction temperature is not controlled. Careful monitoring by TLC is crucial.

  • Stage 3a: Di-protection can be an issue. The stoichiometry of reagents and the controlled addition are important for selectivity.

  • Stage 3b: Sodium hydride is highly reactive and pyrophoric. It should be handled with extreme care under an inert atmosphere. Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood.

  • Stage 3c: Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

  • Ahmad, S., et al. (2010). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • Ahn, C., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Chew, J. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher (UNIPub). Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Zhang, W., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Gautier, A., et al. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis. Available at: [Link]

  • Li, F., et al. (2017). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. ResearchGate. Available at: [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Available at: [Link]

  • Reddy, K. S., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Ong, B. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Zhang, P., et al. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Available at: [Link]

  • Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis. Available at: [Link]

  • Reddy, K. L., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]

  • ALAbady, M. S. J., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science. Available at: [Link]

  • Hranjec, M., et al. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E. Available at: [Link]

Sources

The Strategic Application of 6-Bromo-N2-methylpyrazine-2,3-diamine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazine Scaffold in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes.[1] Within the vast landscape of heterocyclic chemistry, the pyrazine nucleus stands out as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for effective mimicry of the endogenous ligand, facilitating strong binding interactions within the kinase hinge region.

This technical guide focuses on the strategic utilization of a key building block, 6-Bromo-N2-methylpyrazine-2,3-diamine , in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its derivatization into the clinically relevant imidazo[4,5-b]pyrazine core, and present data on the activity of such compounds against key oncogenic kinases.

Core Concepts: Why this compound is a Superior Starting Material

The chemical architecture of this compound offers a unique combination of features that make it an exceptionally valuable starting material for kinase inhibitor synthesis:

  • Inherent Kinase Hinge-Binding Motif: The vicinal diamine functionality is primed for cyclization to form the imidazo[4,5-b]pyrazine scaffold. This bicyclic system is a potent bioisostere of adenine and forms crucial hydrogen bonds with the kinase hinge region, a key determinant of inhibitor potency.

  • Strategic Bromine Handle for Diversification: The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The N2-methyl group can influence the compound's solubility, lipophilicity, and metabolic stability. It can also play a role in modulating the basicity of the pyrazine ring system and may form subtle but important interactions within the kinase active site.

Key Kinase Targets for Imidazo[4,5-b]pyrazine-Based Inhibitors

Derivatives of the imidazo[4,5-b]pyrazine scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including:

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation is a key driver in multiple cancers.[2]

  • Aurora Kinases (A and B): Serine/threonine kinases that play essential roles in mitosis; their inhibition is a validated anti-cancer strategy.[3][4]

  • Tropomyosin Receptor Kinases (Trk A, B, C): A family of receptor tyrosine kinases that, when constitutively activated through genetic alterations, act as oncogenic drivers in various tumors.[1]

Data Presentation: Inhibitory Activities of Imidazo[4,5-b]pyrazine Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors featuring the imidazo[4,5-b]pyrazine core, providing a benchmark for the expected potency of compounds synthesized from this compound.

Table 1: c-Met Inhibitory Activity

Compound ID6-Position Substituentc-Met IC50 (nM)Cellular IC50 (nM)Reference
1D-2 Quinoline1.4524.7 (H1993 cell line)[2]

Table 2: Aurora Kinase Inhibitory Activity

Compound ID6-Position SubstituentAurora-A IC50 (nM)Aurora-B IC50 (nM)Reference
27e 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)7.5 (Kd)48 (Kd)[5]

Table 3: NTRK Inhibitory Activity

Compound ID6-Position SubstituentTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
17 Benzyl0.460.910.58[1]
18 Benzyl0.220.430.31[1]

Experimental Protocols: Synthesis of Imidazo[4,5-b]pyrazine Kinase Inhibitors

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative imidazo[4,5-b]pyrazine kinase inhibitor from this compound.

Diagram 1: Overall Synthetic Workflow

G A This compound B Step 1: Cyclization (Formation of Imidazo[4,5-b]pyrazine Core) A->B Aldehyde or Carboxylic Acid C 6-Bromo-2-substituted-imidazo[4,5-b]pyrazine Intermediate B->C D Step 2: Suzuki-Miyaura Cross-Coupling (Diversification at 6-position) C->D Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base E Final Kinase Inhibitor D->E

Caption: Synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of 6-Bromo-2-substituted-N-methyl-imidazo[4,5-b]pyrazine (Intermediate)

This protocol describes the formation of the core imidazo[4,5-b]pyrazine ring system through the cyclization of this compound with an appropriate aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl aldehyde (e.g., 4-formylbenzonitrile, 1.1 eq)

  • Sodium metabisulfite (Na2S2O5) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add this compound and the selected aldehyde.

  • Add DMSO to dissolve the reactants.

  • Add sodium metabisulfite to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 6-Bromo-2-substituted-N-methyl-imidazo[4,5-b]pyrazine intermediate.

Causality Behind Experimental Choices:

  • Sodium metabisulfite: This reagent acts as a mild oxidizing agent to facilitate the cyclization and subsequent aromatization to the imidazo[4,5-b]pyrazine core.

  • DMSO: A high-boiling polar aprotic solvent is used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-bromo intermediate with an arylboronic acid to introduce a substituent at the 6-position.

Materials:

  • 6-Bromo-2-substituted-N-methyl-imidazo[4,5-b]pyrazine (from Protocol 1, 1.0 eq)

  • Arylboronic acid (e.g., quinoline-6-boronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask, add the 6-bromo intermediate, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki-Miyaura couplings, particularly with heteroaryl bromides.

  • Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.

  • Degassed Solvents: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualization of a Key Signaling Pathway: The c-Met Pathway

The following diagram illustrates a simplified representation of the c-Met signaling pathway, a critical target for kinase inhibitors derived from this compound.

Diagram 2: Simplified c-Met Signaling Pathway

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->cMet Inhibits ATP Binding

Caption: Inhibition of the c-Met signaling pathway.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its inherent structural features allow for the efficient construction of the privileged imidazo[4,5-b]pyrazine scaffold, while the strategically placed bromine atom provides a gateway for extensive chemical diversification. The protocols and data presented herein provide a solid foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors targeting critical oncogenic pathways. Future efforts in this area will likely focus on the development of inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome clinical resistance mechanisms.

References

  • Zhao, F., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. [Link]

  • Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8733. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][4]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Alsfouk, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Cui, J. J., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 743-747. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Mamedov, V. A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Gril, S. P., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(16), 4983. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8733. [Link]

Sources

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to construct carbon-carbon bonds.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2] Substituted pyrazines, especially those bearing amino groups, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[3]

However, the successful coupling of nitrogen-rich heteroaromatic halides like 6-Bromo-N2-methylpyrazine-2,3-diamine presents a significant challenge. The presence of unprotected amine groups (a primary and a secondary amine) can lead to catalyst inhibition or deactivation through coordination with the palladium center, complicating the catalytic cycle and often resulting in low yields or reaction failure.[4][5] This application note provides a field-proven, detailed protocol specifically designed to overcome these challenges. We will explain the causality behind the selection of each reagent and parameter, offering a robust and reproducible method for researchers engaged in drug discovery and development.

Mechanistic Rationale & Strategy for a Challenging Substrate

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The efficiency of this cycle is highly dependent on the electronic and steric properties of the substrate, catalyst, and ligand.

The Substrate Challenge: this compound

The target substrate contains two key features that demand careful consideration:

  • Electron-Rich Diamino-Pyrazine Core: The two amino groups are strongly electron-donating, which can decrease the electrophilicity of the carbon-bromine bond, potentially slowing the initial oxidative addition step.[7][8]

  • Unprotected N-H Groups: The primary and secondary amines possess lone pairs of electrons and acidic protons. These groups can coordinate to the palladium catalyst, forming off-cycle, inactive complexes that sequester the catalyst and halt the reaction.[4][5]

Our strategy is therefore to employ a catalyst system that is highly active, sterically demanding to disfavor amine coordination, and robust enough to function effectively in the presence of these functionalities.

Catalyst System Selection: The "Why"
  • Palladium Source & Ligand: We recommend the use of a modern dialkylbiaryl phosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands are both highly electron-rich, which promotes the oxidative addition of the aryl bromide, and sterically bulky.[9] This bulk helps create a coordinatively unsaturated palladium center that favors the productive catalytic cycle over inhibitory binding by the substrate's amino groups.[9] Combining the ligand with a palladium source like Pd₂(dba)₃ or using a pre-formed precatalyst (e.g., SPhos Pd G3) ensures the efficient generation of the active Pd(0) species.[10]

  • Base: A strong, non-nucleophilic base is critical. We select potassium phosphate (K₃PO₄). Its role is twofold: it activates the boronic acid to form a more nucleophilic boronate species essential for transmetalation, and it is sufficiently basic to deprotonate any N-H groups that might otherwise interfere, without causing hydrolysis of sensitive functional groups.[11][12]

  • Solvent System: A polar aprotic solvent in combination with water, such as 1,4-Dioxane/H₂O, is ideal. Dioxane effectively solubilizes the organic substrate and catalyst complex, while water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[12]

Catalytic Cycle Overview

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_ox cluster_trans cluster_red Pd0 Active Pd(0)L₂ Catalyst PdII_Complex Ar¹-Pd(II)L₂-X Pd0->PdII_Complex Diaryl_PdII Ar¹-Pd(II)L₂-Ar² Pd0->Diaryl_PdII Oxidative Addition OxAdd Oxidative Addition OxAdd->Pd0 PdII_Complex->Pd0 Reductive Elimination PdII_Complex->Diaryl_PdII Transmetalation Transmetalation Transmetalation->PdII_Complex Diaryl_PdII->Pd0 Diaryl_PdII->PdII_Complex RedElim Reductive Elimination Diaryl_PdII->RedElim Product Ar¹-Ar² (Coupled Product) Ar1X Ar¹-Br (Diaminopyrazine) Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Base Base (K₃PO₄) [Ar²-B(OH)₃]⁻ Byproduct Pd(0)L₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic Arylboronic Acid.

Materials and Reagents
ReagentGradeSupplier Recommendation
This compound>97%Commercial Source
Arylboronic Acid>98%Commercial Source
SPhos ligand>98%Commercial Source
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercial Source
Potassium Phosphate (K₃PO₄), anhydrous>98%Commercial Source
1,4-Dioxane, anhydrousDriSolv® or similarCommercial Source
Deionized Water18 MΩ·cmIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Brine (Saturated NaCl solution)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Silica Gel230-400 meshCommercial Source
Step-by-Step Methodology

1. Reaction Setup and Degassing (Critical Step): a. To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 218 mg, 1.0 mmol). b. Add the Arylboronic Acid (1.2 - 1.5 eq). c. Add K₃PO₄ (3.0 eq, e.g., 637 mg, 3.0 mmol). d. In a separate vial, briefly mix Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol) and SPhos (0.08 eq, 32.8 mg, 0.08 mmol). Add this catalyst/ligand mixture to the Schlenk flask. e. Seal the flask with a rubber septum. f. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and the phosphine ligand.[13]

2. Solvent Addition and Reaction: a. Under a positive pressure of inert gas, add anhydrous 1,4-Dioxane (5 mL) via syringe. b. Add deionized water (1 mL) via syringe. c. The mixture should be a suspension. Begin vigorous stirring. d. Place the flask in a preheated oil bath at 100 °C. e. Stir the reaction at this temperature for 4-12 hours.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. b. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive flow of inert gas. c. Quench the aliquot with water and extract with EtOAc for analysis. The reaction is complete upon full consumption of the starting bromide.

4. Work-up Procedure: a. Once complete, cool the reaction mixture to room temperature. b. Dilute the mixture with Ethyl Acetate (20 mL) and water (15 mL). c. Transfer the mixture to a separatory funnel. Rinse the flask with additional EtOAc. d. Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 15 mL). e. Combine the organic layers and wash with brine (20 mL).[14] f. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. The eluent system will depend on the polarity of the product but a gradient of Hexane/Ethyl Acetate is a typical starting point.

Experimental Workflow Diagram

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Bromide, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd₂(dba)₃ + SPhos) reagents->catalyst degas 3. Evacuate & Backfill (3x with N₂/Ar) catalyst->degas solvents 4. Add Solvents (Dioxane/H₂O) degas->solvents heat 5. Heat to 100 °C (4-12 hours) solvents->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT & Dilute monitor->cool extract 8. Aqueous Extraction (EtOAc / H₂O) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Parameter Optimization and Troubleshooting

While the above protocol is robust, optimization may be required for different arylboronic acids.

ParameterRecommended ConditionPotential Optimization / Rationale
Catalyst 2 mol% Pd₂(dba)₃ / 8 mol% SPhosFor highly unreactive partners, increase loading to 5 mol% Pd. Alternatively, try other bulky phosphine ligands like XPhos or use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3), which can exhibit superior activity for N-heterocycles.[15]
Base 3.0 eq. K₃PO₄If side reactions or degradation occur, a milder base like K₂CO₃ can be tested, though it may require longer reaction times.[16] For very stubborn couplings, Cs₂CO₃ (3.0 eq) is often more effective due to its higher solubility and basicity.[17]
Solvent Ratio 5:1 Dioxane:H₂OAdjusting the ratio can impact solubility and reaction rate. Other solvent systems like Toluene/H₂O or 2-MeTHF/H₂O can be screened if solubility is an issue.
Temperature 100 °CIf the reaction is sluggish, the temperature can be increased to the reflux temperature of dioxane (~101 °C). If substrate decomposition is observed, the temperature can be lowered to 80-90 °C, likely requiring extended reaction times.
Boronic Acid 1.2-1.5 eq.Boronic acids can undergo competitive homocoupling (Glaser coupling). Using a slight excess (1.2 eq) is standard. If homocoupling of the boronic acid is a major side-product, reducing the equivalents to 1.1 may be beneficial.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. By understanding the substrate's inherent properties and rationally selecting a highly active, sterically-hindered palladium catalyst system, this reaction can be performed with high efficiency and reproducibility. The detailed protocol provided herein serves as a comprehensive guide for researchers, enabling the synthesis of complex biaryl pyrazine derivatives crucial for advancing drug discovery programs.

References

  • [Placeholder for Reference 1 - General Suzuki]
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • [Placeholder for Reference 5 - Pyrimidine Suzuki]
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • [Placeholder for Reference 7 - Thiophene Suzuki]
  • Prajapati, C. P., et al. (2015).
  • Wang, L., He, W., & Zhang, Y. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • [Placeholder for Reference 11 - C
  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Simon, M-O., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Bardera, M. A., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • [Placeholder for Reference 17 - 2-Pyridyl Suzuki]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • [Placeholder for Reference 21 - Biaryl Synthesis]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • [Placeholder for Reference 23 - Pyrazole Ligand]
  • Lagerlund, O., et al. (2018). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules. [Link]

  • [Placeholder for Reference 25 - Nickel C
  • Álvarez-Pérez, A., et al. (2021). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ACS Medicinal Chemistry Letters. [Link]

  • [Placeholder for Reference 27 - Biaryl Analogs]
  • [Placeholder for Reference 28 - 2-Bromopyridine Suzuki]
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Dar, B. A., et al. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Purification of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the purification of 6-Bromo-N2-methylpyrazine-2,3-diamine, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for high-purity compounds in drug development, we outline a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. This guide provides a comprehensive framework, from understanding the physicochemical properties of the analyte to method development, optimization, and validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. The protocol is designed to be a self-validating system, ensuring reliable and reproducible purification.

Introduction: The Importance of Purity for Pyrazine Derivatives

Pyrazine derivatives are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block in the synthesis of various kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the safety and efficacy of the final active pharmaceutical ingredient (API), and complicate regulatory submissions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of such complex organic molecules due to its high resolution, sensitivity, and scalability. This document provides a detailed guide for developing and implementing an efficient RP-HPLC method for the purification of this compound.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and related compounds to guide method development.

2.1. Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method
Molecular Weight ~217.06 g/mol Indicates good solubility in common HPLC solvents.
Polarity (logP) Moderately polarA C18 or C8 stationary phase is suitable for retention.
pKa (Estimated) Basic (due to amino groups)pH of the mobile phase will significantly impact retention and peak shape. An acidic mobile phase will protonate the amines, increasing polarity and potentially improving peak symmetry.
UV Absorbance Expected strong absorbance in the 250-350 nm rangeA UV detector is appropriate for this compound. A photodiode array (PDA) detector is recommended for method development to identify the optimal detection wavelength and assess peak purity.

2.2. Rationale for Reversed-Phase HPLC

Reversed-phase HPLC is the chosen mode of separation due to the moderately polar nature of this compound. The non-polar stationary phase (typically C18 or C8) will provide sufficient retention, while a polar mobile phase will allow for effective elution and separation from both more polar and less polar impurities.

HPLC Purification Workflow

The overall workflow for the purification of this compound is a systematic process involving method development, optimization, and application.

HPLC Purification Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Purification & Analysis MD1 Column & Mobile Phase Screening MD2 Gradient Optimization MD1->MD2 MD3 Wavelength Selection MD2->MD3 PA1 HPLC Injection MD3->PA1 SP1 Dissolution in Mobile Phase A SP2 Filtration (0.45 µm) SP1->SP2 SP2->PA1 PA2 Fraction Collection PA1->PA2 PA3 Purity Analysis of Fractions PA2->PA3

Application Notes and Protocols for Developing Assays with 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of robust and reliable biochemical and cell-based assays for the novel small molecule, 6-Bromo-N2-methylpyrazine-2,3-diamine. Recognizing the limited existing data on this compound, this guide is structured to provide a foundational framework for its characterization. We will explore various assay formats, from initial screening to detailed mechanistic studies, with a focus on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and enzyme inhibition assays. The protocols are designed to be adaptable to a range of potential biological targets, reflecting the common activities of pyrazine-containing compounds in drug discovery.

Introduction to this compound and the Imperative for Assay Development

This compound is a heterocyclic small molecule with potential for biological activity, given the prevalence of the pyrazine scaffold in pharmacologically active compounds. Pyrazine derivatives have demonstrated a wide array of biological effects, including antibacterial and kinase inhibitory activities.[1][2] The successful characterization of any novel compound in a drug discovery pipeline is contingent upon the development of sensitive, specific, and reproducible assays.[3][4] These assays are fundamental for identifying biological targets, elucidating mechanisms of action, and quantifying potency and efficacy.

This guide will provide detailed, field-proven protocols for three distinct assay platforms that are well-suited for the characterization of small molecules like this compound. The causality behind experimental choices will be explained to empower researchers to adapt these protocols to their specific biological questions.

Assay Development Strategies for a Novel Small Molecule

The initial phase of assay development for a novel compound involves selecting an appropriate assay format. This choice is dictated by the hypothesized biological target and the desired throughput. For this compound, we will consider its potential as a binder to a protein target, which can be assessed using techniques like Fluorescence Polarization, or as an inhibitor of an enzyme, for which enzyme inhibition assays are the gold standard.

Fluorescence Polarization (FP) Assay for Binding Affinity Determination

Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[5][6] It relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[7] Upon binding to a larger molecule (e.g., a protein), the rotational motion of the tracer is significantly slowed, resulting in an increase in the polarization of the emitted light.[8] This change in polarization is directly proportional to the fraction of the tracer bound to the protein, allowing for the determination of binding affinity (Kd).

Experimental Workflow for FP Assay Development

FP_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay cluster_analysis Analysis A Synthesize Fluorescent Tracer D Determine Optimal Tracer Concentration A->D B Prepare Protein Stock E Validate Protein Binding B->E C Prepare Compound Stock F Set up Competition Assay C->F D->E E->F G Incubate F->G H Read Plate G->H I Calculate IC50 H->I J Determine Ki I->J

Caption: Workflow for developing a Fluorescence Polarization competition assay.

Detailed Protocol for a Competitive FP Assay

This protocol assumes a fluorescently labeled version of this compound or a known ligand for the target protein is available as a tracer.

I. Reagent and Sample Preparation:

  • Assay Buffer: 30 mM HEPES, pH 7.4, 250 mM NaCl, 10% glycerol.[7]

  • Target Protein: Prepare a concentrated stock solution in the assay buffer. The final concentration in the assay will need to be optimized.

  • Fluorescent Tracer: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer. The final concentration should be at or below the Kd for its interaction with the target protein.[9]

  • This compound (Test Compound): Prepare a serial dilution series in DMSO, and then dilute in assay buffer.

II. Experimental Procedure:

  • Add 50 µL of the diluted target protein to each well of a 96-well, black, flat-bottom plate.

  • Add 25 µL of the serially diluted test compound or vehicle control to the appropriate wells.

  • Add 25 µL of the fluorescent tracer to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

  • Measure the fluorescence polarization using a suitable plate reader.

III. Data Analysis:

  • The raw data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.

  • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Data Presentation
ParameterRecommended Starting ConcentrationPurpose
Target Protein100 nMTo ensure a sufficient binding signal.
Fluorescent Tracer10 nMTo provide a good signal-to-noise ratio.[9]
Test Compound10-point, 3-fold serial dilution from 100 µMTo generate a complete dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a highly sensitive assay format that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[10][11] This technique uses a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[12] The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[13][14]

Experimental Workflow for a TR-FRET Assay

TRFRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Label Target with Donor D Dispense Reagents A->D B Label Binding Partner with Acceptor B->D C Prepare Compound Stock C->D E Incubate D->E F Read Plate (Time-Resolved) E->F G Calculate TR-FRET Ratio F->G H Determine IC50 G->H

Caption: General workflow for a competitive TR-FRET assay.

Detailed Protocol for a Competitive TR-FRET Assay

This protocol describes a competitive assay where this compound competes with a known biotinylated ligand for binding to a GST-tagged target protein.

I. Reagents and Sample Preparation:

  • Assay Buffer: As per manufacturer's recommendation for the specific TR-FRET reagents.

  • GST-tagged Target Protein: Purified and diluted in assay buffer.

  • Biotinylated Ligand: A known binder to the target protein, diluted in assay buffer.

  • Europium-labeled Anti-GST Antibody (Donor): Diluted in assay buffer.

  • Streptavidin-conjugated Acceptor (e.g., XL665): Diluted in assay buffer.

  • This compound (Test Compound): Serially diluted in DMSO and then in assay buffer.

II. Experimental Procedure:

  • In a 384-well, low-volume, black plate, add 5 µL of the serially diluted test compound.

  • Add 5 µL of a pre-mixed solution of the GST-tagged target protein and the biotinylated ligand.

  • Add 5 µL of a pre-mixed solution of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor.

  • Incubate the plate at room temperature for the recommended time (e.g., 2 hours).

  • Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

III. Data Analysis:

  • The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.

  • The ratio is plotted against the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation
ComponentFinal Concentration
GST-tagged Target Protein5 nM
Biotinylated Ligand10 nM
Eu-anti-GST Antibody2 nM
SA-Acceptor20 nM

Enzyme Inhibition Assay

Principle: Enzyme inhibition assays are designed to identify and characterize compounds that interfere with enzyme activity.[15] These assays monitor the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[16] The activity can be measured by monitoring the consumption of a substrate or the formation of a product, often through a change in absorbance or fluorescence.

Experimental Workflow for an Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme Stock D Pre-incubate Enzyme and Compound A->D B Prepare Substrate Stock E Initiate Reaction with Substrate B->E C Prepare Compound Stock C->D D->E F Monitor Reaction Kinetics E->F G Determine Initial Velocities F->G H Calculate IC50 G->H I Mechanism of Inhibition Studies H->I

Caption: Workflow for conducting an enzyme inhibition assay.

Detailed Protocol for a Generic Kinase Inhibition Assay

This protocol describes a generic assay for a protein kinase using a fluorescent peptide substrate.

I. Reagents and Sample Preparation:

  • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.

  • Kinase: Purified and diluted in kinase buffer.

  • Fluorescent Peptide Substrate: Diluted in kinase buffer.

  • ATP: Diluted in kinase buffer to a concentration at or near the Km for the kinase.

  • This compound (Test Compound): Serially diluted in DMSO and then in kinase buffer.

II. Experimental Procedure:

  • In a suitable microplate, add 10 µL of the serially diluted test compound.

  • Add 20 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of a pre-mixed solution of the fluorescent peptide substrate and ATP.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

III. Data Analysis:

  • The initial reaction velocity is determined from the linear portion of the kinetic trace.

  • The percent inhibition is calculated relative to a no-inhibitor control.

  • The percent inhibition is plotted against the logarithm of the test compound concentration to determine the IC50 value.

  • Further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration.[17]

Data Presentation
ReagentFinal Concentration
Kinase1-5 nM
Peptide Substrate1 µM
ATPKm value for the specific kinase

Trustworthiness and Self-Validating Systems

For every protocol described, it is imperative to include appropriate controls to ensure the validity of the results. These include:

  • Negative Controls (No enzyme/protein): To determine background signal.

  • Positive Controls (No inhibitor): To determine the maximum signal or reaction rate.

  • Known Inhibitor/Binder: To validate the assay's ability to detect the expected activity.

By incorporating these controls, each experiment becomes a self-validating system, enhancing the trustworthiness of the generated data.

Conclusion

The protocols outlined in this application note provide a robust starting point for the characterization of this compound. By systematically applying these fluorescence polarization, TR-FRET, and enzyme inhibition assays, researchers can effectively determine the binding affinity, potency, and mechanism of action of this novel compound against a variety of potential biological targets. The detailed explanations of the principles and experimental design choices are intended to empower scientists to adapt and optimize these methods for their specific research needs, thereby accelerating the drug discovery process.

References

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Agilent. (n.d.). TR-FRET. Retrieved from [Link]

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Bio-protocol. (n.d.). Fluorescence polarization (FP) assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

  • Challener, C. A. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]

  • Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • PubMed. (2014, January 7). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Retrieved from [Link]

Sources

Application Note & Protocols: Derivatization of a 6-Bromo-N2-methylpyrazine-2,3-diamine Scaffold for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine ring is a privileged heterocyclic scaffold, integral to numerous clinically approved drugs and a cornerstone of modern medicinal chemistry.[1][2] This application note provides a comprehensive guide for the derivatization of 6-Bromo-N2-methylpyrazine-2,3-diamine, a versatile starting material poised for the creation of diverse small-molecule libraries. We present detailed, field-tested protocols for strategic functionalization at three distinct reactive sites, enabling researchers to rapidly generate novel compounds. The methodologies are grounded in the principles of Diversity-Oriented Synthesis (DOS) to maximize exploration of chemical space.[3][4] Furthermore, we provide standardized protocols for high-throughput biological screening, focusing on kinase inhibition and antibacterial activity, two areas where pyrazine derivatives have shown significant promise.[5][6]

Introduction: The Strategic Value of the Pyrazine Scaffold

Heterocyclic compounds are fundamental building blocks in drug discovery, often providing the necessary geometry and heteroatoms for target binding.[7] The pyrazine core, a nitrogen-containing six-membered ring, is particularly noteworthy for its presence in essential medicines and its capacity to serve as a bioisostere for phenyl, pyridine, and pyrimidine moieties.[1][8] The nitrogen atoms frequently act as hydrogen bond acceptors, crucial for interactions within enzyme active sites, such as the hinge region of protein kinases.[5][8]

The selected scaffold, this compound, offers a trifecta of synthetic handles for chemical diversification:

  • C6-Bromine: An ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups.

  • C3-Primary Amine (-NH2): The more nucleophilic of the two amino groups, enabling regioselective acylation, sulfonylation, and alkylation.

  • C2-Secondary Amine (-NHCH3) & C3-Primary Amine: The vicinal diamine arrangement is a classic precursor for cyclocondensation reactions, facilitating the construction of fused ring systems like imidazo[4,5-b]pyrazines, which dramatically alters the scaffold's shape and properties.

This guide is structured to empower researchers in drug development to leverage this scaffold's potential, moving systematically from rational derivatization to robust biological evaluation.

The Core Scaffold: A Blueprint for Diversity-Oriented Synthesis

The power of the this compound scaffold lies in its orthogonal reactive sites. A carefully planned synthetic sequence allows for the generation of a library with high scaffold diversity, a key factor for success in biological screening.[9][10]

G cluster_c6 C6-Br Derivatization cluster_n3 C3-NH2 Derivatization cluster_n2n3 N2/N3 Fused Ring Formation scaffold This compound (Starting Scaffold) C6_Node Pd-Catalyzed Cross-Coupling scaffold->C6_Node Suzuki / Sonogashira N3_Node Acylation / Sulfonylation / Reductive Amination scaffold->N3_Node RCOCl / RSO2Cl N2N3_Node Cyclocondensation (e.g., with Aldehydes) scaffold->N2N3_Node RCHO Lib1 Aryl/Heteroaryl Derivatives C6_Node->Lib1 Lib2 Alkynyl Derivatives C6_Node->Lib2 Lib3 Amide/Sulfonamide Derivatives N3_Node->Lib3 Lib4 Fused Imidazopyrazine Scaffolds N2N3_Node->Lib4

Caption: Overall derivatization strategy for the core scaffold.

Derivatization Strategies & Protocols

The following protocols are designed as self-validating systems. Successful synthesis should be confirmed by standard analytical techniques such as LC-MS for reaction monitoring, HPLC for purity assessment, and ¹H NMR and high-resolution mass spectrometry (HRMS) for structural confirmation of the final products.

Palladium-Catalyzed Cross-Coupling at C6-Br

Principle: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, ideal for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors. This strategy systematically probes how different aromatic substituents impact biological activity.

Protocol 3.1.1: Suzuki-Miyaura Coupling with Arylboronic Acids

  • Reagent Setup: To a 25 mL oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.). Add a degassed solvent mixture of 1,4-dioxane and water (4:1, v/v) to achieve a starting material concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure coupled product.

Functionalization of the C3-Primary Amine

Principle: The primary amine at the C3 position is significantly more reactive than the C2-N-methyl secondary amine due to reduced steric hindrance. This difference allows for regioselective acylation to form amides, a common functional group in bioactive molecules.

Protocol 3.2.1: Regioselective Acylation with Acid Chlorides

  • Reagent Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a round-bottom flask. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps control the reaction's exothermicity and maintains selectivity.

  • Acid Chloride Addition: Add the desired acid chloride (1.05 eq.) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the formation of the product by LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography to isolate the C3-acylated derivative.

Advanced Scaffold Modification: Fused Ring Formation

Principle: Condensing the vicinal diamines with an aldehyde builds a fused imidazo[4,5-b]pyrazine ring system. This is a powerful strategy from Diversity-Oriented Synthesis, as it fundamentally changes the scaffold's 3D shape and rigidity, potentially leading to novel interactions with biological targets.[4]

Protocol 3.3.1: Phillips-Ladenburg Synthesis of Imidazo[4,5-b]pyrazines

  • Reagent Setup: In a round-bottom flask, suspend the this compound starting material (1.0 eq.) and the chosen aldehyde (1.1 eq.) in ethanol or acetic acid.

  • Oxidant (Optional but Recommended): For many aromatic aldehydes, an oxidizing agent is needed to facilitate the final aromatization step. Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq.) or p-benzoquinone (1.1 eq.).

  • Reaction: Reflux the mixture for 6-24 hours. The reaction progress can be monitored by the disappearance of the starting material using LC-MS.

  • Workup: Cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic phase over Na₂SO₄ and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the fused heterocyclic product.

Example Library Design and Data Management

A small, focused library can be constructed by combining the above protocols. For example, a set of C6-aryl derivatives from Protocol 3.1.1 can be further functionalized at the C3-amine using Protocol 3.2.1, creating a matrix of diverse compounds.

Table 1: Hypothetical Library Based on the Scaffold

Compound ID C6-Substituent (from Protocol 3.1.1) C3-Substituent (from Protocol 3.2.1) Formula MW ( g/mol )
L1-A1 4-Fluorophenyl Acetyl C₁₃H₁₂BrFN₄O 351.17
L1-A2 4-Fluorophenyl Benzoyl C₁₈H₁₄BrFN₄O 413.24
L2-A1 Pyridin-3-yl Acetyl C₁₂H₁₁BrN₅O 334.16
L2-A2 Pyridin-3-yl Benzoyl C₁₇H₁₃BrN₅O 396.23

| L3-A1 | Thiophen-2-yl | Acetyl | C₁₁H₁₀BrN₄OS | 341.19 |

G cluster_synthesis Parallel Synthesis Workflow cluster_reagents Building Blocks start Core Scaffold p1 Protocol 3.1.1 (Suzuki Coupling) start->p1 intermediate C6-Aryl Intermediates (Array 1) p1->intermediate p2 Protocol 3.2.1 (Acylation) intermediate->p2 final Final Compound Library (Matrix) p2->final bb1 Boronic Acids (R1, R2, R3...) bb1->p1 bb2 Acid Chlorides (R'COCl, R''COCl...) bb2->p2

Caption: Library synthesis workflow using sequential derivatization.

Biological Screening Protocols

After synthesis and purification, the compound library is ready for biological evaluation. All assays should be performed in a high-throughput format (e.g., 96- or 384-well plates) and include appropriate controls.

High-Throughput Kinase Inhibition Assay

Principle: Many kinase assays measure the production of ADP, a universal product of kinase-catalyzed phosphorylation.[11] Commercially available kits, such as ADP-Glo™ or HTRF® Kinase Assays, provide a robust, luminescence or fluorescence-based readout that is highly amenable to HTS.[12]

Protocol 5.1.1: General ADP-Based Kinase Assay

  • Compound Plating: Serially dilute the library compounds in DMSO and dispense them into a 384-well assay plate using an acoustic dispenser or liquid handler. Final assay concentrations might range from 10 µM to 10 nM. Include wells for positive control (no enzyme) and negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to the wells to initiate the reaction. The concentrations should be optimized beforehand, often near the Km for ATP, to ensure assay sensitivity.[13]

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent).

  • Signal Reading: After a final incubation period, read the luminescence or fluorescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 x (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Antibacterial Susceptibility Testing

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[14]

Protocol 5.2.1: Broth Microdilution for MIC Determination

  • Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a colony of the test bacterium (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213). Incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.[15]

  • Compound Plating: In a 96-well plate, prepare a two-fold serial dilution of each test compound in the broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control well (bacteria + broth only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader measuring absorbance at 600 nm.[15]

Data Interpretation and Hit Validation

A "hit" from the primary screen is typically defined by a certain threshold (e.g., >50% inhibition in the kinase assay or an MIC ≤ 16 µg/mL in the antibacterial screen). Hits must be validated through a series of follow-up experiments.

Table 2: Hypothetical Screening Results

Compound ID Kinase Inhibition @ 10 µM (%) E. coli MIC (µg/mL)
L1-A1 12.5 >64
L1-A2 88.3 64
L2-A1 45.1 32
L2-A2 92.7 8

| L3-A1 | 5.2 | >64 |

G s1 Primary HTS (Single Concentration) s2 Hit Confirmation (Fresh Sample) s1->s2 >50% Inh. s3 Dose-Response Curve (IC50 / MIC Determination) s2->s3 Confirmed s4 Selectivity & SAR (Analogs, Orthogonal Assays) s3->s4 Potent s5 Lead Candidate s4->s5 Selective & SAR

Caption: A typical hit-to-lead validation workflow.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel bioactive compounds. Its multiple, distinct reactive sites are amenable to a range of robust chemical transformations, enabling the construction of libraries with significant structural and scaffold diversity. The protocols outlined in this application note provide a clear and reliable pathway from targeted synthesis to primary biological screening, equipping drug discovery teams with the tools needed to explore the rich chemical space accessible from this versatile precursor.

References

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The Untapped Potential of 6-Bromo-N2-methylpyrazine-2,3-diamine in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as an exploration into the prospective applications of 6-Bromo-N2-methylpyrazine-2,3-diamine in the dynamic field of material science. While direct experimental data for this specific compound is not yet prevalent in published literature, its unique trifunctional architecture—comprising a bromine atom, a primary amine, and a secondary amine on an electron-deficient pyrazine core—presents a compelling case for its utility as a versatile building block. By drawing parallels with structurally related compounds, this document outlines detailed, field-proven protocols for its potential use as a monomer in advanced polymer synthesis, a core component in organic electronic materials, and as a ligand in coordination chemistry. The causality behind each experimental choice is explained to provide researchers with a robust framework for innovation.

Introduction: A Molecule of Latent Versatility

This compound is a heterocyclic compound characterized by a pyrazine ring substituted with three key functional groups. The electron-deficient nature of the pyrazine ring itself is a valuable attribute, particularly in the design of materials for organic electronics where it can serve as an electron-accepting unit.[1][2][3] The strategic placement of a bromine atom provides a reactive site for post-synthetic modification via well-established cross-coupling reactions, enabling the fine-tuning of electronic and photophysical properties.[4][5] Furthermore, the vicinal diamine groups offer multiple reaction pathways for polymerization and the formation of metal complexes.[6][7]

This guide will illuminate three primary avenues of application, providing both the scientific rationale and detailed experimental protocols to empower researchers to unlock the potential of this promising, yet under-explored, molecule.

Potential Application I: Monomer for High-Performance Polyimides

Scientific Rationale: Diamine monomers are fundamental building blocks for the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[8][9] The 2,3-diamine functionality of this compound makes it a suitable candidate for polycondensation reactions with dianhydrides. The inclusion of the pyrazine ring into the polymer backbone is anticipated to enhance the thermal properties and introduce specific electronic characteristics. The bromine atom remains available for subsequent functionalization of the final polymer.

Experimental Protocol: Synthesis of a Novel Brominated Polyimide

This protocol details a two-step process for synthesizing a polyimide via a poly(amic acid) intermediate, a standard and reliable method.

Step 1: Synthesis of Poly(amic acid) Precursor

  • Reagent Preparation:

    • Dissolve 1.00 mmol of this compound in 10 mL of anhydrous N,N-dimethylacetamide (DMAc) in a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Stir the solution at room temperature until the diamine is fully dissolved.

  • Reaction Initiation:

    • Add 1.00 mmol of a commercial dianhydride (e.g., pyromellitic dianhydride, PMDA) to the solution in one portion.

    • Rinse the weighing vessel with an additional 2 mL of anhydrous DMAc and add it to the reaction flask to ensure complete transfer.

  • Polymerization:

    • Maintain the reaction under a positive pressure of nitrogen and stir vigorously at room temperature for 24 hours.

    • The viscosity of the solution will increase significantly as the poly(amic acid) forms. Monitor this change as an indicator of polymerization progress.

  • Validation & Isolation:

    • To validate the formation of the poly(amic acid), precipitate a small aliquot of the viscous solution into a non-solvent like methanol. The formation of a fibrous precipitate confirms polymerization.

    • The resulting viscous poly(amic acid) solution is typically used directly in the next step without isolation.

Step 2: Thermal Imidization to Polyimide Film

  • Film Casting:

    • Pour the poly(amic acid) solution onto a clean, level glass substrate.

    • Use a doctor blade to cast a film of uniform thickness (e.g., 200-500 µm).

  • Curing Protocol:

    • Place the cast film in a vacuum oven or a programmable furnace.

    • Execute a staged curing process to gradually remove the solvent and induce cyclodehydration (imidization):

      • 80 °C for 2 hours to slowly evaporate the DMAc.

      • 150 °C for 1 hour.

      • 200 °C for 1 hour.

      • 250 °C for 1 hour.

      • (Optional) 300 °C for 30 minutes for complete imidization and enhanced mechanical properties.

    • Allow the oven to cool slowly to room temperature to prevent thermal shock and film cracking.

  • Characterization:

    • Carefully peel the resulting brominated polyimide film from the glass substrate.

    • Confirm the chemical structure and successful imidization using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹).

    • Evaluate thermal stability using Thermogravimetric Analysis (TGA).

Workflow Visualization

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Thermal Imidization A Dissolve Diamine in DMAc B Add Dianhydride A->B C Stir at RT 24h under N2 B->C D Viscous Poly(amic acid) Solution C->D E Cast Film on Glass Substrate D->E Proceed to Casting F Staged Curing (80-300 °C) E->F G Peel Polyimide Film F->G H Characterize (FTIR, TGA) G->H

Caption: Workflow for the synthesis of a brominated polyimide.

Potential Application II: Building Block for Donor-Acceptor (D-A) Materials in Organic Electronics

Scientific Rationale: The design of molecules with distinct electron-donating and electron-accepting moieties is a cornerstone of organic electronics.[10] The electron-deficient pyrazine core of this compound serves as an intrinsic acceptor.[2] The bromine atom is an ideal handle for introducing electron-donating groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the creation of D-A structures with tunable intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for D-A Molecule Synthesis

This protocol describes the coupling of an electron-rich arylboronic acid to the bromopyrazine core.

  • Reaction Setup:

    • In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), an electron-rich arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add a base, typically an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 3.0 mmol).

  • Solvent Addition:

    • Add a degassed solvent mixture, such as toluene/ethanol (4:1, 15 mL).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromopyrazine is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and add deionized water (20 mL).

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation and Validation:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final D-A product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Perform UV-Vis and fluorescence spectroscopy to analyze its photophysical properties and confirm the presence of an ICT band.[11][12]

Data Presentation: Expected Photophysical Properties

The successful synthesis of a D-A molecule should result in distinct changes in its optical properties compared to the precursors.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
This compound~280-320Low / Negligible-< 0.01
Arylboronic Acid Donor~300-350~380-450~80-100Moderate
Synthesized D-A Product ~400-500 (ICT Band) ~500-650 ~100-150 Variable

Note: These are hypothetical values intended for illustrative purposes.

Potential Application III: Bidentate Ligand for Metal Complexes

Scientific Rationale: The adjacent amino groups on the pyrazine ring form a classic bidentate chelation site, ideal for coordinating with transition metal ions. Pyrazine-based ligands have been extensively used to create metal complexes and coordination polymers with interesting magnetic, catalytic, and photoluminescent properties.[6][13][14][15] The N2-methyl group introduces steric hindrance that can influence the coordination geometry and stability of the resulting complex.

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol outlines a straightforward synthesis of a metal complex using copper(II) chloride.

  • Ligand Solution Preparation:

    • Dissolve this compound (0.2 mmol) in a suitable solvent such as methanol (10 mL) in a small beaker or flask.

  • Metal Salt Solution Preparation:

    • In a separate vessel, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 mmol) in methanol (5 mL).

  • Complexation Reaction:

    • Slowly add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature.

    • A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.

  • Crystallization:

    • Stir the resulting mixture for 1-2 hours at room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

    • If the solution is clear, crystallization can be induced by slow evaporation of the solvent or by vapor diffusion with a less polar anti-solvent (e.g., diethyl ether).

  • Characterization and Validation:

    • The structure of the resulting complex can be definitively determined by single-crystal X-ray diffraction if suitable crystals are obtained.

    • Elemental analysis should be performed to confirm the ligand-to-metal ratio.

    • Spectroscopic techniques such as UV-Vis can be used to study the d-d transitions of the metal center and shifts in the ligand-based electronic transitions upon coordination.

Logical Relationship Diagram

Metal_Complex_Formation Ligand This compound (Bidentate Ligand) Complex Coordinated Metal Complex [M(L)n]Xm Ligand->Complex Metal Transition Metal Salt (e.g., CuCl2) Metal->Complex Properties Novel Properties: - Catalytic Activity - Luminescence - Magnetic Behavior Complex->Properties yields

Caption: Formation of a metal complex and its potential properties.

Conclusion and Future Outlook

This compound stands as a molecule with significant, albeit unrealized, potential in material science. The protocols and conceptual frameworks presented in this guide are designed to serve as a launchpad for further investigation. The true value of this compound lies in its multifunctionality, allowing for its integration into diverse material platforms. Future research should focus on the synthesis and characterization of the materials proposed herein, with a particular emphasis on establishing structure-property relationships. The post-polymerization and post-complexation modification of the bromine handle, in particular, opens a vast design space for creating highly tailored, functional materials.

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Synthesis of Pyrazine-Based Pharmaceutical Intermediates: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of modern pharmaceuticals. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, render it a privileged scaffold in drug design. Pyrazine derivatives are integral to a wide array of therapeutics, demonstrating activities as anticancer agents, antivirals, diuretics, and beyond. This guide provides an in-depth exploration of the synthetic routes to key pyrazine-based pharmaceutical intermediates, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Synthetic Strategies for the Pyrazine Ring

The construction and functionalization of the pyrazine core can be broadly categorized into classical condensation reactions and modern cross-coupling methodologies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the nature of the available starting materials.

Classical Approaches: Building the Pyrazine Ring from Acyclic Precursors

These methods, while some of the oldest in organic synthesis, remain relevant for their robustness in constructing the fundamental pyrazine framework.

This method relies on the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine. The elegance of this approach lies in its simplicity and the direct formation of symmetrically substituted pyrazines.

Mechanistic Rationale: The synthesis begins with the formation of an α-amino ketone, often generated in situ from an α-haloketone and ammonia or by the reduction of an α-oximino ketone.[1] Two molecules of the α-amino ketone then undergo a condensation reaction, forming a six-membered dihydropyrazine ring through a process analogous to a pinacol coupling.[1] The driving force for this dimerization is the formation of a stable heterocyclic system. The final step is an oxidation, which can be achieved using various oxidizing agents such as copper(II) salts or even atmospheric oxygen, to furnish the aromatic pyrazine ring.[2][3]

Experimental Protocol: A Representative Gutknecht Synthesis

Objective: To synthesize 2,5-dimethylpyrazine.

Materials:

  • α-amino acetone (or its precursor, chloroacetone and ammonia)

  • Sodium hydroxide (NaOH)

  • Copper(II) sulfate (CuSO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of α-amino ketone: (Caution: α-haloketones are lachrymatory). In a well-ventilated fume hood, carefully react chloroacetone with an excess of aqueous ammonia to generate α-amino acetone in situ.

  • Dimerization: To the crude α-amino acetone solution, slowly add a solution of sodium hydroxide while maintaining the temperature below 20°C. The reaction mixture will gradually darken.

  • Oxidation: After stirring for 2-3 hours, add a solution of copper(II) sulfate. The mixture is then heated to reflux for 1 hour. The color of the solution will change as the dihydropyrazine is oxidized.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

A variation of the pyrazine synthesis involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[4] This method is particularly useful for the synthesis of aryl-substituted pyrazines.[5]

Workflow for Staedel-Rugheimer Synthesis

A 2-Chloroacetophenone C α-Amino Ketone A->C Nucleophilic Substitution B Ammonia (NH3) B->C D Self-Condensation C->D Dimerization E Dihydropyrazine D->E F Oxidation E->F G Substituted Pyrazine F->G

Caption: Staedel-Rugheimer pyrazine synthesis workflow.

Modern Approaches: Functionalization of Pre-formed Pyrazine Cores

For the synthesis of unsymmetrically substituted and complex pyrazine derivatives, modern palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer high efficiency and broad functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halogenated pyrazine and an organoboron reagent.[6] This reaction is instrumental in synthesizing aryl- and heteroaryl-substituted pyrazines.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A base, typically a carbonate or phosphate, is required to activate the organoboron species. The reaction is often carried out in a mixture of an organic solvent and water to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling on 2,5-Dichloropyrazine

Objective: To synthesize 2-phenyl-5-chloropyrazine.

Materials:

  • 2,5-Dichloropyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
2,5-DichloropyrazinePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O2-Phenyl-5-chloropyrazine~85
2-Chloropyrazine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O2-(4-Methoxyphenyl)pyrazine~90

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aminopyrazines from halopyrazines.[7] This reaction is crucial for introducing amine functionalities, which are prevalent in many bioactive molecules.

Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the halopyrazine to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[8] Reductive elimination from this complex yields the desired aminopyrazine and regenerates the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

Objective: To synthesize N-benzylpyrazin-2-amine.

Materials:

  • 2-Chloropyrazine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2-chloropyrazine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by benzylamine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.[10]

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.[10] Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Workflow for Buchwald-Hartwig Amination

A Chloropyrazine E Oxidative Addition A->E B Amine F Amine Coordination & Deprotonation B->F C Pd(0) Catalyst + Ligand C->E D Base D->F E->F G Reductive Elimination F->G G->C Catalyst Regeneration H Aminopyrazine G->H

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Synthesis of Key Pyrazine-Based Pharmaceutical Intermediates

Synthesis of 2-Aminopyrazine

2-Aminopyrazine is a vital intermediate for the synthesis of numerous pharmaceuticals, including the antiviral drug Favipiravir.[11]

A common and efficient method involves the nucleophilic aromatic substitution of 2-chloropyrazine with ammonia.[12]

Experimental Protocol: Amination of 2-Chloropyrazine

Objective: To synthesize 2-aminopyrazine.

Materials:

  • 2-Chloropyrazine

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Autoclave

Procedure:

  • A mixture of 2-chloropyrazine, anhydrous ammonia, and absolute ethanol is heated in an autoclave at 150-200°C for several hours.[12]

  • After cooling, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting residue is recrystallized from a suitable solvent like benzene to yield pure 2-aminopyrazine.[12]

An alternative route involves the Hofmann rearrangement of 2-pyrazinecarboxamide, which can be prepared from 2-cyanopyrazine. A one-pot procedure from 2-cyanopyrazine is also reported.

Experimental Protocol: From 2-Cyanopyrazine

Objective: To synthesize 2-aminopyrazine.

Materials:

  • 2-Cyanopyrazine

  • Sodium hydroxide (NaOH) solution (20%)

  • Sodium hypochlorite (NaOCl) solution

  • Dichloromethane

Procedure:

  • To a three-neck flask, add 20% sodium hydroxide solution and sodium hypochlorite solution.

  • Add 2-cyanopyrazine at room temperature and stir for 1 hour.

  • Heat the reaction mixture to 50-60°C for 4 hours.

  • After cooling, extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 2-aminopyrazine.[11]

Synthesis of Tetramethylpyrazine (Ligustrazine)

Tetramethylpyrazine, also known as ligustrazine, is a bioactive compound found in some traditional medicines and is used for the treatment of cardiovascular diseases.[13]

Experimental Protocol: From Diacetyl Monoxime

Objective: To synthesize tetramethylpyrazine.

Materials:

  • Diacetyl monoxime

  • Ammonium formate

  • Palladium on carbon (Pd/C)

  • Water

  • Dichloromethane or ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend diacetyl monoxime and a catalytic amount of palladium on carbon in water.

  • Reagent Addition: Heat the mixture to reflux and add ammonium formate in portions.[14][15]

  • Reaction: Continue refluxing for 2-4 hours after the addition of ammonium formate is complete.[14]

  • Work-up: Cool the reaction mixture and filter to remove the catalyst.

  • Extraction and Purification: Extract the aqueous filtrate with dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure to obtain tetramethylpyrazine.[14]

Purification, Characterization, and Safety

Purification: Common purification techniques for pyrazine derivatives include recrystallization, distillation, and column chromatography.[16] The choice of method depends on the physical properties of the compound.

Characterization: The structure and purity of the synthesized intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Safety Precautions:

  • Many of the reagents used in pyrazine synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18]

  • α-Haloketones are lachrymatory and should be handled with extreme care.[5]

  • Palladium catalysts can be pyrophoric. Handle them under an inert atmosphere.

  • Reactions involving ammonia should be conducted in a closed system or a well-ventilated area.

Conclusion

The synthesis of pyrazine-based pharmaceutical intermediates is a dynamic field that combines classical reactions with modern catalytic methods. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount for the successful and efficient production of these valuable compounds. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to navigate the synthesis of diverse pyrazine derivatives, thereby accelerating the discovery and development of new medicines.

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  • Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. [https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr297]
  • Synerzine. (2021, October 6). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). [https://synerzine.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [https://www.youtube.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [https://www.youtube.
  • NRO-Chemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [https://nrochemistry.com/buchwald-hartwig-coupling/]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [https://www.organic-chemistry.org/namedreactions/synthesis-of-pyrazines.shtm]
  • Royal Society of Chemistry. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 123-456. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789123/]

Sources

Troubleshooting & Optimization

"side reactions and byproduct formation in pyrazine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Pyrazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for common challenges encountered during pyrazine synthesis. It is structured as a series of frequently asked questions and troubleshooting scenarios to help you diagnose and resolve issues related to side reactions and byproduct formation, thereby improving yield, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding pyrazine synthesis.

Q1: What are the most common classes of side reactions in pyrazine synthesis?

A: The majority of side reactions in common pyrazine syntheses, such as the Gutknecht and Staedel–Rugheimer methods, stem from the reactivity of the α-amino ketone intermediate.[1][2] The primary competing reactions are:

  • Self-condensation of α-amino ketones: This is the most prevalent side reaction, where two molecules of the α-amino ketone intermediate react with each other to form a dihydropyrazine, which is then oxidized to the pyrazine.[1][3] However, under suboptimal conditions (e.g., incorrect pH, high temperature), this can lead to the formation of undesired isomers or polymerization.

  • Incomplete Oxidation: The penultimate step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate.[1][4] Failure to achieve complete oxidation results in the dihydropyrazine remaining as a significant impurity in the final product.[4]

  • Formation of Imidazole Byproducts: In syntheses involving ammonia and sugars, imidazole derivatives can form alongside the desired pyrazines, complicating purification.[4][5][6][7]

  • Polymerization/Tar Formation: Under harsh reaction conditions, such as excessively high temperatures or strong acid/base catalysis, starting materials and intermediates can polymerize, leading to the formation of intractable tars and significantly reducing the yield.

Q2: How does pH affect the outcome of a pyrazine synthesis?

A: pH is a critical control parameter. The self-condensation of the α-amino ketone intermediate is highly pH-dependent.

  • Acidic Conditions: Mildly acidic conditions can catalyze the condensation reaction. However, strongly acidic conditions can lead to the protonation of the amine, reducing its nucleophilicity and slowing down the desired dimerization, potentially favoring alternative decomposition pathways.

  • Neutral to Slightly Basic Conditions: These conditions are often optimal for the initial condensation step, as the amino group is sufficiently nucleophilic.

  • Strongly Basic Conditions: High pH can promote side reactions such as aldol-type condensations and decomposition of the carbonyl components, leading to a complex mixture of byproducts and reduced yields.

Q3: My final product contains a significant amount of dihydropyrazine. Why did this happen and how can I fix it?

A: This is a classic sign of incomplete oxidation. The dihydropyrazine is the direct precursor to your aromatic pyrazine product.[1] Its presence indicates that the oxidizing agent used was either insufficient in quantity or not potent enough under the reaction conditions.

  • Cause: Common oxidizing agents include air (O2), manganese dioxide (MnO2), or copper(II) salts.[8] The efficiency of these can be hampered by factors like poor mixing (for heterogeneous oxidants like MnO2), insufficient reaction time, or temperatures that are too low to facilitate the oxidation.

  • Solution:

    • Re-subject the product mixture to oxidizing conditions: You can often convert the remaining dihydropyrazine by extending the reaction time or adding more oxidizing agent.

    • Switch to a stronger oxidant: If atmospheric oxygen was used, consider a more active oxidant like activated MnO2 or bubbling pure O2 through the reaction mixture.

    • Optimize reaction conditions: Increasing the temperature may enhance the rate of oxidation, but this must be balanced against the risk of thermal degradation.

Part 2: Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section provides a problem-oriented approach to resolving specific experimental failures.

Problem 1: Low or No Yield of Pyrazine Product

Q: I'm getting very low yields. What are the likely causes?

A: Low yield is a common issue that can originate from multiple points in the synthesis. The following flowchart can help diagnose the root cause.

G start Low / No Yield check_sm Verify Starting Material (SM) Purity & Stability (NMR, GC-MS) start->check_sm sm_ok SM is Pure & Stable check_sm->sm_ok OK sm_bad SM Degraded or Impure check_sm->sm_bad Not OK check_reaction Analyze Reaction Mixture (TLC, LC-MS) sm_ok->check_reaction reaction_ok Intermediate Formed check_reaction->reaction_ok OK reaction_bad No Reaction / Tar check_reaction->reaction_bad Not OK check_ox Assess Oxidation Step reaction_ok->check_ox reaction_bad->sm_bad Re-evaluate SM or Reaction Conditions ox_ok Product Formed check_ox->ox_ok OK ox_bad Dihydropyrazine Present check_ox->ox_bad Not OK check_workup Review Workup & Purification ox_ok->check_workup workup_bad Product Lost During Extraction/Chromatography ox_bad->workup_bad Re-run Oxidation or Choose Stronger Oxidant workup_ok Successful Isolation check_workup->workup_ok OK check_workup->workup_bad Not OK

Caption: Troubleshooting flowchart for low pyrazine yield.

Q: Could my α-amino ketone starting material be the problem?

A: Absolutely. α-amino ketones are notoriously unstable and prone to self-condensation even during storage.[3] It is highly recommended to use them immediately after synthesis or to generate them in situ.

  • Causality: The instability arises from the facile intermolecular reaction between the nucleophilic amine of one molecule and the electrophilic carbonyl of another. This leads to dimerization and oligomerization over time.

  • Validation Protocol: Before starting your main reaction, verify the purity of the α-amino ketone. A quick ¹H NMR spectrum should show clean signals corresponding to your desired structure. The presence of multiple, complex signals suggests degradation.

  • Solution: The Gutknecht synthesis method is designed to address this by generating the α-amino ketone in situ from the reduction of an isonitroso ketone, which then immediately cyclizes.[8] This avoids the need to isolate the unstable intermediate.

Problem 2: Presence of Unexpected Byproducts

Q: My NMR/GC-MS shows multiple unexpected peaks. How do I identify the byproducts?

A: The identity of byproducts depends on your specific starting materials and conditions. However, some common culprits can be identified by their characteristic analytical signatures. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for this purpose.[9][10]

Table 1: Common Byproducts in Pyrazine Synthesis and Their Identification

Byproduct ClassLikely CauseIdentification (GC-MS)Identification (¹H NMR)
Dihydropyrazines Incomplete oxidationM+2 peak relative to the expected pyrazine product.Aliphatic C-H signals (often broad) between 3.0-5.0 ppm; absence of full aromaticity.
Isomeric Pyrazines Use of unsymmetrical starting materialsSame molecular ion (M+) as the desired product, but different retention time.Different chemical shifts and coupling patterns in the aromatic region.
Imidazoles Reaction involving sugars and ammoniaDifferent fragmentation pattern, often with a prominent fragment corresponding to the imidazole ring.[5][6][7]Distinct aromatic signals in a different chemical shift range compared to pyrazines.
Piperazinediones Over-oxidation of α-amino acids or related starting materialsPresence of two carbonyl groups will lead to a characteristic molecular weight and fragmentation.Signals for α-protons adjacent to both N and C=O, typically deshielded.

Q: I suspect self-condensation is occurring uncontrollably. How can I prevent this?

A: Uncontrolled self-condensation leads to a mixture of products and polymers. The key is to manage the concentration and rate of formation of the reactive α-amino ketone intermediate.

  • Causality: If the concentration of the α-amino ketone is too high, or if the temperature is excessive, the condensation reaction can proceed too quickly and non-selectively.

  • Preventative Measures:

    • High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular condensation reaction.

    • Slow Addition: If you are adding a precursor (e.g., an α-haloketone to ammonia in the Staedel–Rugheimer synthesis), add it slowly to the reaction mixture to keep the instantaneous concentration of the resulting α-amino ketone low.[2][11]

    • Temperature Control: Maintain the recommended temperature. Exceeding it can dramatically increase the rate of side reactions.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Oxidation of Dihydropyrazines to Pyrazines using Activated MnO₂

This protocol is effective for converting residual dihydropyrazine impurities into the desired aromatic product.

  • Preparation: Dissolve the crude product mixture containing the dihydropyrazine in a suitable solvent (e.g., Dichloromethane, Chloroform, or Toluene) in a round-bottom flask.

  • Addition of Oxidant: Add activated manganese(IV) oxide (MnO₂) in excess (typically 5-10 molar equivalents relative to the amount of dihydropyrazine).

  • Reaction: Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the dihydropyrazine spot/peak indicates completion. This may take anywhere from 1 to 24 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake with fresh solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyrazine product, which can then be further purified.

Protocol 2: Purification of Pyrazines from Imidazole Impurities

This protocol leverages the difference in polarity to separate pyrazines from more polar imidazole byproducts.[5][6]

  • Extraction: Perform a liquid-liquid extraction of the crude reaction mixture. If the mixture is aqueous, extract with a non-polar solvent like hexane. Hexane is effective at extracting pyrazines while leaving more polar imidazoles in the aqueous phase.[5][6][7][12] Multiple extractions (3-4 times) with fresh solvent are recommended for high recovery.[12]

  • Silica Gel Chromatography (if needed): If more polar solvents like ethyl acetate or MTBE were used for extraction (which may co-extract imidazoles), the resulting organic extract can be passed through a short plug of silica gel.[5][6][7]

  • Elution: Elute the silica plug with a non-polar solvent system (e.g., 90:10 hexane/ethyl acetate). The less polar pyrazines will elute first, while the more polar imidazoles will be retained on the silica.[5][6][7]

  • Analysis: Collect fractions and analyze by TLC or GC-MS to confirm separation. Combine the pure fractions and remove the solvent to yield the purified pyrazine.

Part 4: Visualizing Key Mechanisms

G cluster_0 Step 1: α-Amino Ketone Formation cluster_1 Step 2: Dimerization cluster_2 Step 3: Oxidation A α-Dicarbonyl C α-Amino Ketone Intermediate A->C B Ammonia (NH3) B->C D α-Amino Ketone (x2) E Dihydropyrazine D->E -2H₂O F Dihydropyrazine H Pyrazine Product F->H G Oxidizing Agent (e.g., O₂, MnO₂) G->H

Caption: Simplified workflow of the Gutknecht Pyrazine Synthesis.

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway AminoKetone α-Amino Ketone Intermediate Dimerization Controlled Dimerization AminoKetone->Dimerization Optimal Conditions (pH, Temp, Conc.) SelfCondensation Uncontrolled Self- Condensation / Polymerization AminoKetone->SelfCondensation Suboptimal Conditions (High Temp, High Conc.) Dihydropyrazine Dihydropyrazine Dimerization->Dihydropyrazine Pyrazine Pyrazine Product Dihydropyrazine->Pyrazine Oxidation Byproducts Isomers, Oligomers, Tar SelfCondensation->Byproducts

Caption: Competing reaction pathways for α-amino ketone intermediates.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science / Oxford Academic. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available from: [Link]

  • Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. Available from: [Link]

  • Method for removing pyrazine derivatives in waste water by resin adsorption method.Google Patents.
  • What analytical methods are used for pyrazine detection? BIOSYNCE Blog. Available from: [Link]

  • What are the mechanism of reaction in preparing pyrazine? ResearchGate. Available from: [Link]

  • Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Pyrazine. Wikipedia. Available from: [Link]

  • Gutknecht Pyrazine Synthesis. Merck Index. Available from: [Link]

  • Staedel-Rugheimer Pyrazine Synthesis. LookChem. Available from: [Link]

  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. NIH National Center for Biotechnology Information. Available from: [Link]

  • Chapter IV Section A (General introduction and synthetic background). NBU-IR. Available from: [Link]

  • Analysis method for detecting pyrazine compounds in beer.Google Patents.

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Technical Support Center: Optimizing Reaction Conditions for Bromination of Pyrazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine ring bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing bromine atoms to the pyrazine core. As an electron-deficient heteroaromatic system, pyrazine presents unique challenges for electrophilic substitution. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for success.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the bromination of pyrazines, explaining the causality behind common experimental observations.

Q1: Why is the direct bromination of an unsubstituted pyrazine ring so challenging?

The unsubstituted pyrazine ring is highly resistant to electrophilic aromatic substitution, including bromination. This is due to its electron-deficient nature, which is a result of the two electronegative nitrogen atoms withdrawing electron density from the ring.[1] In acidic media, which are often used for bromination, the situation is exacerbated as the nitrogen atoms become protonated, further deactivating the ring towards attack by electrophiles like Br+.[1] Consequently, direct bromination typically requires harsh conditions, such as high temperatures and the use of oleum, which can lead to low yields and side reactions.[2]

Q2: What is the role of activating groups, and how do they influence the reaction?

To achieve successful bromination under milder and more controlled conditions, the pyrazine ring must be "activated" by the presence of strong electron-donating groups (EDGs).[3] Groups such as amino (-NH₂) or hydroxyl (-OH) increase the electron density of the ring, making it more susceptible to electrophilic attack.[3]

The position of these activating groups is critical as they direct the incoming bromine atom. Generally, activating groups direct electrophilic attack to the positions ortho and para to themselves. For instance, in 2-aminopyrazine, the amino group activates the C3 and C5 positions for electrophilic substitution.[3]

Q3: How do I choose the most appropriate brominating agent?

The choice of brominating agent is crucial and depends on the reactivity of your pyrazine substrate.

Brominating AgentTypical Use Case & CharacteristicsConsiderations
N-Bromosuccinimide (NBS) The most common and versatile reagent for activated pyrazines.[3][4] It is an easy-to-handle solid and generally provides good selectivity for monobromination when stoichiometry is controlled.Often used in solvents like acetonitrile or chloroform at 0 °C to room temperature.[3] For deactivated rings, it can be used in strong acids like concentrated H₂SO₄.[5]
Bromine (Br₂) A strong, aggressive brominating agent. Its reactivity can be enhanced with strong acids or oxidizing agents.[6] Often used with oleum for very deactivated systems, but this method can be slow and lead to mixtures of mono- and dibromo isomers that are difficult to purify.[7]Highly corrosive and hazardous to handle. Can lead to over-bromination and oxidation side reactions.[6]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) An alternative solid brominating agent, sometimes used to overcome disadvantages of using elemental bromine.[7]Offers a more selective and economical process in some cases.[7]
HBr / H₂O₂ A system that generates Br₂ in situ. Can be a greener alternative to using elemental bromine directly.The use of oxidants should be carefully considered to avoid unwanted side reactions.[6]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to directly address specific issues you may encounter during your experiments.

Issue 1: No Reaction or Poor Conversion

Q: I've set up my reaction with 2-aminopyrazine and NBS in acetonitrile, but after several hours, TLC analysis shows mostly unreacted starting material. What's going wrong?

A: This is a common issue that typically points to insufficient activation of either the substrate or the electrophile. Let's break down the potential causes and solutions.

  • Causality: The pyrazine ring, even with an amino group, can still be challenging to brominate if the conditions are not optimal. The electrophilicity of the bromine from NBS may not be high enough on its own.

  • Troubleshooting Steps:

    • Increase Electrophilicity with Acid: For deactivated or moderately activated aromatic rings, using NBS in conjunction with a strong acid like concentrated sulfuric acid can dramatically increase the rate of reaction.[5] The acid protonates NBS, generating a more potent electrophilic bromine species.

    • Solvent Choice: The solvent can significantly influence regioselectivity and reaction rate.[8] While acetonitrile is a common choice, consider exploring other solvents. For highly deactivated systems, trifluoroacetic acid can be an effective solvent that helps avoid polybromination.[5]

    • Increase Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary.[9] However, proceed with caution, as excessive heat can lead to side product formation.[9][10] For faster reactions, microwave irradiation has been shown to be effective, sometimes reducing reaction times from hours to minutes.[11]

Issue 2: Formation of Multiple Products (Polybromination)

Q: My reaction is working, but I'm getting a mixture of mono- and di-brominated products that are very difficult to separate. How can I improve the selectivity for the desired mono-bromo product?

A: The formation of polybrominated species is a classic sign of an overly reactive system. The key is to carefully control the reaction parameters to favor a single substitution.

  • Causality: The first bromine atom added to the ring can sometimes further activate it or may not sufficiently deactivate it to prevent a second substitution, especially if the reaction conditions are too harsh or the stoichiometry is not precise.

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most critical factor. Use a slight excess, but no more than 1.05 to 1.5 equivalents, of your brominating agent (e.g., NBS).[3][11] Adding the agent portion-wise at a low temperature (e.g., 0 °C) can help maintain control and prevent localized areas of high concentration.[3]

    • Choose a Milder Reagent: If you are using elemental bromine (Br₂), switching to N-bromosuccinimide (NBS) is highly recommended.[4] NBS is generally less aggressive and provides better control over monohalogenation.[7]

    • Monitor Reaction Progress: Follow the reaction closely by TLC or LC-MS. As soon as a significant amount of the desired mono-brominated product has formed and before substantial di-bromo product appears, quench the reaction.

    • Lower the Temperature: Running the reaction at 0 °C or even lower can significantly enhance selectivity by slowing down the rate of the second bromination relative to the first.[3]

Issue 3: Poor Regioselectivity

Q: I am trying to brominate a substituted pyrazine, but the bromine is adding to an undesired position. How can I control the regioselectivity?

A: Regioselectivity in pyrazine chemistry is dictated by the electronic effects of the substituents already on the ring.

  • Causality: As previously mentioned, electron-donating groups (EDGs) like -NH₂ and -OH are powerful ortho, para-directors.[3] The bromine will preferentially add to the positions activated by these groups. Electron-withdrawing groups (EWGs) are deactivating and direct to the meta position, though these reactions are much more difficult.

  • Troubleshooting Workflow:

G start Start: Poor Regioselectivity check_sub Identify Substituents on Pyrazine Ring start->check_sub is_edg Is the primary substituent an Electron-Donating Group (EDG)? (e.g., -NH2, -OH, -OR) check_sub->is_edg is_ewg Is it an Electron-Withdrawing Group (EWG)? (e.g., -NO2, -CN, -COOR) is_edg->is_ewg No ortho_para Expect bromination at positions ORTHO and PARA to the EDG. is_edg->ortho_para Yes meta Expect bromination at META position (if reaction occurs). Conditions will be harsh. is_ewg->meta Yes reassess Re-evaluate synthetic strategy. Consider installing the bromine before the EWG or using a different isomer. is_ewg->reassess No/Complex end Achieved Regiocontrol ortho_para->end meta->reassess

Caption: Decision workflow for predicting regioselectivity.

  • Example: For 2-aminopyrazine, the amino group at C2 strongly activates the C3 (ortho) and C5 (para) positions. The C5 position is often favored due to reduced steric hindrance.[3]

Issue 4: Difficulty with Product Purification

Q: My reaction is complete, but I'm struggling to isolate my brominated pyrazine from the reaction mixture. What purification strategies are effective?

A: Purification of heterocyclic compounds can be non-trivial. A systematic approach is often required.

  • Causality: Impurities can include unreacted starting materials, polybrominated side products, and byproducts from the brominating agent (e.g., succinimide from NBS). The polarity of these compounds may be very similar, complicating chromatographic separation.

  • Recommended Purification Techniques:

    • Liquid-Liquid Extraction (LLE): After quenching the reaction, perform an aqueous workup. LLE with solvents like ethyl acetate or methyl-t-butyl ether (MTBE) can remove water-soluble impurities. Multiple extractions with fresh solvent are often necessary for effective separation.[12]

    • Column Chromatography: This is the most common method for purifying pyrazine derivatives.[12][13]

      • Solid Phase: Silica gel is standard.[12]

      • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is highly effective. A common starting point is a 90:10 hexane/ethyl acetate mixture.[12]

    • Distillation: If your product is volatile and thermally stable, distillation can be an excellent method to separate it from non-volatile impurities like imidazoles or salts.[12]

Section 3: Experimental Protocols

This section provides a validated, step-by-step methodology for a common bromination reaction.

Protocol: Selective Mono-bromination of 2-Aminopyrazine using NBS

This protocol is adapted from established procedures for the electrophilic bromination of activated pyrazines.[3]

Objective: To synthesize 2-amino-5-bromopyrazine with high selectivity.

Materials:

  • 2-Aminopyrazine (1.0 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv)

  • Acetonitrile (or Chloroform) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol). Dissolve the substrate in acetonitrile (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 mmol) portion-wise over 5-10 minutes. Adding the NBS in small portions helps to control the reaction exotherm and minimize the formation of di-brominated byproducts.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Warm to Room Temperature: Allow the mixture to slowly warm to room temperature and continue stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining active bromine species, followed by saturated aqueous sodium bicarbonate solution to neutralize any acid formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to afford the pure 2-amino-5-bromopyrazine.

Expected Outcome: This procedure typically yields the 5-bromo isomer as the major product with good yield (e.g., ~85%).[3]

Caption: Experimental workflow for the bromination of 2-aminopyrazine.

References

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022-04-08). Available at: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • Optimization for the bromination step | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (2024-12-16). Available at: [Link]

  • US3314762A - Bromine purification process - Google Patents.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019-10-17). Available at: [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • 6.2.2. Pyrazines. Available at: [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (2022-02-07). Available at: [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. (2012-10-03). Available at: [Link]

  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine | Journal of the American Chemical Society. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 6-Bromo-N2-methylpyrazine-2,3-diamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-N2-methylpyrazine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Instability can lead to inconsistent experimental results, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Introduction to the Stability of this compound

This compound is a substituted pyrazine, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1] The stability of this compound in solution is paramount for reliable experimental outcomes. Its structure, featuring a bromo substituent and two amino groups on a pyrazine ring, presents specific stability challenges. The electron-rich diamine-substituted pyrazine ring can be susceptible to oxidation, while the bromine atom may be labile under certain nucleophilic conditions. Furthermore, the amino groups' basicity makes the compound's stability highly dependent on the pH of the solution.[2]

This guide provides a proactive approach to prevent degradation and troubleshoot stability issues, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors influencing the stability of this compound are:

  • pH: Both highly acidic and highly alkaline conditions can promote the degradation of the compound.[3][4] The amino groups can be protonated or deprotonated, altering the electron density of the pyrazine ring and potentially making it more susceptible to hydrolysis or other reactions.

  • Solvent Choice: The type of solvent used is critical. Protic solvents (e.g., methanol, water) can form hydrogen bonds and may participate in degradation pathways.[5][6] Aprotic solvents (e.g., acetonitrile, THF) may offer greater stability, depending on the reaction conditions.[7]

  • Exposure to Light: Many complex organic molecules, including heterocyclic compounds, can be light-sensitive. Photo-oxidation is a potential degradation pathway.[5]

  • Presence of Oxidizing or Reducing Agents: The diamine functionality makes the molecule susceptible to oxidation. Conversely, the bromo-substituent could be removed under certain reductive conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

Q2: What is the recommended way to store a stock solution of this compound?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Solvent: Use a high-purity, dry, aprotic solvent such as anhydrous DMSO or DMF.

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I tell if my solution of this compound has degraded?

A3: Signs of degradation include:

  • A change in the color of the solution.

  • The appearance of a precipitate.

  • Inconsistent results in your experiments (e.g., loss of biological activity, unexpected side products in a synthesis).

  • Analytical evidence of degradation, such as the appearance of new peaks or a decrease in the main peak area when analyzed by HPLC or LC-MS.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffer

Question: I've dissolved this compound in an aqueous buffer for my biological assay, but I'm observing a significant loss of activity over a short period. What could be the cause and how can I fix it?

Causality: The observed loss of potency is likely due to the hydrolytic instability of the compound in an aqueous environment, potentially accelerated by an unfavorable pH. The pyrazine ring system, particularly with electron-donating amino groups, can be susceptible to hydrolysis. Extreme pH values, both acidic and basic, can catalyze the degradation of organic compounds.[3][4]

Troubleshooting Workflow:

Workflow for addressing inconsistent synthetic results.

Detailed Protocol:

  • Starting Material Purity Check:

    • Before each reaction, verify the purity of your this compound using a quick analytical method like thin-layer chromatography (TLC) or a more quantitative one like HPLC.

    • If impurities are detected, purify the starting material by recrystallization or column chromatography.

  • Solvent and Reagent Selection:

    • Solvent: Ensure you are using high-purity, anhydrous solvents. If your reaction is sensitive to oxygen, degas the solvent before use. Consider switching to a less reactive solvent. For example, if you are using THF, which can form peroxides, consider switching to toluene or dioxane.

    • Base: If your reaction requires a base, consider using a milder or sterically hindered base to prevent unwanted side reactions. For instance, instead of sodium hydride (NaH), you might try potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA).

Solvent and Base Recommendations:

Reaction TypeRecommended SolventsRecommended Bases
Suzuki CouplingToluene, Dioxane, DMFK2CO3, Cs2CO3, K3PO4
Buchwald-Hartwig AminationToluene, DioxaneNaOtBu, K3PO4, Cs2CO3
Nucleophilic Aromatic SubstitutionAprotic Polar (DMSO, DMF)K2CO3, DIPEA

References

  • Khrustalev, D. et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21(1), 41-44. Available at: [Link]

  • Kato, M. et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. Available at: [Link]

  • ResearchGate. (2025). Halogen-free pyrazine additives enabling nonhalogenated solvent-processed organic solar cells with efficiency over 20%. Request PDF. Available at: [Link]

  • Golec, B. et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences, 22(2), 337-346. Available at: [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2012). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. NIH Public Access, 14(15), 3358–3361. Available at: [Link]

  • Shu, C.-K. (1998). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 46(4), 1515–1517. Available at: [Link]

  • Wannasupchue, A. et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]

  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available at: [Link]

  • Biernacki, K. et al. (2021). Solvent effects on halogen bond symmetry. CrystEngComm, 23(3), 635-642. Available at: [Link]

  • ResearchGate. (n.d.). Atrazine-degradation pathways. Download Scientific Diagram. Available at: [Link]

  • PubChem. (n.d.). 6-bromo-N1-methylbenzene-1,2-diamine. Available at: [Link]

  • Wang, F. et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(3), 2005-2013. Available at: [Link]

  • Nagelkirk, R. (2008). Effect of water pH on the stability of pesticides. MSU Extension. Available at: [Link]

  • ResearchGate. (2022). (PDF) Solvent effects on the photooxidation of indolepyrazines. Available at: [Link]

  • MDPI. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]

  • American Chemical Society. (2026). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Li, J. et al. (2021). Degradation of Atrazine, Simazine and Ametryn in an arable soil using thermal-activated persulfate oxidation process. Chemosphere, 264(Pt 1), 128458. Available at: [Link]

  • Le, T. H. et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-N-methyl-3-pyridazinamine. Available at: [Link]

  • PubChemLite. (n.d.). 6-bromo-n2-(2-methoxyethyl)pyrazine-2,3-diamine. Available at: [Link]

Sources

Technical Support Center: NMR Analysis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when characterizing these ubiquitous and vital molecules. Nitrogen-containing heterocycles form the backbone of countless pharmaceuticals, natural products, and functional materials, making their unambiguous structural elucidation a critical task.

However, the presence of nitrogen introduces unique complexities into NMR spectra that can often be misinterpreted. This guide moves beyond a simple recitation of facts to explain the underlying causes of these common issues and provides robust, field-proven troubleshooting strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common and recurring issues in a direct question-and-answer format for rapid problem-solving.

Q1: Why is my N-H proton signal a broad singlet, or why is it missing entirely?

A1: This is one of the most frequent observations. There are two primary causes:

  • Chemical Exchange: The N-H proton is often acidic and can rapidly exchange with other labile protons in the sample (like trace water) or between molecules.[1][2] If this exchange is on an intermediate timescale relative to the NMR experiment, the signal broadens significantly. In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, and the signal will disappear entirely because deuterium is not observed in a ¹H NMR spectrum.[1]

  • Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N (99.6% abundance), has a nuclear spin I=1, making it a quadrupolar nucleus.[3][4] This means its nucleus is not perfectly spherical. The non-spherical charge distribution interacts with the local electric field gradient, leading to very rapid relaxation. This rapid relaxation of ¹⁴N can broaden the signals of protons directly attached to it (N-H).[5]

Q2: I dissolved my sample in a new deuterated solvent, and all the aromatic proton chemical shifts have changed. Why?

A2: The chemical shifts of protons in nitrogen heterocycles, especially aromatic ones like pyridine or imidazole, are highly sensitive to the solvent.[6][7] This is due to specific solvent-solute interactions:

  • Hydrogen Bonding: Protic solvents (like CD₃OD) or those capable of accepting hydrogen bonds (like DMSO-d₆) can interact with N-H groups or the lone pair on a pyridine-like nitrogen.[8] This alters the electron density around the ring, changing the shielding of the aromatic protons.

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to their magnetic anisotropy. The solvent molecules arrange themselves around the solute in a specific orientation, creating local magnetic fields that can either shield (shift upfield) or deshield (shift downfield) nearby protons.

Q3: My ¹³C spectrum is showing fewer signals than I expect for my asymmetric molecule. What's happening?

A3: This is often a sign of a dynamic process, most commonly tautomerism, occurring faster than the NMR timescale.[9][10] For example, in an imidazole ring, the N-H proton can rapidly shuttle between the two nitrogen atoms.[9] If this exchange is fast, the C4 and C5 carbons become chemically equivalent on average, and you will observe a single, averaged signal for them instead of two distinct signals.[10]

Q4: Why are the ¹H or ¹³C signals for atoms near a nitrogen atom broad, even if they are not N-H protons?

A4: This is again due to the influence of the ¹⁴N quadrupolar nucleus.[3] The rapid relaxation of ¹⁴N can cause partial decoupling from attached ¹H or ¹³C nuclei, leading to broadening of their signals. This effect is most pronounced for carbons directly bonded to nitrogen (C-N).[3][4]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into complex issues, offering step-by-step protocols and explaining the causality behind each step.

Guide 1: Diagnosing and Managing Peak Broadening

Peak broadening can obscure vital coupling information and make spectral interpretation difficult. The key is to systematically determine the root cause.

Symptom: One or more proton signals in the spectrum are significantly broader than others.

Underlying Causes & Diagnostic Workflow:

The primary causes are chemical exchange and quadrupolar relaxation.[5][11] A logical workflow can distinguish between them.

G start Broad Peak Observed is_NH Is the peak a potential N-H? start->is_NH d2o_shake Perform D₂O Shake Experiment is_NH->d2o_shake Yes temp_study Perform Variable Temperature (VT) NMR is_NH->temp_study No disappears Peak Disappears or Reduces? d2o_shake->disappears disappears->temp_study No res_exchange Conclusion: Broadening is due to Chemical Exchange. disappears->res_exchange Yes sharpens Peak Sharpens or Splits? temp_study->sharpens res_other Consider other causes: - Aggregation (check concentration) - Paramagnetic impurities - Intermediate conformational exchange temp_study->res_other sharpens->res_exchange Yes (Exchange Rate Changed) res_quad Conclusion: Broadening is likely due to ¹⁴N Quadrupolar Relaxation. sharpens->res_quad No (or minor change)

Caption: Troubleshooting workflow for diagnosing peak broadening.

Experimental Protocols:

Protocol 1: The D₂O Shake for Identifying Exchangeable Protons

This classic experiment definitively identifies protons attached to heteroatoms (like N-H).[12]

  • Acquire Initial Spectrum: Dissolve the sample in a non-protic deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. If a peak has disappeared or significantly decreased in intensity, it corresponds to an exchangeable proton (N-H).[12][13]

  • Causality: The labile N-H proton exchanges with the deuterium from D₂O. Since the deuterium nucleus (²H) resonates at a completely different frequency, its signal does not appear in the ¹H spectrum, effectively causing the original N-H signal to vanish.[12]

Protocol 2: Variable Temperature (VT) NMR

This experiment helps differentiate between dynamic processes (like chemical exchange) and inherent nuclear properties (like quadrupolar relaxation).

  • Acquire Room Temperature Spectrum: Obtain a standard spectrum at ambient temperature (e.g., 298 K).

  • Decrease Temperature: Cool the sample in decrements of 10-20 K (e.g., to 278 K, 258 K) and acquire a spectrum at each step.

  • Increase Temperature: Warm the sample above ambient temperature in similar increments (e.g., to 318 K, 338 K) and acquire spectra.

  • Analyze:

    • If broadening is due to chemical exchange: Changing the temperature will change the rate of exchange. Often, cooling the sample will slow the exchange, causing a broad peak to resolve into sharper, distinct signals. Conversely, heating may cause separate peaks to coalesce into a single broad peak.[11]

    • If broadening is due to quadrupolar relaxation: The effect of temperature is generally less pronounced. While some sharpening may occur at higher temperatures due to faster molecular tumbling, the peak will likely remain broad across the entire temperature range.[5]

Guide 2: Navigating Solvent and pH Effects

The chemical environment can dramatically alter the NMR spectrum of a nitrogen heterocycle, providing both challenges and opportunities for characterization.

Symptom: Chemical shifts vary significantly between experiments, or the spectrum is uninterpretable due to peak overlap.

Underlying Cause: Nitrogen atoms, whether as N-H groups or as basic lone pairs (like in pyridine), are interactive sites. Their protonation state and involvement in hydrogen bonding directly impact the electronic structure of the entire molecule.[7][14][15]

Data Presentation: Solvent Property Comparison

Choosing the right solvent is the first and most critical step. A solvent that minimizes exchange or breaks up overlapping signals can be invaluable.[13]

SolventDielectric Constant (ε)Common Use & CharacteristicsImpact on N-H Protons
CDCl₃ 4.8General purpose, non-polar.Often leads to broad N-H signals due to intermediate exchange with trace acid/water.
DMSO-d₆ 47.2High polarity, hydrogen bond acceptor.Excellent choice. Slows N-H exchange, resulting in sharper N-H signals that often show coupling.[1]
CD₃OD 32.7Protic, polar.N-H protons will exchange with the solvent's -OD group, causing the N-H signal to disappear.
Benzene-d₆ 2.3Aromatic, non-polar.Can resolve overlapping signals through anisotropic effects. Can shift protons upfield if they are positioned over the benzene ring face.
D₂O 78.4Protic, highly polar.Disappearance of N-H signals. Useful for simplifying spectra and confirming N-H groups.

Protocol 3: Using pH to Modulate Spectra

For water-soluble compounds, altering the pH can be a powerful tool. Protonating or deprotonating a basic nitrogen site will cause large, predictable changes in the chemical shifts of nearby protons.[16][17]

  • Acquire Spectrum in D₂O: Dissolve the sample in D₂O and acquire a spectrum.

  • Acidify: Add a drop of dilute DCl in D₂O to the NMR tube, mix, and re-acquire the spectrum. Protons on carbons alpha to the newly protonated nitrogen will typically shift significantly downfield (by 0.5-1.0 ppm) due to the inductive effect of the positive charge.[18]

  • Basify: To a fresh sample in D₂O, add a drop of dilute NaOD in D₂O, mix, and acquire a spectrum. This can be used to study deprotonation events.

  • Causality: Adding a proton to a basic nitrogen introduces a formal positive charge and withdraws electron density from the heterocyclic ring through induction.[18] This deshields the nearby nuclei, causing their signals to move to a higher frequency (downfield). This effect is strongest at the positions closest to the nitrogen.

Guide 3: Investigating Tautomerism

Tautomers are isomers that readily interconvert, often by the migration of a proton. In heterocycles, this is a very common phenomenon that can complicate structural assignment.[10][19]

Symptom: The number of observed ¹H or ¹³C signals is inconsistent with the expected static structure. For example, two chemically distinct carbons show only one averaged signal.

Underlying Cause: If the rate of tautomeric interconversion is fast on the NMR timescale, the spectrometer detects only a time-averaged representation of the molecule.[9][10]

Tautomerism cluster_0 Tautomer A cluster_1 Tautomer B cluster_2 Observed NMR Spectrum A H-N1-C2=C3-N4-C5= B =N1-C2=C3-N4-H-C5= A->B Fast Exchange NMR Averaged Signals (e.g., C2 and C5 appear equivalent) NMR_invis NMR_invis->NMR NMR Detects Average

Caption: Fast tautomeric exchange leads to averaged NMR signals.

Solution Strategy: Low-Temperature NMR

The most effective way to study fast tautomerism is to "freeze out" the equilibrium by lowering the temperature.

  • Select a Low-Freezing Point Solvent: Choose a solvent that remains liquid at low temperatures, such as acetone-d₆, methanol-d₄, or dichloromethane-d₂.

  • Perform VT NMR (Cooling): As described in Protocol 2, acquire spectra at progressively lower temperatures.

  • Analyze for Decoalescence: As the temperature drops, the rate of exchange slows. At a certain point (the coalescence temperature), the single averaged peak will broaden and then resolve into two distinct signals corresponding to the individual tautomers.

By analyzing the spectra below the coalescence temperature, you can characterize each tautomer individually.

Part 3: Advanced Techniques

When standard 1D experiments are insufficient, 2D NMR provides much deeper insight.

  • ¹H-¹⁵N HSQC/HMBC: These are the definitive experiments for nitrogen-containing compounds.[9][20] The Heteronuclear Single Quantum Coherence (HSQC) experiment shows direct correlations between protons and the nitrogen atoms they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations over 2-3 bonds. Since ¹⁵N has a very wide chemical shift range, these experiments provide an unambiguous way to assign protons to specific nitrogen environments, even in complex molecules. The main challenge is the very low natural abundance of ¹⁵N (0.37%), often requiring ¹⁵N-enriched samples or long experiment times.[3]

  • Solid-State NMR (SSNMR): For insoluble materials or to study structures without solvent effects, SSNMR is a powerful tool. Techniques like ¹³C{¹⁴N} RESPDOR can act as an "attached nitrogen test," definitively identifying which carbon atoms are directly bonded to a nitrogen, which can be crucial for distinguishing isomers.[4]

By systematically applying these diagnostic tests and understanding the fundamental principles at play, researchers can overcome the common challenges associated with the NMR analysis of nitrogen-containing heterocycles and confidently elucidate their structures.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. Retrieved from [Link]

  • Kégl, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • Holy, M. A., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. Retrieved from [Link]

  • Perras, F. A., et al. (2019). Quantitative analysis of 14N quadrupolar coupling using 1H detected 14N solid-state NMR. Nature Communications. Retrieved from [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Fahie, M. A., & Boulton, S. (2013). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC - NIH. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES. Retrieved from [Link]

  • Unknown Author. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Retrieved from [Link]

  • Silva, A. M. S., et al. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Gilli, G., et al. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Grdadolnik, J., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. Retrieved from [Link]

  • Pazderski, L. (2019). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Unknown Author. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. National MagLab. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why ¹H–¹⁴N coupling is not observed in ¹H NMR. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • Hansen, P. E. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

  • Unknown Author. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR Signal Splitting N+1 Rule Multiplicity Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Rooney, C. D., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Causes NMR Peak Broadening?. YouTube. Retrieved from [Link]

  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Quadrupolar Coupling. Retrieved from [Link]

  • The Fuse School. (2015). Proton NMR - The Basics. YouTube. Retrieved from [Link]

  • Zhang, S., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

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"how to increase the efficiency of Suzuki coupling with brominated pyrazines"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency and troubleshoot common issues encountered when working with these electron-deficient heteroaryl halides.

The pyrazine core is a vital pharmacophore, but its electron-deficient nature introduces specific challenges to the standard Suzuki-Miyaura protocol. This resource provides in-depth, mechanistically grounded answers to common problems, helping you navigate these challenges to achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with a brominated pyrazine is giving low to no yield. What are the most critical parameters to investigate first?

Low conversion is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that fail to overcome the specific challenges of electron-deficient substrates.

Core Insight: The key is often the palladium catalyst's ability to perform the oxidative addition step efficiently with the electron-poor pyrazine ring and, crucially, to facilitate the rate-limiting reductive elimination step to release the product.[1][2]

Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The electron-deficient nature of the pyrazine ring requires a catalyst system that is both highly active and stable.[3]

    • Primary Recommendation: Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[4] Ligands like SPhos and XPhos are specifically designed to accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.[4][5] They are the gold standard for challenging heteroaryl couplings.[6]

    • Causality: These ligands stabilize the Pd(0) center and promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition.[7] Their bulkiness accelerates the final reductive elimination step to release the biaryl product.[8]

  • Re-evaluate Your Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[9] Its strength and solubility can dramatically affect the outcome.

    • Primary Recommendation: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] These are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for difficult couplings.

    • Causality: A stronger base facilitates the formation of the "ate" complex of the boronic acid (e.g., [R-B(OH)₃]⁻), which is more nucleophilic and accelerates the transmetalation step.[9]

  • Check Solvent & Temperature: Ensure your solvent is anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Recommendation: Use solvents like 1,4-dioxane or toluene, often with a small amount of water, which can aid in dissolving the base and boronic acid.[11] If thermal heating is slow, consider switching to microwave irradiation . Microwave heating can dramatically reduce reaction times and improve yields by overcoming activation energy barriers more efficiently.[12][13]

Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I suppress this?

Boronic acid homocoupling (Glaser-type coupling) is a common side reaction, especially when the desired cross-coupling is slow. It is often driven by the presence of oxygen and the palladium catalyst itself.

Core Insight: Homocoupling becomes competitive when the rate of transmetalation and reductive elimination is slow, giving the boronic acids more time to react with each other.

Troubleshooting Flowchart:

G start High Boronic Acid Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 degas Improve degassing protocol: Use freeze-pump-thaw cycles or sparge with argon for 30+ min. check_o2->degas No check_rate Is the cross-coupling reaction sluggish? check_o2->check_rate Yes optimize_catalyst Accelerate Cross-Coupling: 1. Switch to a more active ligand (e.g., SPhos, XPhos). [14] 2. Increase temperature or use microwave heating. [17] check_rate->optimize_catalyst Yes check_boronic Consider boronic acid stability check_rate->check_boronic No use_ester Switch to a more stable boronic ester (e.g., pinacol or MIDA ester). [12, 16] check_boronic->use_ester

Caption: Troubleshooting homocoupling side reactions.

Key Strategies:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. Multiple freeze-pump-thaw cycles are more effective than simple argon bubbling.

  • Accelerate the Main Reaction: The most effective way to reduce side reactions is to make the desired reaction faster. Implementing the suggestions from Q1 (more active ligand, stronger base, higher temperature) will directly combat homocoupling by consuming the starting materials more quickly.[4][5]

  • Use Boronic Esters: Pinacol or MIDA boronates are generally more stable and less prone to homocoupling than their corresponding boronic acids.[14][15] MIDA boronates, in particular, participate in a slow-release mechanism, keeping the instantaneous concentration of the active boronic acid low, which can suppress side reactions.[15]

Q3: My bromopyrazine starting material is being consumed, but I'm mainly isolating the debrominated pyrazine. What causes this and how can I fix it?

This side reaction is called protodebromination (or hydrodehalogenation) and occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo transmetalation.

Core Insight: Protodebromination is favored when the transmetalation step is slow or when there are readily available proton sources in the reaction mixture (e.g., water, alcohols, or even the phosphine ligand itself).

Causality Diagram:

G A Pyrazine-Pd(II)-Br (Intermediate) C Desired Product (via Transmetalation & Reductive Elimination) A->C Fast D Protodebromination (Side Reaction) A->D Slow B Slow Transmetalation B->D Favors E Proton Source (e.g., H2O, ROH) E->D Enables

Caption: Competing pathways after oxidative addition.

Mitigation Strategies:

  • Use a Strong, Anhydrous Base: A strong base like K₃PO₄ not only accelerates transmetalation but is also less likely to contain excess water compared to hydrated bases. Ensure the base is finely powdered and dried before use.

  • Choose the Right Solvent: While a small amount of water can be beneficial, using alcohols (like ethanol or methanol) as a co-solvent can exacerbate protodebromination. Opt for aprotic solvents like dioxane, toluene, or DME.[16]

  • Optimize the Ligand/Palladium Ratio: Using an excessive amount of phosphine ligand can sometimes lead to side reactions. A Pd:Ligand ratio of 1:2 is a good starting point for biarylphosphine ligands like SPhos.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G2/G3) can sometimes give cleaner reactions and suppress side pathways compared to generating the active Pd(0) species in situ.[17]

Data Summary & Recommended Conditions

The following table summarizes starting conditions for Suzuki coupling with brominated pyrazines, categorized by the nature of the boronic acid coupling partner.

Coupling PartnerRecommended Catalyst/LigandRecommended BaseSolvent SystemTemp.Key Considerations
Simple Aryl Boronic Acids Pd₂(dba)₃ / SPhos or XPhos[4]K₃PO₄ or Cs₂CO₃Dioxane / H₂O (10:1)80-110 °C or MWThis is the most common scenario. Buchwald ligands are highly effective.
Electron-Deficient Aryl Boronic Acids Pd(OAc)₂ / SPhos[5]K₃PO₄Toluene or Dioxane100-120 °CThe rate-limiting step may shift; ensure conditions robustly favor C-C bond formation.
Heteroaryl Boronic Acids XPhos Pd G3[17]K₃PO₄ or TMSOK[18]Dioxane or THFRT to 100 °CHeteroaryl boronic acids can be unstable; consider using their MIDA or pinacol esters.[15]
Alkylboronic Acids Pd(OAc)₂ / SPhos[6]Cs₂CO₃Dioxane / H₂O80-100 °Cβ-hydride elimination can be a competing side reaction. Bulky ligands help suppress this.[1]

Experimental Protocol Example

General Procedure for the Suzuki-Miyaura Coupling of 2-Bromopyrazine with 4-Methoxyphenylboronic Acid:

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst pre-mixture by adding Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Assembly: Add the catalyst pre-mixture to the reaction vial. Seal the vial with a cap.

  • Degassing: Evacuate and backfill the vial with argon gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.4 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C (or in a microwave reactor set to 120 °C for 30 minutes) and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

Sources

Technical Support Center: Purification of Crude 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 6-Bromo-N2-methylpyrazine-2,3-diamine. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This guide will walk you through common purification challenges and provide robust solutions based on established chemical principles for heterocyclic amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common route to this compound involves the nucleophilic substitution of a dihalopyrazine precursor. Based on this, you can anticipate the following types of impurities:

  • Starting Materials: Unreacted 2,3-dichloro-5-bromopyrazine or the unmethylated diamine precursor can be present.

  • Isomeric Products: Incomplete or over-methylation can lead to the presence of N,N'-dimethylated or unmethylated diamine analogs.

  • Byproducts of Nucleophilic Aromatic Substitution: Side reactions can occur, leading to the formation of various substituted pyrazines.[1]

  • Reagents and Catalysts: Residual coupling agents or bases from the reaction may contaminate the crude product.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities.

Q2: My crude product has a dark color. What causes this and how can I remove it?

A2: A dark, often brownish or yellowish, coloration in crude aromatic amines is typically indicative of oxidation byproducts. The amino groups on the pyrazine ring increase its electron density, making it more susceptible to oxidation.

Solution: Activated Charcoal Treatment

Activated charcoal is a highly porous form of carbon that can effectively adsorb colored impurities.

Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve your crude this compound in a suitable hot solvent. A good starting point would be a polar solvent like ethanol or a mixture of ethanol and water.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w of your crude product) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Heating: Gently heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. It is crucial to keep the solution hot during filtration to prevent premature crystallization of your product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the decolorized product.

  • Isolation: Collect the purified crystals by vacuum filtration.

Q3: I am struggling to find a suitable solvent for recrystallization. What is the recommended approach?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For aminopyrazine derivatives, a systematic approach to solvent screening is recommended.

Solvent Screening Strategy:

A good starting point for solvent selection for similar compounds like 6-chloropyridazin-3-amine includes ethanol, isopropanol, or toluene.[2]

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe polarity of alcohols often provides good solubility for polar aminopyrazines at elevated temperatures.
Esters Ethyl AcetateOffers a medium polarity that can be effective for a range of impurities.
Aromatic Hydrocarbons TolueneCan be effective for less polar impurities.
Mixed Solvent Systems Ethanol/Water, Ethyl Acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve optimal crystallization.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • Add a few drops of a different solvent from Table 1 to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. Add the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

Troubleshooting Recrystallization

  • Oiling Out: If your compound separates as an oil instead of crystals, this could be due to cooling the solution too quickly or the presence of impurities. Try reheating the solution and allowing it to cool more slowly. Seeding with a pure crystal can also help.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.

Q4: Recrystallization did not provide the desired purity. How can I use flash column chromatography?

A4: Flash column chromatography is an excellent technique for separating compounds with different polarities. For basic compounds like your aminopyrazine, special considerations are necessary to prevent poor separation due to interactions with the acidic silica gel.

Workflow for Flash Chromatography of a Basic Amine

Caption: Workflow for Flash Chromatography Purification.

Recommended Mobile Phase Systems:

Due to the basic nature of the amine groups, it is often necessary to add a small amount of a basic modifier to the eluent to prevent peak tailing and improve separation.

Table 2: Recommended Mobile Phase Systems for Flash Chromatography

SystemCompositionRationale
System 1 Hexane/Ethyl Acetate with 0.5-1% TriethylamineA common starting point for many organic compounds. The triethylamine helps to mask the acidic silanol groups on the silica gel.
System 2 Dichloromethane/Methanol with 0.5-1% TriethylamineA more polar system for compounds that do not move sufficiently in hexane/ethyl acetate.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
  • BenchChem. (2025). Recrystallization techniques for purifying 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl.
  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recrystallization – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Retrieved from [Link]

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"preventing degradation of 6-Bromo-N2-methylpyrazine-2,3-diamine during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-N2-methylpyrazine-2,3-diamine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Given its molecular structure—a substituted bromopyrazine with amine functionalities—this compound requires specific storage and handling protocols to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The degradation of this compound is primarily influenced by three factors inherent to its structure:

  • Oxidation: The electron-rich aromatic diamine system is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored impurities and alter the compound's reactivity. Nitrogen-containing heterocyclic compounds are known to be susceptible to oxidative degradation under aerobic conditions[1].

  • Moisture/Hydrolysis: As with many amine-containing compounds, exposure to moisture can lead to hydration and potential downstream reactions. It is crucial to store and handle the material in a dry environment[2][3].

  • Light (Photodegradation): The bromine-carbon bond and the aromatic pyrazine ring can be sensitive to UV light, which can initiate radical reactions or lead to dehalogenation, compromising the structural integrity of the molecule.

Q2: My sample of this compound has changed color from off-white/yellow to a darker brown. What does this indicate?

A2: A color change, particularly darkening to brown or black, is a strong indicator of oxidative degradation. Aromatic amines are well-known to form highly colored, complex polymeric products upon oxidation. This is a common failure mode for air-sensitive compounds and suggests that the material has been compromised by exposure to oxygen[2]. The material should be re-analyzed for purity before use.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure maximum shelf-life, the compound should be stored under a combination of protective measures. The recommended storage temperature, as indicated on product labels for similar chemicals, is typically in a cool environment.

  • Temperature: Store at 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[4]

  • Light: Keep in an amber or opaque vial to protect from light.[2]

  • Moisture: Ensure the container is tightly sealed to prevent moisture ingress. For highly sensitive applications, storage in a desiccator or a glove box is recommended.[2][4]

Q4: Can I handle this compound on an open lab bench?

A4: For weighing and preparing solutions, it is strongly recommended to handle this compound inside an inert atmosphere glove box.[2] If a glove box is unavailable, minimize exposure time to the atmosphere by working quickly. Purging the vial with an inert gas like argon or nitrogen before and after use can help displace air and moisture.[4]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Unexpected Side Products in Reaction Degradation of the starting material.1. Confirm Purity: Re-analyze the stored reagent using HPLC, LC-MS, or NMR to check for impurities. 2. Implement Proper Handling: If degradation is confirmed, procure fresh material and adhere strictly to inert atmosphere handling protocols.[2][3]
Poor Solubility or Incomplete Dissolution Formation of insoluble polymeric oxidation products.1. Visual Inspection: Check for dark, insoluble particulates. 2. Purity Analysis: Use analytical techniques to confirm the presence of degradation products. 3. Discard: If significant degradation has occurred, it is best to discard the reagent as purification can be difficult.
Gradual Loss of Potency / Reactivity Slow degradation over time due to suboptimal storage.1. Review Storage History: Check if the material was consistently stored under recommended conditions (inert gas, low temp, dark). 2. Qualification Test: Perform a small-scale test reaction with a known control to assess reactivity. 3. Re-evaluate Storage Protocol: Transition to more stringent storage conditions, such as using a glove box and sealing vials with high-quality septa.[5]
New Peaks in HPLC/LC-MS Analysis Onset of chemical degradation.1. Characterize Impurities: If possible, use mass spectrometry to identify the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Isolate and Re-test: Isolate a small amount of the material, expose it to air or light intentionally for a short period, and re-run the analysis to see if the impurity peaks increase. This can confirm the degradation mechanism.
Logical Flow for Troubleshooting Degradation

G A Problem Observed (e.g., Color Change, Failed Reaction) B Step 1: Visual & Olfactory Inspection - Darkening color? - Clumping? A->B C Step 2: Analytical Purity Check (HPLC, LC-MS, NMR) B->C D Are significant impurities (>2%) or color change present? C->D E YES: Degradation Confirmed D->E Yes F NO: Issue is likely elsewhere (e.g., reaction conditions, other reagents) D->F No G Step 3: Review Storage & Handling History - Inert atmosphere used? - Light/moisture exposure? E->G H Step 4: Implement Corrective Actions - Procure fresh material. - Store under inert gas, refrigerated, in the dark. - Handle in glove box. G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for suspected degradation.

Part 3: Protocols for Stability Assessment and Handling

Protocol 1: Standardized Purity Assessment via HPLC

This protocol allows for the routine monitoring of the compound's purity.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound in a clean vial.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • A fresh, high-quality sample should exhibit purity >98%. A significant increase in impurity peaks over time indicates degradation. Analytical methods like HPLC and GC-MS are standard for identifying and quantifying heterocyclic amines and their degradation products.[6][7]

Protocol 2: Best Practices for Aliquoting and Long-Term Storage

To prevent contamination and degradation of the bulk supply, proper aliquoting is essential.

  • Preparation:

    • Move the stock container of the compound, pre-weighed amber vials, and necessary tools (spatulas, funnels) into an inert atmosphere glove box.[2]

    • Allow the stock container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Aliquoting:

    • Inside the glove box, open the main stock container.

    • Carefully dispense the desired amount of powder into each pre-weighed vial. Work efficiently to minimize the time the bulk material is exposed.

    • Tightly cap each aliquot vial.

  • Sealing and Storage:

    • For maximum protection, use vials with PTFE-lined caps. For extra security, wrap the cap-vial interface with Parafilm.

    • Backfill the vials with argon or nitrogen before final sealing.

    • Label each aliquot clearly with the compound name, lot number, date, and weight.

    • Place the aliquots in a labeled secondary container and store at 2-8°C in a dark location.[8][9][10]

Visualization of Degradation Pathways

The primary degradation pathways are oxidation and photodegradation.

G cluster_0 Primary Compound cluster_1 Degradation Products A 6-Bromo-N2-methyl- pyrazine-2,3-diamine B Oxidized Species (e.g., Hydroxylated Pyrazines, N-Oxides, Colored Polymers) A->B O2 (Air) Heat C Dehalogenated Species (N2-methylpyrazine-2,3-diamine) A->C UV Light (hν) Trace H+

Caption: Potential degradation pathways for the compound.

References

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]

  • MOLBASE. (n.d.). 6-bromo-N2-(2-methyl-2-morpholinopropyl)pyrazine-2,3-diamine. Retrieved from [Link]

  • Blog. (n.d.). What are the safety measures for storing pharmaceutical intermediates?. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]

  • NIOSH | CDC. (2002). amines, aromatic 2002. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chen, B. H., & Lin, Y. L. (2001). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 9(3), 123-134. [Link]

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Validation & Comparative

A Researcher's Guide to In Vitro Profiling of Novel Kinase Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, protein kinases remain a pivotal target class. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, particularly in oncology. However, the journey from a promising chemical entity to a validated drug candidate is fraught with challenges, primary among them being the rigorous characterization of its potency and selectivity. This guide provides a comprehensive framework for the in-vitro evaluation of a novel kinase inhibitor, using the hypothetical compound 6-Bromo-N2-methylpyrazine-2,3-diamine as a case study. We will objectively compare its potential performance against two well-characterized kinase inhibitors, the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib , supported by established experimental methodologies.

The Kinase Inhibitor Discovery Cascade: A Rationale for In Vitro Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive therapeutic targets. The initial stages of kinase inhibitor development heavily rely on in vitro assays to establish a foundational understanding of a compound's biochemical activity. These cell-free assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of a purified kinase, offering several advantages:

  • Target Engagement: Confirmation that the compound directly interacts with and inhibits the intended kinase.

  • Potency Determination: Quantification of the inhibitor's strength, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: Assessment of the inhibitor's activity against a broad panel of kinases to identify potential off-target effects.

This early-stage data is critical for making informed decisions about which compounds to advance into more complex and resource-intensive cell-based and in vivo studies.

The Competitors: Establishing a Benchmark for Comparison

To contextualize the potential of a novel inhibitor, it is essential to compare it against established standards. For this guide, we have selected two well-known kinase inhibitors:

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[1] While its lack of selectivity precludes its clinical use, it serves as an invaluable research tool and a positive control in many kinase assays.[1]

  • Dasatinib: A second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[2] It is a multi-targeted inhibitor with high potency against BCR-ABL, SRC family kinases, and other targets.[2][3]

By comparing our hypothetical compound, this compound, against these two benchmarks, we can gain insights into its potential potency and selectivity profile.

Visualizing the Landscape: A Simplified Kinase Signaling Pathway

To appreciate the context of kinase inhibition, it is helpful to visualize a simplified signaling cascade. The diagram below illustrates a generic pathway where an extracellular signal leads to the activation of a receptor tyrosine kinase (RTK), initiating a downstream cascade of phosphorylation events mediated by kinases like SRC and ABL, ultimately leading to a cellular response such as proliferation or survival.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activates Signal Extracellular Signal Signal->RTK Binds and Activates ABL ABL SRC->ABL Downstream Downstream Effectors ABL->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Framework: In Vitro Kinase Inhibition Assays

The cornerstone of characterizing a novel kinase inhibitor is the in vitro kinase assay. There are various formats for these assays, including radiometric, fluorescence-based, and luminescence-based methods.[4] Below is a detailed, step-by-step protocol for a common luminescence-based kinase assay, which measures the amount of ATP remaining in solution after a kinase reaction.

Protocol: Luminescence-Based In Vitro Kinase Assay

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) and control inhibitors (Staurosporine, Dasatinib)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

G start Start prep_inhibitor Prepare serial dilutions of inhibitors start->prep_inhibitor add_kinase Add kinase and inhibitor to plate prep_inhibitor->add_kinase incubate1 Incubate at room temperature add_kinase->incubate1 initiate_rxn Initiate reaction with ATP and substrate incubate1->initiate_rxn incubate2 Incubate to allow kinase reaction initiate_rxn->incubate2 stop_rxn Stop reaction and deplete remaining ATP incubate2->stop_rxn add_detection Add detection reagent to produce luminescence stop_rxn->add_detection read_plate Read luminescence on plate reader add_detection->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based in vitro kinase assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test and control inhibitors in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer. Then, add a small volume of the diluted inhibitors to the appropriate wells. Also include control wells with DMSO only (no inhibitor) and wells with a known inhibitor as a positive control.

  • Kinase Addition: Add the purified recombinant kinase to each well, except for the negative control wells.

  • Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Stop the kinase reaction by adding the first reagent from the luminescent assay kit. This reagent will halt the enzymatic activity and deplete any remaining ATP.

  • Luminescence Generation: Add the second reagent from the kit, which contains luciferase and its substrate, to convert ADP to ATP and then generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the luminescence is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Comparative Data Analysis: A Hypothetical Scenario

To illustrate how the data from such an experiment would be presented and interpreted, the following table shows hypothetical IC50 values for this compound against a panel of kinases, alongside real-world data for Staurosporine and Dasatinib.

Kinase TargetThis compound IC50 (nM) (Hypothetical)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
ABL1 5015[5]0.2 - 1.1[3]
SRC 2006<1[2]
VEGFR2 15002016
PKCα >10,0002[5]>10,000
PKA >10,0007>10,000

Data Interpretation:

  • Potency: In this hypothetical scenario, Dasatinib is the most potent inhibitor of ABL1 and SRC. This compound shows moderate potency against ABL1 and weaker activity against SRC and VEGFR2.

  • Selectivity: Staurosporine demonstrates broad-spectrum activity, potently inhibiting all the tested kinases. Dasatinib is a multi-targeted inhibitor with high potency against ABL and SRC family kinases. Our hypothetical compound, this compound, appears to have a more selective profile than Staurosporine, with a preference for ABL1 over the other kinases in this panel. The lack of activity against PKCα and PKA suggests it is more selective than the broad-spectrum inhibitor.

The Path Forward: From In Vitro Data to Drug Candidate

The in vitro kinase profiling data provides the initial blueprint of a novel inhibitor's capabilities. A compound like our hypothetical this compound, with a potentially selective profile for ABL1, would warrant further investigation. The next logical steps would involve:

  • Expanded Kinome Screening: Testing the compound against a much larger panel of kinases (e.g., >400) to obtain a comprehensive selectivity profile.[6]

  • Cell-Based Assays: Evaluating the inhibitor's ability to block kinase signaling and induce a biological response (e.g., inhibit proliferation of cancer cells) in a cellular context.

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, allosteric, or has another mechanism of action.

This systematic approach, starting with robust in vitro profiling, is fundamental to the successful development of the next generation of targeted kinase inhibitor therapies.

References

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  • Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
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A Comparative Guide to the Efficacy of Brominated Pyrazine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrazine Scaffolds in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Heterocyclic compounds, particularly those containing nitrogen, have emerged as a promising class of molecules due to their diverse chemical structures and ability to interact with various biological targets. Among these, pyrazine derivatives—characterized by a six-membered aromatic ring with two nitrogen atoms in a 1,4 orientation—have garnered significant attention for their potential as potent anticancer agents.[1] These scaffolds are prevalent in numerous clinically approved drugs and natural products, underscoring their pharmacological significance.[2]

The introduction of a bromine atom to the pyrazine core can significantly modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These alterations can, in turn, enhance the compound's interaction with biological targets, leading to improved anticancer activity.[3] This guide provides a comparative analysis of several brominated pyrazine derivatives, synthesizing data from multiple studies to offer researchers and drug development professionals a comprehensive overview of their performance across various cancer cell lines. We will delve into their cytotoxic effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Comparative Cytotoxicity of Brominated Pyrazine Derivatives

The primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below is a comparative summary of the IC50 values for select brominated pyrazine derivatives against a panel of human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineCell Line TypeIC50 (µM)Incubation Time (h)Reference
Brominated CoelenteramideBr-ClmdAGSGastric Adenocarcinoma16.948[3]
Brominated CoelenteramideBr-ClmdAGSGastric Adenocarcinoma16.272[3]
Brominated CoelenteramineBr-ClmAGSGastric Adenocarcinoma16.248[3]
Brominated CoelenteramineBr-ClmAGSGastric Adenocarcinoma15.272[3]
Brominated CoelenteramineBr-ClmA549Non-Small Cell Lung Cancer32.648[4]
Brominated CoelenterazineBr-ClaPC-3Prostate Cancer24.3Not Specified[4]
Brominated CoelenterazineBr-ClaMCF-7Breast Cancer21.6Not Specified[4]
Pyrazoline DerivativeBHXMDA-MB-231Breast CancerNot SpecifiedNot Specified[5]
Pyrazine-Chalcone HybridCompound 66A549Non-Small Cell Lung Cancer0.93 - 7.29Not Specified[2]
Pyrazine-Chalcone HybridCompound 66MDA-MB-231Breast Cancer0.93 - 7.29Not Specified[2]

Note: Experimental conditions such as cell seeding density and assay type can influence IC50 values. Direct comparison should be made with caution.

The data indicates that brominated pyrazine derivatives exhibit potent cytotoxic effects across a range of cancer types, including gastric, lung, prostate, and breast cancers.[3][4] Notably, the brominated coelenteramine (Br-Clm) and coelenteramide (Br-Clmd) show comparable and significant activity against gastric cancer cells.[3] The importance of the bromine substitution is highlighted by studies showing that halogen-free analogs are often devoid of toxicity.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A crucial aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Multiple studies have demonstrated that brominated pyrazine derivatives exert their cytotoxic effects primarily through the induction of apoptosis.[3][6] This is a highly desirable mechanism as it minimizes the inflammatory response often associated with necrotic cell death.

The apoptotic process can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some brominated pyrazines can trigger a crosstalk between these two pathways.[3] Key molecular events in apoptosis include the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation.[7] Furthermore, these compounds have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, which prevents cancer cells from replicating.[6][8]

Signaling Pathway Modulation: The JAK/STAT3 Axis

Recent mechanistic studies have identified the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway as a key target for pyrazine derivatives.[9] The STAT3 protein is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while inhibiting apoptosis.[10] Aberrant STAT3 signaling is a hallmark of many human cancers.[10]

Several novel pyrazine derivatives have been shown to suppress the phosphorylation of STAT3, which is essential for its activation.[9] This inhibition leads to the downregulation of key anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like c-Myc, while upregulating pro-apoptotic proteins such as Bax.[6][9] This targeted inhibition of a critical oncogenic pathway underscores the therapeutic potential of these compounds.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) Nucleus->Transcription Initiates Bromopyrazine Brominated Pyrazine Derivative Bromopyrazine->pJAK Inhibits Bromopyrazine->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT3 signaling pathway by brominated pyrazine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard, step-by-step protocols for the key assays used to characterize the anticancer activity of brominated pyrazine derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the brominated pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Detailed Protocol:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the IC50 concentration of the brominated pyrazine derivative for 24-48 hours.[15]

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Wash the cells once with serum-containing media and then once with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[3]

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 2 x 10⁶ cells.

  • Fixation: Centrifuge the cells and resuspend the pellet in 50 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[2] Incubate on ice for at least 30 minutes.[2][17]

  • Washing: Pellet the fixed cells by centrifugation. Wash the cells twice with PBS.[2]

  • Staining: Resuspend the cell pellet in 500 µL of PI solution (50 µg/mL). Add 500 µL of RNase A solution (100 µg/mL) to eliminate RNA-related signals.[2][9]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[2]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cell cycle phases.[3]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, such as those involved in the JAK/STAT3 pathway (e.g., p-STAT3, STAT3, Bcl-2, Bax).[18]

Detailed Protocol:

  • Lysate Preparation: Treat cells with the brominated pyrazine derivative. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3) diluted in blocking buffer overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Prospects

The comparative analysis presented in this guide demonstrates that brominated pyrazine derivatives are a versatile and potent class of anticancer compounds. Their efficacy across multiple cancer cell lines, coupled with their ability to induce apoptosis and modulate critical oncogenic signaling pathways like JAK/STAT3, makes them highly attractive candidates for further preclinical and clinical development.[6][9] The halogenation of the pyrazine scaffold is a key structural feature that appears to be crucial for their bioactivity.[3]

Future research should focus on synthesizing and screening a broader library of brominated pyrazine derivatives to establish more comprehensive structure-activity relationships. In vivo studies using xenograft models are a necessary next step to validate the in vitro findings and assess the pharmacokinetic and safety profiles of the most promising lead compounds.[9] Ultimately, the insights gained from such studies will be instrumental in translating the potential of these molecules into effective therapeutic strategies for cancer treatment.

References

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  • Rostampour, S., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

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Illuminating the Enigma: A Comparative Guide to Validating the Biological Target of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of drug discovery, the journey from a promising small molecule to a validated therapeutic is fraught with complexity. A critical, and often arduous, step in this process is the definitive identification and validation of its biological target. This guide provides a comprehensive, in-depth framework for researchers working with novel compounds such as 6-Bromo-N2-methylpyrazine-2,3-diamine, for which the biological target is not yet elucidated. As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the strategic rationale to navigate the multifaceted challenge of target validation, ensuring scientific rigor and fostering confidence in your findings.

The Challenge: Starting from a Phenotypic Hit

Frequently, drug discovery begins with a phenotypic screen, where a compound like this compound demonstrates a desirable biological effect (e.g., cancer cell death, reduction in inflammatory markers). However, the underlying mechanism of action and the direct molecular target remain a "black box." This guide will illuminate this box by comparing and contrasting orthogonal experimental strategies, providing a logical workflow from hypothesis generation to definitive target validation.

A Multi-pronged Approach to Target Validation

No single method is sufficient to unequivocally validate a biological target.[1] A robust validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. We will explore a hierarchical approach, beginning with broad, unbiased methods to identify potential interactors and progressively moving towards highly specific, direct binding assays.

Figure 1: A Hierarchical Workflow for Target Validation

Target Validation Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Direct Target Binding & Biophysical Characterization cluster_3 Phase 4: Functional Validation AP_MS Affinity Purification- Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA Identifies potential interactors Kinase_Profiling Broad Kinase Profiling Kinase_Profiling->CETSA Identifies potential kinase targets SPR Surface Plasmon Resonance (SPR) CETSA->SPR Confirms in-cell target engagement ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Confirms in-cell target engagement Reporter_Assay Reporter Gene Assay SPR->Reporter_Assay Quantifies binding kinetics ITC->Reporter_Assay Quantifies binding thermodynamics Genetic_Knockdown Genetic Knockdown/Knockout Reporter_Assay->Genetic_Knockdown Links target engagement to cellular pathway CETSA Workflow Start Treat cells with compound or vehicle control Heat Heat cell aliquots to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and aggregated proteins Heat->Lyse Detect Quantify soluble target protein (e.g., Western Blot, ELISA) Lyse->Detect Analyze Plot melt curves and determine thermal shift (ΔTm) Detect->Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Quantifying the Interaction - Biophysical Characterization

With a target validated for in-cell engagement, the next step is to quantify the binding affinity and kinetics using purified components. This provides a deeper, mechanistic understanding of the interaction.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the purified target protein) immobilized on a sensor chip. [2][3]Binding is detected in real-time as a change in the refractive index at the chip surface, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). [4][5] Experimental Causality: SPR provides precise, quantitative data on the binding kinetics, which is crucial for structure-activity relationship (SAR) studies. The real-time nature of the data can also reveal complex binding mechanisms. [4]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered the gold standard for measuring the thermodynamics of binding. [6]It directly measures the heat released or absorbed during the binding of a small molecule to its target protein. [7][8]This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. [9] Experimental Causality: ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind binding (enthalpic vs. entropic). This information is invaluable for lead optimization. As a direct measurement of binding, it does not require labeling or immobilization, providing a true in-solution measurement. [6] Table 2: Comparison of Biophysical Characterization Methods

MethodPrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Real-time detection of mass changes on a sensor surface upon binding. [2]ka, kd, KDHigh sensitivity; provides kinetic information; amenable to higher throughput. [4]Requires immobilization of the protein, which can affect its conformation; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with binding. [7]KD, n, ΔH, ΔSGold standard for thermodynamics; label-free, in-solution measurement. [6]Requires larger amounts of protein and compound; lower throughput.

Phase 4: Linking Target Engagement to Cellular Function

The final and most crucial phase is to demonstrate that the engagement of the identified target by this compound is responsible for the observed cellular phenotype.

Reporter Gene Assays

Principle: Reporter gene assays are used to study the activity of signaling pathways. [10][11]A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter that is regulated by the signaling pathway of interest. [12][13]If the target of this compound is part of a known pathway, a reporter assay can be used to measure the compound's effect on pathway activation or inhibition. [14] Experimental Causality: This method provides a quantitative readout of the functional consequences of target engagement in a cellular context. It directly links the binding of the compound to a specific cellular response, bridging the gap between biophysical interaction and biological effect. [10] Figure 3: Reporter Gene Assay Principle

Reporter Gene Assay Compound 6-Bromo-N2- methylpyrazine-2,3-diamine Target Validated Target Protein Compound->Target binds & modulates Pathway Signaling Pathway Target->Pathway activates/inhibits Transcription_Factor Transcription Factor Pathway->Transcription_Factor activates/inhibits Promoter Promoter Transcription_Factor->Promoter binds to Reporter_Gene Reporter Gene (e.g., Luciferase) Promoter->Reporter_Gene drives expression of Signal Measurable Signal (Light, Fluorescence) Reporter_Gene->Signal produces

Caption: The principle of a reporter gene assay for functional validation.

Genetic Knockdown/Knockout

Principle: To definitively link the target to the compound's effect, one can use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If this compound loses its phenotypic effect in these target-depleted cells, it provides strong evidence that the compound acts through that specific target.

Experimental Causality: This is a critical "loss-of-function" experiment that directly tests the necessity of the target protein for the compound's activity. A positive result in this assay, combined with direct binding data, constitutes a very high level of target validation.

Conclusion: A Rigorous Path to Target Validation

The validation of a biological target for a novel compound like this compound is a systematic process of evidence accumulation. By employing a multi-pronged approach that combines unbiased discovery, in-cell target engagement, biophysical characterization, and functional validation, researchers can build a compelling and robust case for a specific mechanism of action. This guide provides a logical and experimentally sound framework to navigate this process, ultimately de-risking drug development programs and paving the way for the creation of novel, effective therapeutics.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound or vehicle control for the desired time.

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. [15][16]3. Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins. [16]5. Detection: Carefully collect the supernatant (containing soluble proteins). Determine protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Analysis: Quantify the band intensities at each temperature and plot them against temperature to generate melting curves. Compare the curves from treated and untreated samples to determine the thermal shift.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purify the target protein to >95% homogeneity. Dialyze both the protein and this compound into the same buffer to minimize buffer mismatch effects. [9]2. Loading: Load the purified protein into the sample cell of the ITC instrument and the compound into the injection syringe at a concentration typically 10-15 times that of the protein. 3. Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature. [8]4. Data Acquisition: The instrument measures the heat change after each injection.

  • Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS. [8]

References

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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-N2-methylpyrazine-2,3-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its nitrogen atoms can act as hydrogen bond acceptors, frequently interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1] The 2,3-diamine substitution pattern provides key vectors for chemical modification, allowing for the exploration of chemical space to achieve desired potency and selectivity. The specific scaffold, 6-Bromo-N2-methylpyrazine-2,3-diamine, offers a unique combination of features: the bromine atom at the 6-position serves as a versatile handle for synthetic modification, while the N2-methyl group can influence solubility and metabolic stability.

This guide will dissect the known and inferred SAR of this scaffold, drawing upon data from related pyrazine-based inhibitors to provide a comprehensive overview for the rational design of novel analogs.

Core Structure-Activity Relationship Analysis

The biological activity of this compound analogs is exquisitely sensitive to modifications at several key positions. The following sections detail the impact of these changes.

The Significance of the 6-Bromo Substituent

The bromine atom at the 6-position of the pyrazine ring plays a dual role. Firstly, it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Secondly, and more importantly from a synthetic perspective, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions or a handle for cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at this position to probe interactions with the solvent-exposed region of the kinase active site.

Studies on related heterocyclic scaffolds have demonstrated that substitution at analogous positions can dramatically impact biological activity. For instance, in a series of imidazo[4,5-b]pyridines, substitution with bromine markedly increased antiproliferative activity.[2] This suggests that the electronic and steric properties of the substituent at the 6-position are critical determinants of potency.

The Role of the N2-Methyl Group and N-Alkylation

The N2-methyl group is a key feature of the core scaffold. While seemingly a minor modification, N-alkylation can have profound effects on a molecule's physicochemical properties and biological activity.

  • Solubility and Lipophilicity: N-alkylation can modulate a compound's lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic profile. Structure-activity relationship studies on N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides have shown a strong correlation between lipophilicity and biological activity, including antimycobacterial and photosynthesis-inhibiting effects.[3][4][5]

  • Metabolic Stability: The N-methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism.

  • Conformational Effects: The size and nature of the N-alkyl group can impose conformational constraints on the molecule, potentially locking it into a bioactive conformation. For effective inhibition of photosynthetic electron transport in a series of pyrazine-2-carboxamides, longer alkyl chains on the 3-amino substituent were found to be more favorable.[3][4][5]

Modifications at the 3-Amino Position

The 3-amino group is another critical point for modification. Acylation or substitution with various aryl or alkyl groups can lead to significant changes in activity. These modifications can be tailored to interact with specific residues in the target kinase, thereby influencing both potency and selectivity.

Comparative Biological Activity of Pyrazine Analogs

Compound Class Substitution Pattern Target Kinase(s) IC50 (nM) Key SAR Observations Reference
Triazolo[4,3-a] pyrazinesVaried substitutions on the triazolopyrazine corec-Met, VEGFR-226 - >10,000Introduction of a fluorine atom on a phenoxy group generally improved antiproliferative activity.[6]
2,6-disubstituted Pyrazines(pyrrol-3-yl)acetic acid and monosubstituted anilineCK2αPotent inhibitionThe presence of both the (pyrrol-3-yl)acetic acid and a monosubstituted aniline was crucial for potent activity.[7]
Imidazo[1,2-a]pyrazinesVaried substitutions, including pyridinyl and morpholinophenyl groupsAurora-APotent inhibitionSelectivity for Aurora-A was driven by specific interactions with Thr217 in the ATP-binding pocket.[8]
Pyrazino[2,3-b]pyrazinesPhenyl and triazolylphenyl substitutions at the 6-positionmTOR0.005 - 250The nature of the substituent at the 6-position significantly influenced potency against mTOR kinase.[9]

Experimental Protocols for SAR Elucidation

To systematically evaluate the SAR of novel this compound analogs, a robust experimental workflow is essential. This typically involves chemical synthesis followed by a cascade of in vitro and cell-based assays.

General Synthetic Strategy

The synthesis of analogs can be achieved through a multi-step sequence, often starting from commercially available dihalopyrazines. A key step is the selective introduction of the amino and methylamino groups at the 2- and 3-positions, followed by modification of the 6-bromo position.

Example Synthetic Step: Suzuki Coupling for Modification at the 6-Position

  • Reaction Setup: To a solution of the this compound intermediate in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired boronic acid or boronate ester (1.1 equivalents).

  • Catalyst and Base: A palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base like sodium carbonate (2.0 equivalents) are added.

  • Reaction Conditions: The reaction mixture is degassed and heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

G cluster_synthesis Synthetic Workflow start 2,3-Dichloropyrazine step1 Nucleophilic substitution with hydrazine step2 Cyclization step3 Substitution with aminophenol step4 Modification at 6-position (e.g., Suzuki Coupling) end Target Analogs

In Vitro Kinase Inhibition Assay

The primary evaluation of newly synthesized compounds is typically performed using an in vitro kinase inhibition assay.

Detailed Methodology: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: Set up a reaction mixture containing the purified target kinase, the appropriate substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes) to allow for ATP consumption.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay In Vitro Kinase Assay Workflow start Prepare kinase reaction mixture step1 Add test compound step2 Incubate step3 Add ADP-Glo™ Reagent step4 Add Kinase Detection Reagent step5 Measure luminescence end Determine IC50

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, while not fully elucidated for this specific series, can be rationally explored based on established principles from related pyrazine-based inhibitors. The key to successful lead optimization will lie in the systematic modification of the 6-position and the N-alkyl and 3-amino substituents to achieve a balance of potency, selectivity, and drug-like properties. Future work should focus on generating a focused library of analogs and screening them against a panel of kinases to build a comprehensive SAR dataset. This will enable the development of highly potent and selective inhibitors with therapeutic potential.

References

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Efficacy of 6-Bromo-N2-methylpyrazine-2,3-diamine: A Comparative Benchmarking Guide Against Standard-of-Care Agents in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The heterobicyclic scaffold of pyrazine is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer and antibacterial properties.[1][2] This guide introduces a hypothetical investigational compound, 6-Bromo-N2-methylpyrazine-2,3-diamine, and outlines a comprehensive, technically robust framework for evaluating its preclinical efficacy. As this is a novel chemical entity, no direct comparative data exists. Therefore, this document serves as a strategic guide for researchers, providing detailed experimental protocols to benchmark its performance against established, clinically relevant drugs in two distinct and high-impact therapeutic areas: BRAF V600E-mutant melanoma and Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The experimental designs herein are structured to ensure scientific integrity, providing a clear rationale for each step and a pathway to generate reliable, reproducible, and comparative data.

Part 1: Preclinical Oncology Evaluation - BRAF V600E-Mutant Melanoma

Approximately 50% of cutaneous melanomas harbor an activating mutation in the BRAF kinase, most commonly the V600E substitution.[3] This mutation leads to constitutive activation of the MAPK signaling pathway, driving cell proliferation and survival.[4] This makes the BRAF V600E mutation a prime target for therapeutic intervention. We will therefore assess the efficacy of this compound in this context, comparing it with both a first-generation BRAF inhibitor, Vemurafenib, and a current standard-of-care combination therapy, Dabrafenib and Trametinib.

Comparative Agents: Mechanism of Action
  • Vemurafenib: A potent and selective inhibitor of the BRAF V600E kinase. It blocks the downstream signaling of the MAPK pathway, leading to cell cycle arrest and apoptosis in BRAF-mutant melanoma cells.[5][6]

  • Dabrafenib (BRAF Inhibitor) + Trametinib (MEK Inhibitor): This combination therapy targets two key kinases in the MAPK pathway. By inhibiting both BRAF and MEK, this combination provides a more durable and potent blockade of the signaling pathway, overcoming some of the resistance mechanisms associated with BRAF inhibitor monotherapy.[6][7]

In Vitro Efficacy Assessment: Cell Viability (MTT Assay)

The initial step is to determine the cytotoxic or cytostatic effect of the compound on a relevant cancer cell line. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8]

Experimental Protocol: MTT Assay

  • Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation.[9]

  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion.[10]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of Vemurafenib and a 1:1 molar ratio of Dabrafenib/Trametinib in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Cell Treatment: Replace the medium in the wells with medium containing the various concentrations of the test compound and control drugs. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative IC50 Values

Compound/DrugTarget(s)Expected IC50 in A375 Cells (72h)
This compound To Be Determined To Be Determined
VemurafenibBRAF V600E~70-300 nM[12][13]
Dabrafenib + Trametinib (1:1)BRAF V600E / MEK1/2Potentially lower than Vemurafenib
In Vivo Efficacy Assessment: Melanoma Xenograft Model

To evaluate the compound's efficacy in a more physiologically relevant setting, a xenograft model using immunodeficient mice is employed. This allows for the assessment of the drug's ability to inhibit tumor growth in a living organism.[9][10]

Experimental Workflow: Oncology In Vivo Study

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A A375 Cell Culture B Subcutaneous Injection (5x10^6 cells) into flank of nude mice A->B C Tumor Growth Monitoring (Calipers) B->C D Tumor Volume Reaches ~100-150 mm³ C->D Tumors established E Randomize Mice into Treatment Groups (n=10) D->E F Daily Dosing: - Vehicle - Test Compound - Vemurafenib - Dabrafenib+Trametinib E->F G Measure Tumor Volume (3x/week) & Body Weight F->G Treatment period H Endpoint Reached (e.g., 21 days or Tumor >1500 mm³) G->H I Tumor Excision & Histopathological Analysis H->I

Caption: Workflow for in vivo oncology efficacy testing.

Experimental Protocol: A375 Xenograft Model

  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.[14]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[15]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers three times a week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., oral gavage).

    • Group 2: this compound (dose and route to be determined by tolerability studies).

    • Group 3: Vemurafenib (e.g., 10 mg/kg, oral gavage, daily).[14]

    • Group 4: Dabrafenib (e.g., 150 mg twice daily) + Trametinib (e.g., 2 mg once daily), oral gavage.[6][16]

  • Endpoint Analysis: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Monitor animal body weight as a measure of toxicity. At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle ControlTBD0TBD
This compound TBD TBD TBD
VemurafenibSignificantly < VehicleTBDTBD
Dabrafenib + TrametinibSignificantly < VemurafenibTBDTBD

Part 2: Preclinical Infectious Disease Evaluation - MRSA Skin Infection

The emergence of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to public health.[17] Pyrazine derivatives have shown promise as antibacterial agents, making this a relevant area for the evaluation of our investigational compound.[2] We will compare its efficacy against Vancomycin, a glycopeptide antibiotic often used for serious MRSA infections, and Linezolid, an oxazolidinone used for skin and soft tissue infections.[18][19]

Comparative Agents: Mechanism of Action
  • Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[20]

  • Linezolid: A protein synthesis inhibitor that binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for bacterial translation.[21]

In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's in vitro activity.[2]

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain: MRSA ATCC 43300.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Compound Preparation:

    • Prepare stock solutions of this compound, Vancomycin, and Linezolid in an appropriate solvent.

    • Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the 96-well plate.

  • Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Comparative MIC Values

Compound/DrugMechanism of ActionExpected MIC for MRSA ATCC 43300 (µg/mL)
This compound To Be Determined To Be Determined
VancomycinCell Wall Synthesis Inhibitor0.5 - 2[1]
LinezolidProtein Synthesis Inhibitor1 - 4
In Vivo Efficacy Assessment: Murine Skin Infection Model

A murine model of skin infection is crucial for evaluating the efficacy of a potential antibacterial agent in a setting that mimics a clinical infection.

Experimental Workflow: Infectious Disease In Vivo Study

G cluster_0 Phase 1: Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Shave Dorsal Area of BALB/c Mice B Intradermal Injection of MRSA (1x10^7 CFU) A->B C Initiate Treatment (e.g., 2h post-infection) B->C Infection established D Administer Treatment Groups: - Vehicle - Test Compound - Vancomycin - Linezolid C->D E Monitor Lesion Size Daily D->E Treatment period F Euthanize at Day 3-5 E->F G Excise Skin Lesion F->G H Homogenize Tissue & Determine Bacterial Load (CFU) G->H

Caption: Workflow for in vivo infectious disease efficacy testing.

Experimental Protocol: Murine Skin Infection Model

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Anesthetize the mice and shave a small area on their backs. Inject intradermally a 50 µL suspension containing 1 x 10^7 CFU of MRSA ATCC 43300.

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 mice per group) and begin treatment at a specified time post-infection (e.g., 2 hours).

    • Group 1: Vehicle control (route matching test compound).

    • Group 2: this compound (dose and route determined by tolerability studies).

    • Group 3: Vancomycin (e.g., subcutaneous or intraperitoneal administration).

    • Group 4: Linezolid (e.g., 600 mg twice daily, oral gavage).

  • Endpoint Analysis: Monitor the size of the skin lesion daily. At a predetermined endpoint (e.g., day 3 or 5 post-infection), euthanize the mice. Aseptically excise the skin lesion, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU per gram of tissue).

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupMean Lesion Size (mm²) at Day 3Mean Bacterial Load (log10 CFU/g tissue)
Vehicle ControlTBDTBD
This compound TBD TBD
VancomycinSignificantly < VehicleSignificantly < Vehicle
LinezolidSignificantly < VehicleSignificantly < Vehicle

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of the novel compound this compound. By directly comparing its performance against current standards of care in both oncology and infectious disease models, researchers can generate a comprehensive dataset to inform decisions regarding its potential for further development. The detailed protocols and comparative data tables are designed to ensure that the generated evidence is robust, reproducible, and directly translatable to the established landscape of drug efficacy.

References

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  • PubMed. (2017, May 22). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. [Link]

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A Comprehensive Guide to Characterizing the Cross-Reactivity Profile of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to advancing a successful therapeutic candidate. This guide provides an in-depth, technical framework for establishing the cross-reactivity profile of 6-Bromo-N2-methylpyrazine-2,3-diamine, a substituted pyrazine derivative with potential applications in kinase inhibition.[1][2] The pyrazine scaffold is a common feature in many biologically active compounds, including several FDA-approved drugs.[3][4] Its derivatives are known to interact with a variety of biological targets, making a thorough assessment of off-target binding essential.[1][2]

This document moves beyond a rigid template to offer a logical, causality-driven approach to experimental design and data interpretation, reflecting the best practices in the field of drug discovery.

The Imperative of Selectivity Profiling

The biological effect of any small molecule is a function of its interactions with both its intended target and numerous unintended off-targets. This "cross-reactivity" can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. For pyrazine derivatives, which can function as "hinge-binding" motifs in kinase inhibitors, assessing the kinome-wide selectivity is a critical step in preclinical development.[3] A narrow, well-defined cross-reactivity profile is often a key indicator of a viable drug candidate, minimizing the potential for adverse effects.[5]

Experimental Workflow for Determining Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-tiered approach, beginning with broad screening and progressing to more focused mechanistic studies. The following workflow represents a comprehensive strategy for characterizing this compound.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Dose-Response & Affinity Determination cluster_2 Phase 3: Cellular & Functional Assays A Compound Synthesis & QC (Purity >95% by HPLC/LC-MS) B Primary Kinase Panel Screening (e.g., Reaction Biology KinomeScan™ or Promega NanoBRET®) Single high concentration (e.g., 10 µM) A->B C Data Analysis: Identify initial 'hits' (% inhibition > 50%) B->C D IC50 Determination for 'Hits' (10-point dose-response curve) C->D Prioritize potent off-targets E Orthogonal Assay Confirmation (e.g., Cellular Thermal Shift Assay - CETSA) D->E F Cell-Based Target Engagement Assays (e.g., NanoBRET® TE in live cells) E->F Confirm cellular activity G Functional Off-Target Assays (e.g., cAMP for GPCRs, cytotoxicity) F->G H H G->H Final Profile & Risk Assessment

Caption: A multi-phase workflow for characterizing the cross-reactivity of a novel compound.

Detailed Experimental Protocols

1. Primary Kinase Panel Screening

  • Objective: To obtain an initial, broad overview of the kinome-wide selectivity of this compound.

  • Rationale: Large-scale kinase panels, often comprising over 400 kinases, provide a cost-effective and comprehensive first look at potential off-target interactions.[6][7] A high concentration (e.g., 1-10 µM) is used to maximize the chances of detecting even weak interactions.

  • Protocol (Example using a radiometric assay like Reaction Biology's HotSpot™): [5]

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound to a commercial vendor (e.g., Reaction Biology, Promega, Pharmaron) for screening against their full kinase panel at a final concentration of 10 µM.[5][8][6]

    • The assay typically involves incubating the compound with a specific kinase, a substrate (e.g., a generic peptide), and radiolabeled ATP (e.g., ³³P-ATP).

    • The kinase catalyzes the transfer of the radiolabeled phosphate from ATP to the substrate.

    • The reaction is stopped, and the labeled substrate is separated from the unused ATP.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • Inhibition is calculated relative to a DMSO vehicle control (0% inhibition) and a potent, broad-spectrum inhibitor as a positive control (100% inhibition).

2. IC₅₀ Determination for Off-Target Hits

  • Objective: To quantify the potency of the compound against the "hits" identified in the primary screen.

  • Rationale: An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) provides a quantitative measure of potency, allowing for the ranking of off-targets.

  • Protocol (Example using an ADP-Glo™ assay): [6][7]

    • For each confirmed off-target kinase, set up a series of reactions in a multi-well plate.

    • Create a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).

    • Add the kinase, substrate, and ATP to the wells containing the compound dilutions. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Analysis: A Hypothetical Profile

To illustrate the output of such a study, the table below presents a hypothetical cross-reactivity profile for this compound, where the intended target is Aurora Kinase A (AURKA).

TargetTarget FamilyPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)
AURKA (Intended Target) Serine/Threonine Kinase 98% 15
FLT3Tyrosine Kinase92%150
VEGFR2 (KDR)Tyrosine Kinase85%450
p38α (MAPK14)Serine/Threonine Kinase65%1,200 (1.2 µM)
ROCK1Serine/Threonine Kinase58%3,500 (3.5 µM)
ABL1Tyrosine Kinase30%>10,000 (>10 µM)
SRCTyrosine Kinase15%>10,000 (>10 µM)

Interpretation of Hypothetical Data:

  • High Potency on Primary Target: The compound is highly potent against its intended target, AURKA, with an IC₅₀ of 15 nM.

  • Selectivity Window: There is a 10-fold selectivity window between the primary target (AURKA) and the most potent off-target (FLT3). This is a promising, though not ideal, result.

  • Potential for Off-Target Effects: The sub-micromolar activity against FLT3 and VEGFR2 suggests that at therapeutic concentrations required to inhibit AURKA, there may be engagement of these off-targets. This could lead to side effects associated with the inhibition of these kinases, such as impacts on hematopoiesis (FLT3) or angiogenesis (VEGFR2).

Visualizing Off-Target Pathway Interactions

The off-target activity on VEGFR2 could have significant biological consequences. The following diagram illustrates the potential for this compound to interfere with the VEGF signaling pathway.

G cluster_pathway VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS Ras VEGFR2->RAS Phosphorylates AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromo-N2- methylpyrazine- 2,3-diamine Inhibitor->VEGFR2 Inhibits

Caption: Potential off-target inhibition of the VEGFR2 signaling pathway.

Conclusion and Forward Strategy

This guide outlines a systematic and robust methodology for defining the cross-reactivity profile of this compound. Based on the hypothetical data, while the compound shows promise with high on-target potency, the off-target activity against FLT3 and VEGFR2 warrants further investigation. The next logical steps would involve cell-based assays to confirm target engagement and functional consequences of inhibiting these off-targets in a more physiologically relevant context.[8] This comprehensive understanding is essential for making informed decisions in the progression of this compound as a potential therapeutic agent.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]

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  • ResearchGate. Studies on Pyrazine Derivatives. Part 39. Synthesis, Reactions, and Tuberculostatic Activity of 3-Pyrazinyl-1,2,4-triazolo[4,3-a]-1,3-diazacycloalkanes. [Link]

  • MOLBASE. 6-bromo-N2-(2-methyl-2-morpholinopropyl)pyrazine-2,3-diamine. [Link]

  • PubChem. 6-bromo-N-[[3-[2-oxo-2-[[5-[4-[6-[(2-phenylacetyl)amino]pyridazin-3-yl]butyl]. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. [Link]

  • PubChemLite. 6-bromo-n2-(2-methoxyethyl)pyrazine-2,3-diamine. [Link]

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  • PubMed. N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. [Link]

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  • PubMed. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. [Link]

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In Vivo Validation of 6-Bromo-N2-methylpyrazine-2,3-diamine Activity: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-N2-methylpyrazine-2,3-diamine, a novel heterocyclic compound with putative anti-cancer properties. Drawing upon the established precedent of pyrazine derivatives in oncology research, this document outlines a structured, evidence-based approach to assess the compound's efficacy, mechanism of action, and comparative performance in preclinical models.[1][2][3][4]

Introduction: The Therapeutic Potential of Pyrazine Derivatives

Pyrazine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Numerous studies have demonstrated the potential of pyrazine-based molecules as potent anti-cancer agents, exhibiting mechanisms that often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3][4] While direct in vivo data for this compound is not yet publicly available, its structural similarity to other biologically active pyrazines suggests its potential as a kinase inhibitor, a class of targeted therapy that has revolutionized cancer treatment.[5][6] This guide, therefore, proposes a rigorous preclinical validation strategy to elucidate its therapeutic promise.

Proposed Mechanism of Action: Targeting Oncogenic Kinase Signaling

Based on the broader class of pyrazine derivatives, it is hypothesized that this compound functions as a kinase inhibitor. Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] The proposed mechanism of action centers on the inhibition of a key oncogenic kinase, leading to the downstream suppression of pathways responsible for cell proliferation, survival, and metastasis.

Proposed_Mechanism_of_Action cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Pyrazine_Compound This compound Pyrazine_Compound->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Proposed mechanism of this compound as a kinase inhibitor.

Comparative Compounds

For a robust evaluation, the in vivo activity of this compound should be compared against both a standard-of-care chemotherapeutic agent and another investigational pyrazine derivative with a known anti-cancer profile.

Compound ClassSpecific AgentRationale for Inclusion
Test Article This compoundThe novel compound under investigation.
Standard of Care GemcitabineA widely used chemotherapeutic for various solid tumors, providing a benchmark for clinical relevance.
Alternative Pyrazine A commercially available pyrazine derivative with documented anti-cancer activity (e.g., a known kinase inhibitor)To compare efficacy and potential off-target effects within the same chemical class.

In Vivo Validation Workflow

A multi-stage in vivo validation process is proposed to comprehensively assess the therapeutic potential of this compound.

In_Vivo_Validation_Workflow Start Start: In Vitro Characterization Animal_Model Animal Model Selection (e.g., Xenograft, PDX) Start->Animal_Model Tolerability Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK) Animal_Model->Tolerability Efficacy Efficacy Studies: Tumor Growth Inhibition Tolerability->Efficacy Pharmacodynamics Pharmacodynamic (PD) Biomarker Analysis Efficacy->Pharmacodynamics Toxicology Preliminary Toxicology and Histopathology Pharmacodynamics->Toxicology End End: Data Analysis & Reporting Toxicology->End

Caption: A stepwise workflow for the in vivo validation of a novel anti-cancer compound.

Experimental Protocols

Animal Model Selection and Rationale

The choice of an appropriate animal model is critical for the clinical translatability of preclinical findings.[7][8][9]

  • Cell Line-Derived Xenograft (CDX) Model:

    • Rationale: A cost-effective and technically straightforward model for initial efficacy screening.

    • Cell Line Selection: Human pancreatic cancer cell line (e.g., PANC-1) or a lung adenocarcinoma cell line (e.g., A549), based on in vitro sensitivity data for the test compound.

  • Patient-Derived Xenograft (PDX) Model:

    • Rationale: Offers higher predictive validity for clinical outcomes by preserving the heterogeneity of the original patient tumor.[9]

    • Model Selection: A well-characterized PDX model of pancreatic or non-small cell lung cancer.

Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies
  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Methodology:

    • Administer escalating doses of the compound to healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c).

    • Monitor for clinical signs of toxicity (weight loss, changes in behavior, etc.) for 14 days.

    • Collect blood samples at various time points post-administration to determine plasma drug concentrations using LC-MS/MS.

    • Analyze the data to calculate key PK parameters (Cmax, Tmax, AUC, half-life).

Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of this compound in comparison to the control groups.

  • Methodology:

    • Implant tumor cells or tissue fragments into immunodeficient mice (e.g., NOD/SCID or NSG).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):

      • Vehicle Control

      • This compound (at MTD)

      • Gemcitabine (at a clinically relevant dose)

      • Alternative Pyrazine Compound (at its established effective dose)

    • Administer treatments according to a predetermined schedule (e.g., daily, twice weekly).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis.

Pharmacodynamic (PD) Biomarker Analysis
  • Objective: To confirm target engagement and elucidate the downstream effects of this compound on the proposed signaling pathway.

  • Methodology:

    • Homogenize tumor tissues collected at the end of the efficacy study.

    • Perform Western blot or immunohistochemistry (IHC) to assess the phosphorylation status of the target kinase and key downstream signaling proteins (e.g., p-ERK, p-AKT).

    • Analyze cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay) in tumor sections.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Comparative Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A
This compound
Gemcitabine
Alternative Pyrazine

Table 2: Pharmacodynamic Biomarker Modulation

Treatment Groupp-Target Kinase (Fold Change vs. Vehicle)p-ERK (Fold Change vs. Vehicle)Ki-67 Positive Cells (%)
Vehicle Control1.01.0
This compound
Gemcitabine
Alternative Pyrazine

Conclusion

This guide provides a robust and scientifically rigorous framework for the in vivo validation of this compound. By following these detailed protocols and employing a comparative approach, researchers can effectively assess the compound's therapeutic potential, elucidate its mechanism of action, and generate the critical data necessary to support its further development as a novel anti-cancer agent.

References

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing.
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A Comparative Guide to the Synthetic Routes of Substituted Pyrazine Diamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazine Diamines

Pyrazine rings are key components in many natural and synthetic bioactive compounds.[1][2] Their derivatives are known to exhibit a range of biological activities, including antibacterial and antitumor properties.[3] The introduction of amino groups to the pyrazine core further enhances their potential as pharmacophores, making the efficient synthesis of substituted pyrazine diamines a topic of significant interest in drug discovery and development. This guide will compare and contrast the primary methods for their synthesis, providing a framework for selecting the most appropriate route for a given target molecule.

Classical Approaches: Condensation Reactions

The formation of the pyrazine ring through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a foundational and widely employed strategy.[4][5] This approach, while traditional, offers a straightforward route to a variety of pyrazine derivatives.

Condensation of α-Diketones with 1,2-Diamines

This method involves the reaction of an α-diketone with a 1,2-diamine to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[4][6]

Reaction Mechanism:

The reaction proceeds through a double condensation to form a 2,3-dihydropyrazine. This intermediate is then oxidized to the corresponding pyrazine. Common oxidizing agents include copper(II) oxide or manganese dioxide.[4]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diketone α-Diketone Dihydropyrazine Dihydropyrazine Diketone->Dihydropyrazine Condensation Diamine 1,2-Diamine Diamine->Dihydropyrazine Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: General workflow for pyrazine synthesis via condensation-oxidation.

Advantages:

  • Readily available starting materials.

  • Straightforward procedure for symmetrical pyrazines.

Limitations:

  • The use of two different α-amino ketones to produce unsymmetrical pyrazines often results in a mixture of products.[7]

  • Regiospecificity can be a challenge when using unsymmetrical diketones or diamines.

Self-Condensation of α-Amino Ketones

Symmetrical pyrazines can be efficiently synthesized through the self-condensation of α-amino ketones.[7] This method is particularly useful for preparing 2,5-disubstituted pyrazines.

Modern Synthetic Strategies: Cross-Coupling Reactions

The limitations of classical condensation methods, particularly in achieving regiocontrol for unsymmetrically substituted pyrazines, have driven the development of modern cross-coupling strategies. The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of aryl amines and has been successfully applied to the synthesis of aminopyrazines.[8][9]

Buchwald-Hartwig Amination of Halopyrazines

This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a halopyrazine and an amine.[9] This method offers excellent functional group tolerance and broad substrate scope.[8]

Catalytic Cycle:

The reaction mechanism involves the oxidative addition of the halopyrazine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminopyrazine and regenerate the catalyst.[9]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'NH_2 pd_amine_complex [R-Pd(II)(NHR')L_n]^+X^- amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex R-Pd(II)(NR')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Advantages:

  • High yields and excellent functional group tolerance.

  • Applicable to a wide range of amines, including primary and secondary amines.[10]

  • Allows for the regioselective introduction of amino groups.

Limitations:

  • The cost of palladium catalysts and specialized ligands can be a drawback for large-scale synthesis.

  • Ammonia can be a challenging coupling partner due to its strong binding to palladium complexes.[8]

Experimental Protocol: Synthesis of a 2-Aminopyrazine Derivative

A representative procedure involves the reaction of a 2-halopyrazine with an amine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu) in an inert solvent like toluene, often under microwave irradiation to accelerate the reaction.[11]

Synthesis from Chiral Precursors: Amino Acid-Based Routes

For the synthesis of enantiomerically pure pyrazine diamines, natural α-amino acids serve as excellent chiral starting materials.[12][13] These methods typically involve the modification of the amino acid's carboxyl group and subsequent cyclization.

Dimerization of α-Amino Aldehydes

A biomimetic approach involves the dimerization of α-amino aldehydes derived from amino acids to form 2,5-disubstituted pyrazines.[2][14] The α-amino aldehydes can be generated in situ from their N-protected precursors.

Advantages:

  • Provides access to chiral pyrazines with high enantiopurity.

  • Biomimetic approach can be efficient.

Limitations:

  • The synthesis of the α-amino aldehyde precursors can require multiple steps.

Emerging Strategies: C-H Amination

Direct C-H amination is an atom-economical and environmentally friendly approach that avoids the pre-functionalization of the pyrazine ring.[15] While still an evolving field, rhodium-catalyzed C-H amination has shown promise for the synthesis of substituted 1,2-diamines and could be applicable to pyrazine systems.[16][17]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Typical Yields
Condensation of α-Diketones Classical, robustReadily available starting materials, good for symmetrical products.Poor regioselectivity for unsymmetrical products, can form mixtures.Moderate to High
Buchwald-Hartwig Amination Modern, versatileHigh yields, excellent functional group tolerance, good regioselectivity.Cost of catalyst and ligands, challenges with ammonia.Good to Excellent
Amino Acid-Based Synthesis Chiral synthesisAccess to enantiomerically pure products, biomimetic.Multi-step synthesis of precursors.Moderate
C-H Amination Atom-economical, greenDirect functionalization, avoids pre-activation.Still under development, substrate scope can be limited.Variable

Conclusion

The synthesis of substituted pyrazine diamines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical condensation reactions remain a viable option for simpler, symmetrical targets. For more complex, unsymmetrically substituted diamines, modern cross-coupling reactions like the Buchwald-Hartwig amination offer superior control and versatility. When enantiopurity is a critical requirement, amino acid-based strategies provide a reliable route to chiral pyrazine diamines. The continued development of novel methods such as direct C-H amination promises to further expand the synthetic chemist's toolbox for accessing these important heterocyclic scaffolds. The choice of synthetic route will ultimately depend on the specific substitution pattern of the target molecule, scalability requirements, and the availability of starting materials.

References

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  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). NIH. [Link]

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  • Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone with a 1,2‐diamine by Jones[12] and (B) pyrazines by a self‐cyclization of two α‐aminoketones by Gutknecht.[9]. (n.d.). ResearchGate. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). RSC Publishing. [Link]

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Benchmarking 6-Bromo-N2-methylpyrazine-2,3-diamine: A Comparative Guide Against a Known Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive framework for the systematic benchmarking of the novel chemical entity, 6-Bromo-N2-methylpyrazine-2,3-diamine, against a relevant, well-characterized standard. The pyrazine scaffold is a key feature in many kinase inhibitors, and this document provides detailed, self-validating protocols for assessing the analytical purity, chemical stability, and comparative biological activity of this compound.[1][2] The methodologies and data presentation formats are designed for researchers, medicinal chemists, and drug development professionals to facilitate a robust evaluation of this and similar heterocyclic compounds in discovery pipelines.

Introduction: Rationale for Comparative Analysis

Pyrazine derivatives are a significant class of N-heteroaromatic compounds with diverse applications in medicinal chemistry, including as antibacterial and antitumor agents.[3] The pyrazine-2,3-diamine core, in particular, is a privileged structure found in numerous kinase inhibitors. The introduction of a bromine atom at the 6-position and an N-methyl group on the 2-amino substituent of this compound can significantly influence its physicochemical properties, metabolic stability, and target engagement.

To ascertain the therapeutic potential of this novel compound, it is imperative to benchmark it against a known standard. For the purpose of this guide, a suitable comparator would be a structurally related pyrazine derivative with established biological activity, such as a non-brominated analogue or a compound with a different substitution pattern. This direct comparison allows for a clear understanding of the structure-activity relationship (SAR) and the specific contribution of the bromo and N-methyl functionalities.

Experimental Framework: A Three-Pillar Approach

A thorough evaluation of a novel compound rests on three essential pillars: analytical characterization, stability profiling, and biological activity assessment. This integrated approach ensures a comprehensive understanding of the molecule's potential.

G cluster_0 Benchmarking Workflow Start Compound Acquisition (this compound & Standard) Purity Purity & Identity Assessment (HPLC, LC-MS, NMR) Start->Purity Stability Chemical Stability Assay (Forced Degradation) Start->Stability Activity Biological Activity Assay (e.g., Kinase Inhibition) Start->Activity Data Data Analysis & Comparison Purity->Data Stability->Data Activity->Data End Comprehensive Profile Data->End G cluster_0 Forced Degradation Workflow Start Prepare Compound Solutions (e.g., 1 mg/mL in ACN:H2O) Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B Guidelines) Start->Photolytic Analysis Analyze by HPLC (Quantify Remaining Parent Compound) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis G cluster_0 Generic Kinase Assay Principle KinaseRxn Step 1: Kinase Reaction Kinase + Substrate + ATP (in presence of inhibitor) Detection Step 2: Detection Measure product formation (e.g., Phospho-substrate) or ATP depletion KinaseRxn->Detection Signal Step 3: Signal Generation (Luminescence, Fluorescence, etc.) Detection->Signal Readout Step 4: Data Acquisition Measure signal intensity Signal->Readout

Sources

Quantitative Analysis of 6-Bromo-N2-methylpyrazine-2,3-diamine's Inhibitory Potency: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the quest for novel small molecule inhibitors with high potency and selectivity remains a paramount objective. This guide provides a comprehensive quantitative analysis of the inhibitory potential of a novel compound, 6-Bromo-N2-methylpyrazine-2,3-diamine, against a key therapeutic target. By contextualizing its performance against established alternatives and detailing the rigorous experimental methodologies required for such an evaluation, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to assess and advance promising chemical entities.

Introduction: The Therapeutic Promise of the Pyrazine-2,3-diamine Scaffold

The pyrazine-2,3-diamine core is a privileged scaffold in medicinal chemistry, demonstrating a propensity for interaction with a variety of enzymatic targets. Its derivatives have been explored for their potential as kinase inhibitors and modulators of other key cellular signaling pathways.[1][2] The introduction of a bromine substituent and a methylamino group, as seen in this compound, offers intriguing possibilities for enhancing binding affinity and selectivity through halogen bonding and tailored hydrophobic interactions.[2]

Given the structural similarities of the pyrazine scaffold to known inhibitors of Dipeptidyl Peptidase-4 (DPP-4), this guide will focus on the quantitative evaluation of this compound as a potential DPP-4 inhibitor.[2] DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a validated therapeutic target for type 2 diabetes.[5]

This guide will present a hypothetical inhibitory profile for this compound and compare it with leading, clinically approved DPP-4 inhibitors. The subsequent sections will provide detailed, field-proven protocols for the necessary biochemical assays to validate these findings.

Comparative Inhibitory Potency Against Dipeptidyl Peptidase-4 (DPP-4)

To contextualize the potential efficacy of this compound, a direct comparison of its half-maximal inhibitory concentration (IC50) against DPP-4 with established drugs is essential. The following table summarizes the reported IC50 values for prominent DPP-4 inhibitors, alongside a projected value for our compound of interest based on structure-activity relationship (SAR) insights from related pyrazine-based molecules.[2]

CompoundScaffoldDPP-4 IC50 (nM)Citation(s)
This compound Pyrazine-2,3-diamineHypothetical: 25 nM-
SitagliptinTriazolopyrazine18 nM[6]
VildagliptinCyanopyrrolidine62 nM[7]
LinagliptinXanthine~1 nM[8]
AlogliptinPyrimidinedione24 nM[7]

This hypothetical IC50 value for this compound is an educated projection. The presence of the halogen atom could contribute to enhanced binding affinity.[2] Rigorous experimental validation as outlined in the subsequent sections is imperative.

Experimental Protocols for Quantitative Inhibitory Potency Analysis

The cornerstone of a robust quantitative analysis is a well-defined and reproducible experimental protocol. The following sections detail the step-by-step methodologies for determining the IC50 value and elucidating the mechanism of inhibition for a novel compound against DPP-4.

Workflow for DPP-4 Inhibition Assay

The overall experimental workflow is designed to systematically assess the inhibitory activity of the test compound. This multi-step process ensures data accuracy and provides a comprehensive understanding of the compound's interaction with the target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound, Controls) serial_dilution Serial Dilution of Test Compound prep_reagents->serial_dilution plate_setup 96-Well Plate Setup (Controls & Test Compound) serial_dilution->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init incubation Incubation at 37°C reaction_init->incubation fluorescence_reading Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) incubation->fluorescence_reading data_processing Data Processing (% Inhibition Calculation) fluorescence_reading->data_processing ic50_determination IC50 Determination (Non-linear Regression) data_processing->ic50_determination

Caption: Experimental workflow for DPP-4 inhibitory potency assessment.

Detailed Protocol for IC50 Determination of DPP-4 Inhibition

This protocol utilizes a fluorescence-based assay, a widely accepted and sensitive method for quantifying DPP-4 activity.[9][10]

Materials:

  • Human recombinant DPP-4 enzyme[9]

  • DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[9]

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[9]

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: Sitagliptin[9]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and allow it to reach room temperature.

    • Thaw the human recombinant DPP-4 enzyme on ice and dilute it to the working concentration in the assay buffer. Keep the diluted enzyme on ice.[9]

    • Prepare a stock solution of the Gly-Pro-AMC substrate in the assay buffer.

    • Prepare a stock solution of the test compound and the positive control (Sitagliptin) in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • 100% Initial Activity (Control): 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of DMSO.[9]

      • Background: 40 µL of Assay Buffer and 10 µL of DMSO.[9]

      • Positive Control: 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of a known concentration of Sitagliptin.[9]

      • Test Compound: 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of each dilution of this compound.[9]

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the introduction of the substrate.[10]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[9]

    • Cover the plate and incubate for 30 minutes at 37°C.[9]

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound Well / Fluorescence of 100% Activity Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]

Enzyme Kinetics Analysis: Elucidating the Mechanism of Inhibition

To understand how this compound interacts with DPP-4, an enzyme kinetics study is crucial. This will determine if the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Perform the DPP-4 activity assay as described above, but with varying concentrations of both the inhibitor (around its IC50 value) and the substrate (Gly-Pro-AMC).[10]

  • Measure the initial reaction velocities (V) at each combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

  • Calculate the inhibition constant (Ki) from the data.[12]

The DPP-4 Signaling Pathway in Glucose Homeostasis

Understanding the biological context of DPP-4 inhibition is vital. DPP-4 is a key regulator of the incretin pathway, which is fundamental to maintaining glucose homeostasis.

G cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver food_intake Food Intake incretin_release Release of GLP-1 and GIP food_intake->incretin_release insulin_secretion ↑ Insulin Secretion (β-cells) incretin_release->insulin_secretion stimulates glucagon_secretion ↓ Glucagon Secretion (α-cells) incretin_release->glucagon_secretion inhibits dpp4 DPP-4 incretin_release->dpp4 is inactivated by hgp ↓ Hepatic Glucose Production insulin_secretion->hgp indirectly inhibits glucagon_secretion->hgp directly inhibits glucose_control Improved Glucose Control hgp->glucose_control inhibitor This compound (DPP-4 Inhibitor) inhibitor->dpp4 inhibits

Caption: The role of DPP-4 in the incretin signaling pathway and its inhibition.

As depicted, the oral ingestion of food stimulates the release of incretin hormones GLP-1 and GIP from the gut.[3] These hormones act on the pancreas to increase insulin secretion and decrease glucagon secretion in a glucose-dependent manner.[5] DPP-4 rapidly degrades these incretins, thereby attenuating their glucose-lowering effects.[4] By inhibiting DPP-4, this compound would prolong the action of GLP-1 and GIP, leading to improved glycemic control.[3]

Conclusion and Future Directions

This guide has provided a framework for the quantitative analysis of this compound as a potential DPP-4 inhibitor. The hypothetical IC50 value, when compared with established drugs, suggests that this compound warrants further investigation. The detailed experimental protocols provided herein offer a robust methodology for validating its inhibitory potency and elucidating its mechanism of action.

Future studies should focus on confirming the projected IC50 value through rigorous in vitro testing. Furthermore, assessing the selectivity of this compound against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is crucial to determine its safety profile.[7] Successful in vitro characterization would pave the way for in vivo studies in animal models of type 2 diabetes to evaluate its efficacy and pharmacokinetic properties. The pyrazine-2,3-diamine scaffold continues to be a promising starting point for the development of novel therapeutics, and a thorough quantitative analysis is the first critical step in this journey.

References

  • Kim, D. et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

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  • Röhrborn, D. et al. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 6, 36. [Link]

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  • Graefe-Mody, U. et al. (2011). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 4, 1-12. [Link]

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  • Pratley, R. E., & Salsali, A. (2007). Emerging role of dipeptidyl peptidase-IV (DPP-4) inhibitor vildagliptin in the management of Type 2 diabetes. International Journal of Clinical Practice. Supplement, (155), 37-45. [Link]

  • Nauck, M. A. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Semantic Scholar. [Link]

  • Yilmaz, I. et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 27(3), 943. [Link]

  • Sharma, S. et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]

  • Sharma, S. et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

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  • Singh, S. B. et al. (2014). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Journal of Molecular Modeling, 20(4), 2197. [Link]

  • ResearchGate. (2017). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?. [Link]

  • Zhang, H. et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893330. [Link]

  • Dey, S. et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

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  • Al-Masri, I. M. et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Jordan Journal of Pharmaceutical Sciences, 17(1), 1-22. [Link]

  • Kumar, R. et al. (2018). Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2571. [Link]

  • Akindele, S. A. et al. (2022). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. Molecules, 27(19), 6265. [Link]

  • Scott, L. J. (2011). Linagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus. Postgraduate Medicine, 123(4), 46-53. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that innovation in the lab goes hand-in-hand with an unwavering commitment to safety. The proper handling and disposal of novel chemical entities like 6-Bromo-N2-methylpyrazine-2,3-diamine are not just procedural afterthoughts; they are integral to responsible research and development. This guide provides a comprehensive, technically grounded framework for managing this compound's waste stream, ensuring the safety of your personnel and compliance with environmental regulations.

The causality behind these protocols is clear: halogenated aromatic amines, as a class, present notable toxicological and environmental hazards. Improper disposal can lead to personnel exposure, environmental contamination, and regulatory non-compliance. This guide is designed to be a self-validating system, grounding each procedural step in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][4]

  • Irritation: Causes significant skin, eye, and respiratory tract irritation.[1][2][3][4]

  • Environmental: As a brominated organic compound, it requires specialized disposal to prevent the formation of hazardous combustion byproducts like hydrobromic acid (HBr) and potential dioxins/furans.[5] Do not let this chemical enter the environment.[1]

Summary of Key Safety Data

ParameterInformationSource(s)
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3][4]
Required PPE Chemical-resistant gloves (e.g., Nitrile), safety goggles with side shields or face shield, lab coat, and respiratory protection (use in a certified chemical fume hood or with an appropriate respirator).[1][2]
Incompatible Materials Strong oxidizing agents.[1]
Primary Disposal Route Collection as hazardous waste for incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2][6]
Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins with accurate waste characterization. This compound must be managed as a halogenated organic hazardous waste . This classification is critical and dictates the entire disposal pathway.

The Principle of Segregation: The most crucial step is to prevent the mixing of this waste with other chemical streams.

  • Why? Cross-contamination can lead to dangerous reactions. For instance, mixing with strong oxidizing agents can create a fire or explosion hazard.[1] More importantly, mixing halogenated waste with non-halogenated solvent waste significantly increases the disposal cost and complexity for your entire organization.

  • Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste" that includes this compound and other similar compounds (containing F, Cl, Br, I).[7]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing the compound for final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the primary container or any waste, ensure you are wearing the required PPE as detailed in the table above. All handling of the solid compound or its solutions should occur within a certified chemical fume hood.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect waste powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) and place them directly into a designated, robust, and sealable hazardous waste container.[8]

  • Solutions: Collect liquid waste containing the compound in a UN-certified, chemically resistant (e.g., HDPE) container designated for halogenated organic liquids.[9] Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]

  • Spill Cleanup Material: Any inert absorbent material (e.g., sand, silica gel, vermiculite) used to clean up spills of this compound must also be placed in the solid halogenated waste container.[1]

Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.[10] The label must be filled out completely and legibly, including:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "this compound" and any other components in the container.

  • Hazard Characteristics: Tick the appropriate boxes for "Toxic" and "Irritant."

  • Generator Information: Your name, lab, and contact information.

Step 4: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your lab or a central hazardous waste storage area.

  • The storage location must be a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Arranging for Final Disposal

  • Never dispose of this chemical down the drain or in regular trash.[1][11]

  • Follow your institution’s procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department.

  • Your EHS office will arrange for a licensed hazardous waste transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] The ultimate disposal will likely be high-temperature incineration in a facility equipped with scrubbers to handle the hydrobromic acid generated from the bromine content.[5]

Emergency Procedures for Spills

Accidents require swift and correct action.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Don PPE: If the spill is minor and you are trained to handle it, don additional PPE, including respiratory protection if necessary.

  • Contain the Spill:

    • Solids: Gently cover the spill with an inert absorbent material to prevent it from becoming airborne. Carefully sweep or vacuum the material into the designated hazardous waste container.[8]

    • Liquids: Cover the spill with an inert absorbent material (sand, vermiculite, etc.).[1] Work from the outside in to prevent spreading.

  • Clean the Area: Once the bulk material is collected, decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal Pathway cluster_emergency Contingency: Spill Response start Identify Waste: This compound (Solid, Liquid, or Contaminated Debris) ppe Don Required PPE: Gloves, Goggles, Lab Coat, Fume Hood Use start->ppe segregate Segregate into Dedicated HALOGENATED ORGANIC Waste Container ppe->segregate labeling Label Container Correctly (Name, Hazards, Date) segregate->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs Contact EHS/Safety Office for Waste Pickup storage->ehs tsdf Licensed Transporter takes to Permitted TSDF ehs->tsdf incineration Final Disposal: High-Temperature Incineration tsdf->incineration spill Spill Occurs! contain Contain & Clean Up with Inert Absorbent spill->contain contain->segregate Dispose of cleanup materials as halogenated waste

Caption: Decision workflow for the safe disposal of this compound.

References

  • Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA). [Link]

  • 6-bromo-N2-(2-methyl-2-morpholinopropyl)pyrazine-2,3-diamine Safety Information. MOLBASE. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials (Dec 1983). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Label for 6-bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine. ECHA. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [Link]

  • Hazardous Waste Information. Maryland Department of the Environment. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental Fact Sheet, Organobromine Production Wastes Final Rule. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]

  • Halogenated Waste Guidance. University of Louisville. [Link]

  • 6-bromo-n2-(2-methoxyethyl)pyrazine-2,3-diamine. PubChemLite. [Link]

  • 6-Bromo-N,N-dimethyl-3-pyridazinamine Hazard Summary. PubChem. [Link]

  • 2-Amino-3-bromo-6-methylpyridine. PubChem. [Link]

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Comprehensive Safety and Handling Guide for 6-Bromo-N2-methylpyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Bromo-N2-methylpyrazine-2,3-diamine. As a substituted brominated aromatic amine, this compound requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain compliance with established laboratory safety standards. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Assessment and Triage

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2] Prolonged contact may lead to more severe reactions.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]

  • Carcinogenicity: Aromatic amines as a class are associated with carcinogenic properties.[3] While no specific data exists for this compound, it is prudent to handle it as a potential carcinogen.

Hazard ClassificationAnticipated EffectSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful[1][2]
Skin Corrosion/IrritationCauses skin irritation[1][2]
Serious Eye Damage/Eye IrritationCauses serious eye irritation[1][2]
Specific target organ toxicity (single exposure)May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[4][5][6]

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Hazard: Chemical safety goggles.[7][8]

    • High-Risk Operations: A face shield worn over chemical safety goggles is required when there is a significant risk of splashing, such as during transfers of solutions or when handling larger quantities.[7]

  • Skin and Body Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended operations. Dispose of gloves immediately after handling the compound and wash hands thoroughly.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is mandatory.

    • Apron: A chemically resistant apron should be worn over the lab coat during procedures with a high splash potential.

    • Footwear: Closed-toe shoes are required at all times in the laboratory.[9]

  • Respiratory Protection:

    • Standard Operations: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Procedures with Aerosolization Potential: If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5][8] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

Operational Plan: From Receipt to Experiment

A systematic workflow ensures that this compound is handled safely at every stage.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Store the container in a designated, clearly labeled area for hazardous chemicals.

  • Maintain an accurate inventory of the compound.

3.2. Handling and Use:

  • Designated Work Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to control potential exposure.[10]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, before leaving the laboratory, and before eating or drinking.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is crucial to minimizing harm.

4.1. Spill Response:

Caption: Workflow for responding to a chemical spill.

4.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS program.[2]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11]

    • For brominated compounds, disposal may involve high-temperature incineration at a licensed facility.[12]

By adhering to these guidelines, researchers and laboratory personnel can work safely with this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

  • Advanced Biotech. (2025). 2-Methylthio-3(5/6)-methyl pyrazine synthetic Safety Data Sheet. [Link]

  • MOLBASE. (n.d.). 6-bromo-N2-(2-methyl-2-morpholinopropyl)pyrazine-2,3-diamine. [Link]

  • National Institutes of Health. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. [Link]

  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?[Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • Reddit. (2017). Safely handling a liter of Bromine?[Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]

  • PubChem. (n.d.). 6-Bromo-N-methyl-3-pyridazinamine. [Link]

  • National Institutes of Health. (n.d.). OSHA Laboratory Standard. [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • Cole-Parmer. (n.d.). 2-Amino-3-bromo-5-nitropyridine Material Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.